4-Isopropylthiazole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHKWXYJQUZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626265 | |
| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300831-06-5 | |
| Record name | 4-(1-Methylethyl)-2-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300831-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiazolecarboxylic acid, 4-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Isopropylthiazole-2-carboxylic Acid: A Comprehensive Technical Guide
An In-depth Exploration of the Chemical Properties, Synthesis, and Applications of a Key Heterocyclic Building Block in Modern Drug Discovery
Introduction
4-Isopropylthiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a thiazole ring with an isopropyl group and a carboxylic acid moiety, make it a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C7H9NO2S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| CAS Number | 300831-06-5 | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [4] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 2 °C (36 °F) | [5] |
| Boiling Point | 231 °C (448 °F) (lit.) / 309.4±35.0 °C (Predicted) | [3][5] |
| Density | 1.238 g/cm³ at 25 °C (77 °F) (lit.) / 1.270±0.06 g/cm³ (Predicted) | [3][5] |
| pKa | 0.52±0.10 (Predicted) | [3] |
| LogP (Octanol/Water Partition Coefficient) | 2.01 (Calculated) | [5] |
The low melting point suggests that this compound may exist as a liquid or a low-melting solid at or near room temperature. The predicted pKa indicates it is a relatively strong acid for a carboxylic acid, a property influenced by the electron-withdrawing nature of the thiazole ring. The calculated LogP value suggests a moderate lipophilicity, indicating that bioaccumulation is not expected to be significant.[5]
Spectroscopic Data
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[8]
-
Thiazole Ring Proton: A singlet for the proton at the 5-position of the thiazole ring.
-
Isopropyl Group Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six methyl protons. The alpha protons to the carbonyl group typically resonate in the 2.0-3.0 ppm region.[6]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal in the range of 160-185 ppm.[7]
-
Thiazole Ring Carbons: Signals characteristic of an aromatic heterocyclic ring.
-
Isopropyl Group Carbons: Signals for the methine and methyl carbons.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.[8]
-
C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹, typical for a carbonyl group in a carboxylic acid.[7]
-
C-N and C-S Stretches: Absorptions characteristic of the thiazole ring.
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z 171.
-
A prominent fragment would likely be the acylium ion (M-OH)+ resulting from the loss of the hydroxyl group.[6]
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound and its derivatives often involves the construction of the thiazole ring as a key step. A common and versatile method is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For this compound, a plausible synthetic route could involve the reaction of thiooxamic acid or its ester with 1-bromo-3-methyl-2-butanone.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the carboxylic acid and the thiazole ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. The formation of amides is particularly important in drug discovery for creating diverse libraries of compounds for biological screening.[9] The reactivity of the carbonyl carbon is influenced by the electron-donating resonance from the adjacent heteroatoms in the thiazole ring, which can decrease its electrophilicity.[9]
-
Thiazole Ring: The thiazole ring is an aromatic heterocycle and can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating carboxylic acid group at the 2-position will direct incoming electrophiles to the 5-position. The nitrogen and sulfur heteroatoms also influence the ring's reactivity and provide sites for coordination with metal ions.
Applications in Drug Discovery and Medicinal Chemistry
Thiazole-containing compounds are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities.[10] this compound serves as a valuable building block for the synthesis of novel therapeutic agents.
Role as a Synthetic Intermediate
The primary application of this compound is as a reagent in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of quinazoline substituted cyclopentane and proline-urea based macrocycles, which have been investigated as inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.[1][2]
Potential Pharmacological Activities of Derivatives
Derivatives of thiazole-carboxylic acids have been explored for various therapeutic applications:
-
Anticancer Agents: Thiazole derivatives have been discovered as potent cytotoxic agents against various cancer cell lines, including prostate cancer and melanoma.[11][12] Structural modifications of related thiazole compounds have led to the discovery of agents that inhibit tubulin polymerization.[12]
-
Antimicrobial Agents: The thiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[13][14] Derivatives are often synthesized and screened for their minimum inhibitory concentration (MIC) against various microbial strains.[13]
-
Antioxidant Agents: Thiazole-carboxamide derivatives have been investigated for their potential as potent antioxidant agents.[10]
The diverse biological activities of thiazole derivatives underscore the importance of this compound as a starting material for the discovery of new drugs.[10]
Experimental Protocols and Safety
Safe Handling and Storage
Safety Precautions:
-
This compound is toxic if swallowed or in contact with skin and harmful if inhaled.[5] It also causes serious eye irritation and is harmful to aquatic life.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[15]
-
Handling: Work under a fume hood.[5] Avoid breathing mist or vapors and prevent contact with skin and eyes.[16] Wash hands thoroughly after handling.[17]
-
Fire Safety: Forms explosive mixtures with air on intense heating.[5] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[16]
Storage:
-
Store in a cool, dry, and well-ventilated place.[15]
-
Keep containers tightly closed.[15]
-
Recommended storage temperature is -20°C.[1]
General Experimental Workflow for Amide Coupling
This protocol outlines a general procedure for the synthesis of an amide derivative from this compound, a common step in generating compound libraries for drug screening.
Materials:
-
This compound
-
Amine (R-NH₂)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | 300831-06-5 [chemicalbook.com]
- 3. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. assets.greenbook.net [assets.greenbook.net]
An In-Depth Technical Guide to 4-Isopropylthiazole-2-carboxylic acid (CAS: 300831-06-5)
Abstract
This technical guide provides a comprehensive overview of 4-Isopropylthiazole-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS Number 300831-06-5, this molecule has garnered significant attention for its integral role as a precursor in the synthesis of advanced therapeutic agents. This document delves into its physicochemical properties, outlines robust synthetic and analytical protocols, explores its primary application in the development of Hepatitis C Virus (HCV) inhibitors, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals engaged in antiviral research and synthetic chemistry.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in hydrogen bonding and other non-covalent interactions make it a versatile component in drug design. Thiazolecarboxylic acids, in particular, serve as crucial intermediates, enabling the covalent linkage of the thiazole moiety to larger, more complex molecular architectures through amide bond formation.
This compound emerges as a compound of particular interest. Its structure combines the stable thiazole core with an isopropyl group at the C4 position, which can provide beneficial steric and lipophilic properties, and a carboxylic acid at the C2 position, which acts as a chemical handle for synthetic elaboration. Its most prominent application to date is as a key reagent in the construction of macrocyclic protease inhibitors targeting the Hepatitis C Virus (HCV).[1][2]
Physicochemical & Handling Properties
A thorough understanding of a reagent's properties is fundamental to its effective use in a research setting. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 300831-06-5 | [2] |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | [2] |
| Appearance | White to off-white solid | Vendor Data |
| Boiling Point | 309.4 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 0.52 ± 0.10 (Predicted) | ChemicalBook |
| Storage | Store at -20°C or 2-8°C. For maximum recovery, centrifuge the vial before opening. | [2] |
| Intended Use | For research use only. Not for human, therapeutic, or diagnostic applications. | [2] |
Note: Predicted values are computationally derived and should be used as an estimate.
Synthesis and Characterization
While specific literature detailing the preparative scale synthesis of this compound is not abundant, its structure lends itself to a logical and well-established synthetic approach based on the classic Hantzsch thiazole synthesis. This pathway involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. The most direct route proceeds through the corresponding ethyl ester, which is subsequently hydrolyzed.
Conceptual Synthetic Workflow
The diagram below illustrates a plausible and efficient two-step synthesis, starting from the formation of the ethyl ester precursor followed by hydrolysis to yield the target carboxylic acid.
Caption: Conceptual workflow for the synthesis of the target acid.
Exemplary Protocol 1: Synthesis via Ester Hydrolysis
This protocol is a representative method based on established chemical principles.
Part A: Synthesis of Ethyl 4-isopropylthiazole-2-carboxylate
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioisobutyramide (1.0 eq) and absolute ethanol (approx. 5 mL per gram of thioamide).
-
Addition: While stirring, add ethyl bromopyruvate (1.05 eq) dropwise to the solution. Causality: Ethyl bromopyruvate is a common and effective α-halocarbonyl component for the Hantzsch synthesis, readily reacting with the nucleophilic sulfur of the thioamide.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.
Part B: Hydrolysis to this compound
-
Reagents & Setup: Dissolve the purified ethyl 4-isopropylthiazole-2-carboxylate (1.0 eq) from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) and stir the mixture vigorously at room temperature overnight. Causality: LiOH is a strong base that effectively saponifies the ester to its corresponding carboxylate salt without significant side reactions.
-
Acidification: Monitor the reaction by TLC until the starting material is consumed. Cool the mixture in an ice bath and carefully acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under high vacuum to afford the final this compound.
Exemplary Protocol 2: Analytical Characterization
Purity and structural confirmation are critical. The following workflow outlines the standard characterization process.
Caption: Standard analytical workflow for product quality control.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a doublet for the two methyl groups of the isopropyl moiety (~1.3 ppm), a septet for the isopropyl methine proton (~3.2 ppm), a singlet for the thiazole C5-proton (~8.2 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Key expected signals include the isopropyl methyl carbons (~23 ppm), the isopropyl methine carbon (~34 ppm), thiazole ring carbons (~120-165 ppm), and the carboxylic acid carbonyl carbon (>160 ppm).
-
LC-MS (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ with a calculated m/z of 172.0427.
Core Application: A Building Block for HCV Protease Inhibitors
The principal utility of this compound is its role as a key fragment in the synthesis of potent inhibitors against the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This protease is essential for the replication of the virus, as it cleaves the viral polyprotein into mature, functional proteins. Blocking its activity effectively halts the viral life cycle.
The compound is typically incorporated into complex macrocyclic structures. The carboxylic acid function serves as the crucial attachment point for coupling with an amine-containing fragment of the larger molecule, forming a stable amide bond.
Role in Drug Synthesis Workflow
Caption: Integration of the thiazole acid into an HCV inhibitor.
Exemplary Protocol 3: Amide Coupling Reaction
This protocol describes the general procedure for using the title compound to form an amide bond, a cornerstone reaction in its application.
-
Reagents & Setup: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine-containing substrate (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq). Causality: These reagents activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions, minimizing side reactions and racemization.
-
Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture and stir at room temperature.
-
Reaction & Monitoring: Allow the reaction to proceed for 4-16 hours. Monitor for completion using LC-MS to observe the consumption of starting materials and the formation of the desired product mass.
-
Workup & Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic phase, concentrate, and purify the resulting amide product by flash chromatography or preparative HPLC.
Conclusion
This compound (CAS: 300831-06-5) is more than a simple heterocyclic compound; it is an enabling tool for the development of complex, life-saving therapeutics. Its well-defined structure provides a reliable anchor point for synthetic elaboration, particularly in the field of antiviral drug discovery against HCV. This guide has provided a framework for its synthesis, characterization, and application, underscoring its value to the scientific community. As research into novel therapeutics continues, the demand for such specialized and functionalized building blocks is poised to grow, cementing the importance of this and related thiazole derivatives in the future of medicine.
References
- Hantzsch Thiazole Synthesis.Organic Chemistry Portal. [Link]
- Inhibitors of hepatitis C virus.
- Hepatitis C virus inhibitors.
Sources
An In-depth Technical Guide to the Biological Activity of 4-Isopropylthiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Isopropylthiazole-2-carboxylic acid is a novel compound with limited publicly available data on its biological activity. This guide is therefore presented as a prospective framework for its systematic investigation. The hypotheses and methodologies are derived from extensive analysis of the chemical scaffold and the known activities of structurally related thiazole derivatives.
Section 1: Introduction and Scientific Context
The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2][3][4][5] Its unique five-membered aromatic structure containing both sulfur and nitrogen atoms allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[6] Thiazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[2][4][7][8][9]
This compound (CAS 300831-06-5) is a specific derivative within this versatile class. While its primary documented use is as a chemical reagent in the synthesis of Hepatitis C virus (HCV) NS3/4A protease inhibitors, its intrinsic biological profile remains largely unexplored.[10] The presence of the isopropyl group at the 4-position and the carboxylic acid at the 2-position suggests potential for specific molecular interactions, warranting a thorough investigation into its therapeutic potential.
This document outlines a comprehensive strategy for the systematic characterization of the biological activity of this compound, from initial broad-spectrum screening to targeted mechanistic studies.
Section 2: Hypothesized Biological Activities and Rationale
Based on the extensive literature on thiazole derivatives, we can formulate several primary hypotheses for the potential biological activities of this compound. The rationale is grounded in structure-activity relationships observed in analogous compounds.
Hypothesis 1: Anticancer Activity The thiazole nucleus is a fundamental component of several clinical anticancer drugs, including the kinase inhibitors dasatinib and dabrafenib.[1][3] Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets crucial for cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2), cell cycle regulators, and other enzymes like Pin1.[1][3][11][12] The carboxylic acid moiety could facilitate binding to the active sites of enzymes like kinases or dehydrogenases.
Hypothesis 2: Anti-inflammatory Properties Thiazole derivatives have been reported as potent anti-inflammatory agents.[4][13] Specific mechanisms include the inhibition of key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LO).[14][15][16] The anti-inflammatory activity of pyrazolylthiazole carboxylic acids, in particular, has been well-documented, suggesting the carboxylic acid group of our target compound may play a critical role.[17]
Hypothesis 3: Antimicrobial and Antifungal Activity The thiazole scaffold is associated with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][18][19][20][21] The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt microbial cell membranes.[18] The specific substitutions on the thiazole ring are critical in determining the spectrum and potency of antimicrobial action.[2][19]
The logical progression for investigating these hypotheses is illustrated in the workflow diagram below.
Caption: Proposed workflow for characterizing the biological activity of a novel compound.
Section 3: Experimental Protocols for Biological Characterization
The following protocols represent a validated, tiered approach to systematically evaluate the biological activities of this compound.
Tier 1: General Cytotoxicity Assessment
Objective: To determine the general toxicity of the compound on a non-cancerous mammalian cell line to establish a safe concentration range for subsequent biological assays.
Protocol: MTT Assay
-
Cell Seeding: Seed NIH/3T3 mouse embryonic fibroblast cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the cell plate with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Tier 2: Focused Biological Screening
Objective: To screen for antiproliferative activity against a panel of human cancer cell lines.
Methodology:
-
Cell Lines: Utilize a panel representing diverse cancer types, such as:
-
Procedure: Follow the MTT assay protocol as described in Section 3.1, using the cancer cell lines.
-
Data Analysis: Calculate the GI₅₀ (50% growth inhibition) for each cell line. A potent compound will exhibit a low micromolar or nanomolar GI₅₀.
Objective: To assess the direct inhibitory effect of the compound on key inflammatory enzymes.
Methodology: COX-1/COX-2 Inhibition Assay
-
Assay Kit: Utilize a commercial colorimetric or fluorescent COX inhibitor screening kit (e.g., from Cayman Chemical).
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate each enzyme with various concentrations of this compound (e.g., 0.01 µM to 100 µM) in the provided assay buffer. Include a vehicle control (DMSO) and a known inhibitor control (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a specified incubation period, measure the product (Prostaglandin G₂) formation via the kit's detection reagent.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.[15] The ratio of IC₅₀ (COX-2/COX-1) will determine the compound's selectivity.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution Method
-
Microbial Strains: Use a panel of clinically relevant strains:
-
Gram-positive: Staphylococcus aureus (ATCC 25923)
-
Gram-negative: Escherichia coli (ATCC 25922)
-
Fungus: Candida albicans (ATCC 10231)
-
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microbe + broth), negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[2][17]
Section 4: Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized for clear comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity of this compound
| Assay Type | Target | Endpoint | Result (µM) |
| Cytotoxicity | NIH/3T3 Fibroblasts | CC₅₀ | [Insert Data] |
| Anticancer | MCF-7 (Breast) | GI₅₀ | [Insert Data] |
| HepG2 (Liver) | GI₅₀ | [Insert Data] | |
| HL-60 (Leukemia) | GI₅₀ | [Insert Data] | |
| Anti-inflammatory | Cyclooxygenase-1 (COX-1) | IC₅₀ | [Insert Data] |
| Cyclooxygenase-2 (COX-2) | IC₅₀ | [Insert Data] | |
| Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | [Insert Data] | |
| Antimicrobial | S. aureus | MIC | [Insert Data] |
| E. coli | MIC | [Insert Data] | |
| C. albicans | MIC | [Insert Data] |
Section 5: Proposed Mechanism of Action (MoA) Studies
Should initial screening reveal significant activity in a particular area (e.g., anticancer), the following MoA studies would be the logical next step.
Pathway Example: Investigating Anticancer MoA via Kinase Inhibition
If the compound shows potent antiproliferative activity, a plausible mechanism, given its thiazole core, is the inhibition of protein kinases involved in cancer signaling.[1][9]
Caption: Workflow for elucidating a kinase inhibitor mechanism of action.
This workflow provides a self-validating system. A hit from the kinase panel (C) must be validated at the cellular level (D). The downstream signaling effects (E) must correlate with the observed cellular phenotype (F), providing a strong rationale for expensive in vivo studies (G).
Section 6: Conclusion
While this compound is currently under-characterized, its chemical structure places it within a class of compounds with immense therapeutic relevance. The thiazole scaffold is a privileged structure known for a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] This guide presents a logical, robust, and scientifically grounded framework for its comprehensive biological evaluation. By progressing through tiered screening and focused mechanistic studies, researchers can systematically uncover the therapeutic potential of this promising molecule, paving the way for its potential development as a novel therapeutic agent.
References
- Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate.
- Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023-08-25). PubMed.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (N.d.). PMC - NIH.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020-02-15). PubMed.
- Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016-11-15). PubMed.
- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024-07-29). ResearchGate.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022-11-17). MDPI.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (N.d.). PMC - NIH.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (N.d.). springer.com.
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (N.d.). ScienceDirect.
- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024-09-01). Bentham Science.
- Thiazole in the Targeted Anticancer Drug Discovery. (N.d.). future-science.com.
- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (N.d.). Taylor & Francis Online.
- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (N.d.). PubMed.
- Thiazole in the Targeted Anticancer Drug Discovery. (N.d.). ResearchGate.
- Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015-03-15). PubMed.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023-08-06). ACS Publications.
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (N.d.). International Journal of Pharmaceutical Investigation.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021-07-19). ACS Publications.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI.
- The pharmacology of basic esters of thiazole carboxylic acids. (N.d.). SciSpace.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (N.d.). PubMed Central.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (N.d.). MDPI.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025-05-06). PubMed Central.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (N.d.). Frontiers.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (N.d.). PMC - PubMed Central.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). dergipark.org.tr.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (N.d.). Jetir.Org.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025-09-19). PMC - NIH.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (N.d.). NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (N.d.). MDPI.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (N.d.). PMC - NIH.
- Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (N.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 5. jetir.org [jetir.org]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 300831-06-5 [chemicalbook.com]
- 11. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 14. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jchemrev.com [jchemrev.com]
- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
The Discovery and Development of 4-Isopropylthiazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Among the vast landscape of thiazole derivatives, those bearing a 4-isopropyl and a 2-carboxylic acid moiety represent a promising class of molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery and development of 4-isopropylthiazole-2-carboxylic acid derivatives, with a particular focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Thiazole Moiety in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile scaffold for designing molecules that target a wide array of biological entities. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The inherent stability and synthetic tractability of the thiazole ring further enhance its appeal as a central building block in the design of novel therapeutic agents.[1] This guide will focus specifically on the this compound chemotype, a scaffold that has garnered significant interest for its potential in antiviral drug discovery, particularly as inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.
Synthetic Strategies for this compound and Its Derivatives
The efficient and versatile synthesis of the this compound core and its subsequent derivatization is paramount for exploring its therapeutic potential. The classical Hantzsch thiazole synthesis remains a widely employed and robust method for constructing the thiazole ring.[2]
Synthesis of the Core Scaffold: this compound
The synthesis of the parent carboxylic acid typically proceeds through a multi-step sequence, beginning with the formation of an appropriate ester precursor, which is then hydrolyzed to the final acid.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-isopropylthiazole-5-carboxylate [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloro-4-methyl-pentanoate (1.97 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 30 mL of ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Purification: The resulting residue is dissolved in diethyl ether. The ether solution is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Crystallization: The crude product is recrystallized from a benzene-ether mixture to yield ethyl 2-amino-4-isopropylthiazole-5-carboxylate.
Experimental Protocol: Hydrolysis of Ethyl 4-isopropylthiazole-2-carboxylate to this compound [5]
-
Reaction Setup: To a solution of ethyl 4-isopropylthiazole-2-carboxylate in a suitable solvent (e.g., ethanol or a mixture of ethanol and water), add an excess of an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture under reflux until the reaction is complete (monitoring by TLC).
-
Acidification: After cooling the reaction mixture, acidify with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.
Derivatization Strategies
The carboxylic acid moiety of the core scaffold serves as a versatile handle for the synthesis of a diverse library of derivatives, primarily through the formation of amides.
Workflow for the Synthesis of 4-Isopropylthiazole-2-carboxamide Derivatives:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]
- 4. prepchem.com [prepchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Characterization of 4-Isopropylthiazole-2-carboxylic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Isopropylthiazole-2-carboxylic acid (CAS No. 300831-06-5), a key intermediate in the synthesis of advanced therapeutic agents, including Hepatitis C virus (HCV) NS3/4A protease inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Given the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from analogous structures to provide a robust analytical framework.
Molecular Structure and Physicochemical Properties
This compound possesses a core thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This ring is substituted with an isopropyl group at the 4-position and a carboxylic acid group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Predicted Boiling Point | 309.4 ± 35.0 °C | [1] |
| Predicted Density | 1.270 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 0.52 ± 0.10 | [1] |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; N1 [label="N", pos="1.5,-0.5!"]; C3 [label="C", pos="0.3,-1!"]; S1 [label="S", pos="-0.8,-0.5!"];
C4 [label="C", pos="-0.3,-2.2!"]; O1 [label="O", pos="0.3,-3.2!"]; O2 [label="OH", pos="-1.3,-2.5!"];
C5 [label="C", pos="2.2,1.5!"]; H1 [label="H", pos="2.5,0.8!"]; C6 [label="C", pos="1.5,2.5!"]; H2 [label="H", pos="1.2,3.2!"]; H3 [label="H", pos="2.2,2.8!"]; H4 [label="H", pos="0.8,2.2!"]; C7 [label="C", pos="3.5,1.8!"]; H5 [label="H", pos="3.8,1.1!"]; H6 [label="H", pos="4.2,2.1!"]; H7 [label="H", pos="3.2,2.5!"];
H8 [label="H", pos="2.1,-0.8!"];
// Bonds C1 -- C2; C2 -- N1; N1 -- C3; C3 -- S1; S1 -- C1;
C3 -- C4; C4 -- O1 [style=double]; C4 -- O2;
C2 -- C5; C5 -- H1; C5 -- C6; C6 -- H2; C6 -- H3; C6 -- H4; C5 -- C7; C7 -- H5; C7 -- H6; C7 -- H7;
C1 -- H8; } Caption: 2D structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like DMSO-d₆ are presented below. These predictions are based on established chemical shift theory and data from structurally similar thiazole derivatives.
Table 2: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 1H | -COOH |
| ~8.10 | Singlet | 1H | Thiazole C5-H |
| ~3.20 | Septet | 1H | -CH(CH₃)₂ |
| ~1.30 | Doublet | 6H | -CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | -COOH |
| ~158.0 | Thiazole C2 |
| ~155.0 | Thiazole C4 |
| ~120.0 | Thiazole C5 |
| ~33.0 | -CH(CH₃)₂ |
| ~23.0 | -CH(CH₃)₂ |
Rationale Behind Predictions:
-
Carboxylic Acid Proton (-COOH): The acidic proton of a carboxylic acid is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 10-13 ppm. Its exact chemical shift is sensitive to concentration and solvent.
-
Thiazole Ring Proton (C5-H): Protons on aromatic heterocyclic rings like thiazole appear in the aromatic region (7-9 ppm). The specific chemical shift is influenced by the electronic effects of the substituents.
-
Isopropyl Group Protons (-CH(CH₃)₂): The methine proton (-CH) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of a carboxylic acid typically resonates in the range of 160-185 ppm in the ¹³C NMR spectrum.
-
Thiazole Ring Carbons (C2, C4, C5): The carbon atoms of the thiazole ring have characteristic chemical shifts. C2, being adjacent to two heteroatoms, is generally the most downfield.
-
Isopropyl Group Carbons (-CH(CH₃)₂): The aliphatic carbons of the isopropyl group will appear in the upfield region of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 2500-3300 | Broad | O-H | Stretching (in carboxylic acid) |
| ~2970 | Medium-Strong | C-H | Stretching (aliphatic) |
| ~1700-1725 | Strong | C=O | Stretching (carboxylic acid) |
| ~1600 | Medium | C=N | Stretching (thiazole ring) |
| ~1450 | Medium | C-H | Bending (aliphatic) |
| ~1200-1300 | Strong | C-O | Stretching (carboxylic acid) |
Interpretation of IR Data:
-
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching region. This broadening is due to strong hydrogen bonding between the carboxylic acid molecules.
-
A strong and sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in a carboxylic acid dimer.
-
The C-O stretching vibration of the carboxylic acid is also a strong band, typically found in the 1200-1300 cm⁻¹ region.
-
The spectrum will also show characteristic absorptions for the C-H bonds of the isopropyl group and the C=N bond of the thiazole ring.
Mass Spectrometry (MS) and Fragmentation Pattern
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 171.
Predicted Fragmentation Pathway:
dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#202124"];
M [label="[M]⁺˙\nm/z = 171"]; F1 [label="[M - H₂O]⁺˙\nm/z = 153"]; F2 [label="[M - COOH]⁺\nm/z = 126"]; F3 [label="[M - C₃H₇]⁺\nm/z = 128"];
M -> F1 [label="- H₂O"]; M -> F2 [label="- COOH"]; M -> F3 [label="- C₃H₇"]; } Caption: Predicted major fragmentation pathways for this compound.
Key Fragmentation Mechanisms:
-
Loss of Water (-H₂O): The molecular ion may lose a molecule of water, although this is not always a major fragmentation pathway for carboxylic acids.
-
Loss of the Carboxyl Group (-COOH): A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment with m/z 126.
-
Loss of the Isopropyl Group (-C₃H₇): Cleavage of the bond between the thiazole ring and the isopropyl group can result in the loss of a propyl radical, giving a fragment at m/z 128.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100 MHz spectrometer, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#34A853"];
Sample [label="Dissolve Sample\nin Deuterated Solvent"]; H1_NMR [label="Acquire ¹H NMR Spectrum"]; C13_NMR [label="Acquire ¹³C NMR Spectrum"]; Process [label="Process Data\n(Phasing, Baseline Correction)"]; Analyze [label="Analyze Spectra\n(Chemical Shifts, Integration, Multiplicity)"];
Sample -> H1_NMR; Sample -> C13_NMR; H1_NMR -> Process; C13_NMR -> Process; Process -> Analyze; } Caption: General workflow for NMR spectroscopic analysis.
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. While experimental data is not currently available in the public domain, the predictive analysis presented here, based on fundamental spectroscopic principles and data from analogous compounds, offers a valuable resource for the identification and characterization of this important synthetic intermediate. The provided protocols outline the standard methodologies for obtaining experimental data, which would be essential for confirming these predictions.
References
Sources
Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of 4-Isopropylthiazole-2-carboxylic acid
Abstract
The elucidation of a novel compound's mechanism of action (MOA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational therapeutic candidate.[1][2] This guide presents a comprehensive, multi-phase strategic framework for the preliminary investigation of 4-Isopropylthiazole-2-carboxylic acid, a compound whose direct biological targets and cellular effects are largely uncharacterized. While noted as a reagent in the synthesis of Hepatitis C virus (HCV) NS3/4A protease inhibitors, its intrinsic bioactivity remains an open question.[3] The broader family of thiazole-containing compounds has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, providing a strong rationale for the investigation proposed herein.[4][5][6][7][8] This document details a logical progression of studies, from broad, unbiased target identification to specific biochemical and cellular validation, designed to build a robust, data-driven hypothesis of its molecular mechanism.
Introduction: The Imperative of Mechanistic Clarity
Small-molecule drug discovery hinges on understanding the specific biochemical interactions through which a compound exerts its pharmacological effect.[9] This "mechanism of action" defines not only the therapeutic potential but also the potential for off-target effects. For a novel entity like this compound, moving beyond its current application as a synthetic intermediate requires a systematic deconvolution of its potential protein interactions and the downstream cellular consequences.[10][11]
This guide eschews a rigid, one-size-fits-all approach. Instead, it advocates for an integrated strategy combining computational, proteomic, and cellular methods to build a coherent mechanistic narrative.[12] We will proceed through three distinct but interconnected phases:
-
Phase I: Unbiased Target Identification. Employing modern techniques to survey the entire proteome for potential binding partners without prior assumptions.
-
Phase II: Target Validation and Biophysical Characterization. Rigorously confirming the interactions identified in Phase I using orthogonal, direct-binding assays and biochemical characterization.
-
Phase III: Cellular Pathway and Phenotypic Analysis. Placing the validated molecular interaction into a biological context by examining its effects on cellular signaling and function.
This framework is designed to be self-validating, with each phase providing the foundation and rationale for the next, ensuring a high degree of scientific integrity.
Phase I: Unbiased Target Identification
The initial challenge is to identify high-confidence candidate targets from the thousands of proteins within a cell.[13] We will employ a parallel approach, combining computational prediction with direct biochemical methods to cast a wide yet precise net.
In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate an initial list of plausible targets.[14] This approach is predicated on the principle that molecules with similar structures often interact with similar proteins.
Methodology Rationale: By leveraging vast databases of known drug-target interactions, we can statistically infer the most likely protein families or specific targets for this compound. This provides an invaluable, cost-effective starting point for hypothesis generation.
Experimental Protocol: Computational Target Fishing
-
Structure Preparation: Obtain the 2D/3D structure of this compound (SMILES: CC(C)c1scc(n1)C(=O)O).
-
Similarity Search: Utilize platforms like ChEMBL or PubChem to identify known bioactive molecules with high structural similarity. Analyze the targets of these similar compounds.
-
Target Prediction: Submit the structure to server-based prediction tools (e.g., SwissTargetPrediction, SuperPred) that use a combination of 2D and 3D similarity to known ligands to predict a ranked list of potential protein targets.
-
Pathway Analysis: Input the list of predicted targets into pathway analysis tools (e.g., KEGG, Reactome) to identify any enriched biological pathways, which may suggest a coordinated biological effect.
Caption: In silico workflow for initial target hypothesis generation.
Chemical Proteomics for Direct Target Discovery
While computational methods are predictive, chemical proteomics offers a direct, unbiased experimental approach to identify binding partners from a native biological environment (i.e., a cell lysate).[12][15] The core strategy is affinity capture coupled with mass spectrometry (MS).
Methodology Rationale: This method physically isolates proteins that bind to the compound of interest, providing direct evidence of an interaction.[16] A competition-based format, such as the one used in Kinobeads profiling, is particularly powerful for distinguishing specific binders from non-specific background.[17][18]
Experimental Protocol: Competition-Based Affinity Capture
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., Sepharose beads) without occluding potential binding sites.
-
Lysate Preparation: Prepare native protein lysates from a relevant cell line (e.g., a human liver cell line like HepG2, given the compound's link to HCV inhibitors).
-
Competitive Binding: Aliquot the lysate. Treat aliquots with increasing concentrations of free this compound (the competitor) or a vehicle control (e.g., DMSO).
-
Affinity Capture: Add the immobilized compound beads to all aliquots and incubate to allow protein binding. Proteins that are true targets will be competed off the beads by the free compound in a dose-dependent manner.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the remaining bound proteins.
-
Proteomic Analysis: Digest the eluted proteins into peptides and identify/quantify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins whose abundance on the beads decreases in a dose-dependent manner with increasing concentrations of the free competitor compound. These are the high-confidence candidate targets.
Caption: Workflow for competition-based affinity capture proteomics.
Phase II: Target Validation and Biophysical Characterization
Candidate proteins identified in Phase I must be validated using orthogonal methods to confirm direct engagement in a cellular context and to characterize the binding event biochemically.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues.[19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[20][21]
Methodology Rationale: This assay provides crucial evidence that the compound can cross the cell membrane and engage its target in the complex milieu of the cytoplasm.[22][23] A positive thermal shift is a strong indicator of direct, physical interaction in a physiological setting.
Experimental Protocol: CETSA for Target Engagement
| Step | Procedure | Rationale |
| 1. Cell Treatment | Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour). | To allow for compound uptake and target binding within the cells. |
| 2. Heat Shock | Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling. | To induce thermal denaturation of proteins. Stabilized proteins will remain soluble at higher temperatures. |
| 3. Cell Lysis | Lyse the cells via freeze-thaw cycles or detergents. | To release the cellular contents for analysis. |
| 4. Separation | Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. | To separate the soluble (stable) protein fraction from the insoluble (denatured) fraction. |
| 5. Quantification | Carefully collect the supernatant (soluble fraction) and quantify the amount of the specific candidate protein using Western Blot or other sensitive protein detection methods. | To measure the amount of target protein that remained soluble at each temperature. |
| 6. Data Analysis | Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A shift of the melting curve to the right indicates target stabilization. | To visualize and quantify the thermal shift (ΔTm) induced by compound binding. |
In Vitro Enzymatic Assays
If a candidate target is an enzyme, its functional modulation by the compound must be directly assessed.[24][25] These assays determine whether the compound acts as an inhibitor or activator and provide key quantitative metrics of its potency.[26]
Methodology Rationale: This approach directly links target binding to a functional consequence (a change in enzymatic activity), which is a critical piece of the MOA puzzle. It allows for the determination of potency (IC50/EC50) and the mode of inhibition.[27]
Experimental Protocol: Enzyme Inhibition Kinetics
-
Assay Setup: In a microplate format, combine the purified recombinant target enzyme, its specific substrate (ideally a chromogenic or fluorogenic one), and assay buffer.
-
IC50 Determination: Add this compound across a wide range of concentrations (e.g., 10-point, 3-fold serial dilution). Initiate the enzymatic reaction (e.g., by adding substrate or a cofactor).
-
Signal Detection: Monitor the rate of product formation over time using a plate reader.
-
Data Analysis (IC50): Plot the enzyme activity (reaction rate) against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which inhibition is 50%).
-
Mechanism of Inhibition (MOI) Studies: To determine if inhibition is competitive, non-competitive, or uncompetitive, repeat the assay using several fixed concentrations of the inhibitor while varying the substrate concentration.[26][28]
-
Data Analysis (MOI): Plot the results using a double-reciprocal plot (Lineweaver-Burk). The pattern of changes in Vmax (y-intercept) and Km (x-intercept) will reveal the mechanism of inhibition.[27]
Phase III: Cellular Pathway and Phenotypic Analysis
With a validated target and a defined biochemical interaction, the final preliminary phase connects this molecular event to a cellular outcome.
Methodology Rationale: Understanding the downstream consequences of target engagement is essential for predicting the compound's ultimate physiological effect. This step validates that the on-target activity is sufficient to drive a cellular response.
Downstream Signaling Analysis
Protocol:
-
Hypothesis Formulation: Based on the known function of the validated target protein, hypothesize which signaling pathways will be affected.
-
Cell Treatment: Treat relevant cells with the compound at concentrations around its cellular IC50 (or a relevant functional concentration).
-
Pathway Profiling: Use techniques like Western blotting to probe for changes in the phosphorylation status of key downstream signaling nodes (e.g., p-ERK, p-AKT). Alternatively, use reporter gene assays to measure the activity of transcription factors regulated by the pathway.
Phenotypic Assays
Protocol:
-
Assay Selection: Choose cellular assays that reflect the function of the pathway being modulated. For example, if the target is involved in cell cycle control, a cell proliferation assay (e.g., MTS or CellTiter-Glo) is appropriate. If the pathway regulates apoptosis, a caspase activity or Annexin V staining assay would be used.
-
Dose-Response Measurement: Perform these assays across a range of compound concentrations to establish a clear link between the dose required for target engagement and the dose required to elicit the cellular phenotype.
Caption: A logical model for a hypothesized mechanism of action.
Conclusion
This technical guide outlines a rigorous, phased approach for the preliminary investigation into the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven validation, researchers can efficiently and confidently build a data-driven model of the compound's biological activity. This foundational understanding is the critical first step in evaluating its potential as a chemical probe or a novel therapeutic lead.
References
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI.
- Mechanisms of Action in Small Molecules. (n.d.). SmallMolecules.com.
- What is an Inhibition Assay? (n.d.). Biobide Blog.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI.
- Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.
- The mechanism of action and chemical synthesis of FDA newly approved drug molecules. (2024). ResearchGate.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Target Identification Approaches in Drug Discovery. (2020). ResearchGate.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
- Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2019). ResearchGate.
- Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Computational Strategies Reshaping Modern Drug Discovery. (2024). MDPI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology.
- Target Identification and Mode of Action Studies. (n.d.). University of Florida.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- CETSA. (n.d.). Karolinska Institutet.
- Enzyme Inhibition. (2021). Biology LibreTexts.
- In vitro enzymatic assay. (2012). ResearchGate.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.
- This compound. (n.d.). ChemicalBook.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (2011). Archiv der Pharmazie.
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2018). ResearchGate.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). Journal of Medicinal Chemistry.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2019). Molecules.
- 300831-06-5(this compound) Product Description. (n.d.). ChemicalBook.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2020). MDPI.
Sources
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. This compound | 300831-06-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]
- 10. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 11. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CETSA [cetsa.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. blog.biobide.com [blog.biobide.com]
- 25. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Isopropylthiazole-2-carboxylic Acid
Introduction
4-Isopropylthiazole-2-carboxylic acid, a heterocyclic carboxylic acid with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol , is a key intermediate in the synthesis of advanced pharmaceutical agents.[1][2][3] Notably, it serves as a critical building block for quinazoline-substituted cyclopentane and proline-urea based macrocycles, which have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.[1][4] Given its significance in drug discovery and development, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers, scientists, and formulation experts.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to offer both theoretical insights and practical, field-proven methodologies for its characterization. The protocols described herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 300831-06-5 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Predicted Boiling Point | 309.4 ± 35.0 °C | [2] |
| Predicted Density | 1.270 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 0.52 ± 0.10 | [2] |
| Storage Temperature | 2-8°C or -20°C | [1][2] |
The conflicting storage temperature recommendations (2-8°C and -20°C) from different suppliers highlight the necessity for robust stability studies to determine the optimal storage conditions.[1][2]
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[5] This section outlines the methodologies for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination: The Gold Standard
Thermodynamic solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium. The shake-flask method is widely recognized as the "gold standard" for its determination.[6]
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials containing a range of pharmaceutically relevant solvents and buffers (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, and acetonitrile).
-
The use of pure solvent and solute is crucial for accurate results.[7]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the suspensions at a constant temperature (e.g., 25°C and 37°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
Separate the undissolved solid from the supernatant by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filtration can be used, though care must be taken to avoid adsorption of the compound onto the filter material.[8]
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a validated analytical method.
-
Quantify the concentration of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10]
-
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Data | Experimental Data |
| Water | 37 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | 37 | Experimental Data | Experimental Data |
| 0.1 N HCl | 25 | Experimental Data | Experimental Data |
| 0.1 N NaOH | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| Methanol | 25 | Experimental Data | Experimental Data |
| Acetonitrile | 25 | Experimental Data | Experimental Data |
Kinetic Solubility Assessment for Early Drug Discovery
Kinetic solubility measures the concentration of a compound that precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[11] This high-throughput method is valuable for early-stage drug discovery screening.[11]
-
Sample Preparation:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) to create a range of final concentrations.
-
-
Precipitation and Measurement:
-
Monitor the plate for the formation of precipitate over a set period (e.g., 2 hours) at a controlled temperature.
-
Quantify the amount of precipitation using a laser nephelometer, which measures the scattering of light by suspended particles.[12]
-
-
Data Analysis:
-
The kinetic solubility is determined as the concentration at which significant light scattering (precipitation) is first observed.
-
Caption: Workflow for nephelometric kinetic solubility determination.
Part 2: Stability Profile and Degradation Pathway Elucidation
Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug substance.[13][14] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[15][16][17]
Forced Degradation (Stress Testing) Studies
Forced degradation studies involve subjecting this compound to conditions more severe than those used for accelerated stability testing.[17] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods can detect and resolve the degradants from the parent compound.[18]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M to 1 M hydrochloric acid.[18]
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration, monitoring for degradation over time.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M to 1 M sodium hydroxide.[18]
-
Maintain at room temperature or heat gently (e.g., 40°C), as base-catalyzed hydrolysis can be rapid.
-
-
Oxidative Degradation:
-
Expose a solution of the compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18] A control sample should be protected from light.
-
-
At each time point, samples should be analyzed by a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent peak from all degradation products.
-
A photodiode array (PDA) detector is useful for assessing peak purity.
-
Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, aiding in structure elucidation.[19]
Caption: Workflow for forced degradation and stability-indicating method development.
Potential Degradation Pathways
Based on the structure of this compound and known degradation mechanisms of thiazole-containing compounds, several degradation pathways can be postulated:
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under harsh acidic or basic conditions, decarboxylation could potentially occur, especially at elevated temperatures.
-
Oxidation: The thiazole ring, being an electron-rich heterocycle, is susceptible to oxidation.[20] The sulfur atom can be oxidized to a sulfoxide or sulfone.
-
Photodegradation: Thiazole rings can undergo photo-oxygenation, potentially leading to ring-opening reactions.[19] Studies on other thiazole derivatives have shown that this can proceed via a [4+2] cycloaddition with singlet oxygen, forming an unstable endoperoxide that rearranges.[19]
Long-Term and Accelerated Stability Studies
Following the insights gained from forced degradation, formal stability studies should be conducted according to ICH guidelines.[13][21][22]
-
Storage Conditions:
-
Testing Frequency:
-
Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
-
Parameters to be Tested:
-
Appearance
-
Assay
-
Degradation products/Impurities
-
Water content
-
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white solid | Complies | Complies | Complies | Complies |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.5 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.40 | 0.75 |
| Individual Unknown Impurity (%) | NMT 0.2 | <0.05 | 0.08 | 0.12 | 0.18 |
| Water Content (%) | NMT 0.5 | 0.1 | 0.1 | 0.2 | 0.2 |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is essential for its effective use in pharmaceutical research and development. This guide provides a robust framework for the systematic evaluation of these critical physicochemical properties. The outlined protocols, rooted in established scientific principles and regulatory expectations, will enable researchers to generate high-quality, reliable data to support formulation development, define appropriate storage conditions, and ensure the overall quality of this important synthetic intermediate. The application of these methodologies will ultimately facilitate the advancement of novel therapeutics targeting diseases such as Hepatitis C.
References
- Alsante, K. M., Hata, T., & Lohr, L. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
- Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
- LSC Group. (n.d.). ICH Stability Guidelines.
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3326.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. (2012, July 28). Ich guidelines for stability studies 1.
- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Khan, A. U., et al. (2019).
- Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Pharmaceutical Analysis, 7(3), 154-162.
- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(17), 4237-4242.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 237-246.
- Slideshare. (n.d.). Solubility & Method for determination of solubility.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
Sources
- 1. usbio.net [usbio.net]
- 2. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. This compound | 300831-06-5 [chemicalbook.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. improvedpharma.com [improvedpharma.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. rheolution.com [rheolution.com]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. veeprho.com [veeprho.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
An In-Depth Technical Guide to the In Silico Modeling of 4-Isopropylthiazole-2-carboxylic Acid Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 4-Isopropylthiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry.[1][2] As computational methods become increasingly integral to the drug discovery pipeline, a robust understanding of their application is paramount for researchers, scientists, and drug development professionals.[3] This document outlines a logical, multi-faceted approach to modeling the interactions of this specific small molecule with potential biological targets. We will delve into the rationale behind method selection, provide detailed protocols for key computational experiments, and offer insights into the interpretation of the resulting data. The methodologies described herein, including pharmacophore modeling, molecular docking, and molecular dynamics simulations, are presented to ensure scientific integrity and reproducibility.
Introduction: The Role of In Silico Modeling in Modern Drug Discovery
The journey from a promising chemical entity to a clinically approved therapeutic is arduous and expensive. In silico drug discovery, which leverages computational simulations, has emerged as an indispensable tool to expedite this process and reduce costs.[4] By modeling molecular interactions in a virtual environment, researchers can predict the behavior of drug candidates, optimize their structures, and assess critical properties long before committing to resource-intensive laboratory experiments.[5]
This compound is a heterocyclic compound that has been identified as a reagent in the preparation of Hepatitis C virus (HCV) NS3/4A protease inhibitors.[1][2] The thiazole ring is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[6][7][8] Understanding the potential interactions of this molecule with various biological targets is a critical step in exploring its therapeutic potential.
This guide will provide a detailed roadmap for the in silico analysis of this compound, from initial target identification to the dynamic simulation of its binding behavior.
Foundational Steps: Ligand and Target Preparation
A successful in silico study begins with the meticulous preparation of both the small molecule (ligand) and its potential protein target (receptor).
Ligand Preparation: Characterizing this compound
The first step is to obtain the 3D structure of this compound. This can be achieved by sketching the molecule in a chemical drawing program like ChemDraw or by retrieving its structure from a chemical database such as PubChem.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 300831-06-5 | [1] |
| Molecular Formula | C7H9NO2S | [2][9] |
| Molecular Weight | 171.22 g/mol | [2] |
| Predicted Boiling Point | 309.4±35.0 °C | [9] |
| Predicted Density | 1.270±0.06 g/cm3 | [9] |
| Form | Solid | [9] |
It is crucial to generate a 3D conformation of the molecule and perform an initial energy minimization to obtain a low-energy, stable structure. This can be done using molecular mechanics force fields within various software packages.
Target Identification and Preparation
The identification of potential protein targets for this compound can be approached in two primary ways:
-
Literature-Based Approach: Given its use in synthesizing HCV NS3/4A protease inhibitors, this protease is a logical starting point.[1][2]
-
Similarity-Based Approach: Searching for proteins that are known to bind ligands structurally similar to our compound of interest.
Once a target is selected, its 3D structure must be obtained, typically from the Protein Data Bank (PDB).
Experimental Protocol: Target Protein Preparation
-
Download the PDB file of the chosen target protein (e.g., HCV NS3/4A protease).
-
Remove non-essential molecules: Delete water molecules, ions, and any co-crystallized ligands from the PDB file.[10]
-
Add hydrogen atoms: Since X-ray crystallography often does not resolve hydrogen positions, they must be added computationally.
-
Assign protonation states: Determine the appropriate protonation states for amino acid residues, particularly histidines, at a physiological pH.
-
Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.[10]
In Silico Methodology: A Multi-pronged Approach
A comprehensive in silico analysis employs a combination of techniques to build a robust model of molecular interaction.
Pharmacophore Modeling: Identifying Key Interaction Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for a drug's biological activity.[11] This can be done through ligand-based or structure-based approaches.[11]
-
Ligand-Based: If a set of known active molecules for a target is available, a common pharmacophore model can be generated.
-
Structure-Based: The interaction patterns between a ligand and its target in a known complex can be used to create a pharmacophore.[12]
The resulting pharmacophore model, consisting of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, can be used to screen large compound libraries for novel hits.[11]
Logical Workflow for Pharmacophore Modeling
Caption: Workflow for pharmacophore model generation and application.
Molecular Docking: Predicting Binding Conformation and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[13] This method is instrumental in understanding the binding mode and estimating the binding affinity.[4][13]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Ligand and Receptor Files: Convert the prepared ligand (this compound) and receptor files into the PDBQT format, which includes atomic charges and atom type definitions.[10]
-
Define the Binding Site (Grid Box): Specify the three-dimensional space on the receptor where the docking algorithm will search for binding poses. This is typically centered around the known active site or a predicted binding pocket.
-
Run the Docking Simulation: Execute the docking calculation using software like AutoDock Vina. The program will generate multiple possible binding poses for the ligand.[14]
-
Analyze the Results: The output will include a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[13]
Data Presentation: Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.2 | HIS-57, ASP-81, SER-139 |
| 2 | -7.9 | HIS-57, TYR-161 |
| 3 | -7.5 | ASP-81, SER-139 |
Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[4][15] MD simulations are crucial for assessing the stability of the docked pose and understanding the nuanced conformational changes that occur upon binding.[15]
Experimental Protocol: Molecular Dynamics Simulation with GROMACS
-
System Setup: Place the best-docked protein-ligand complex into a simulation box.
-
Solvation: Fill the simulation box with water molecules to mimic the aqueous cellular environment.
-
Ionization: Add ions to neutralize the system and achieve a physiological salt concentration.
-
Energy Minimization: Perform a thorough energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect data on the system's trajectory.
-
Analysis: Analyze the trajectory to evaluate the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and specific intermolecular interactions.
Visualization of the In Silico Workflow
Caption: A streamlined workflow for the in silico analysis of small molecule-protein interactions.
Data Interpretation and Validation
The results of in silico modeling must be interpreted with a critical eye. The predicted binding affinities from docking are estimates, and the stability observed in MD simulations provides confidence in the proposed binding mode. Key aspects to analyze include:
-
Hydrogen Bonds: Identify stable hydrogen bonds between the ligand and protein residues.
-
Hydrophobic Interactions: Analyze the non-polar interactions that contribute to binding.
-
Conformational Stability: Assess the RMSD of the ligand over the course of the MD simulation to ensure it remains stably bound in the active site.
It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental techniques such as in vitro binding assays.
Conclusion
This technical guide has provided a structured and scientifically grounded approach to the in silico modeling of this compound interactions. By following the detailed protocols for pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential biological activity of this compound. The integration of these computational methods allows for a more rational and efficient drug discovery process, ultimately accelerating the development of novel therapeutics.
References
- Vertex AI Search. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
- Patsnap Synapse. (2025, May 21).
- Molecular Docking Tutorial.
- Patsnap Synapse. (2025, March 20).
- RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
- EMBL-EBI.
- ResearchGate. (2025, August 7). The impact of pharmacophore modeling in drug design.
- PubMed. Molecular Modeling Techniques and In-Silico Drug Discovery.
- YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking!
- BABRONE. PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences.
- dockdynamics In-Silico Lab. (2022, December 6). Drug discovery by using in-silico experiments.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Molecular Dynamics Simul
- Frontiers Research Topic. In Silico Methods for Drug Design and Discovery.
- YouTube. (2020, July 7).
- PMC - PubMed Central. A Guide to In Silico Drug Design.
- GROMACS Tutorials.
- YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial.
- Portal. (2023, July 10).
- ChemicalBook. (2025, July 16). This compound | 300831-06-5.
- United States Biological.
- ChemicalBook. 300831-06-5(this compound) Product Description.
- CymitQuimica. This compound.
- PubChem. 2-Amino-4-isopropylthiazole-5-carboxylic acid | C7H10N2O2S | CID 82225429.
- Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems.
- MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- NIH. (2017–2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles.
- MDPI. (2021, March 7).
- PMC - NIH.
- PubMed.
- bioRxiv. (2020, August 12). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae.
- MDPI. (2023, June 16). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid.
- PubMed. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non....
- ResearchGate. (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)....
Sources
- 1. This compound | 300831-06-5 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. frontiersin.org [frontiersin.org]
- 4. dockdynamics.com [dockdynamics.com]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 12. babrone.edu.in [babrone.edu.in]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
An In-Depth Technical Guide to 4-Isopropylthiazole-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylthiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents, most notably as a crucial building block in the synthesis of Hepatitis C virus (HCV) NS3/4A protease inhibitors.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and known applications of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.
| Property | Value |
| CAS Number | 300831-06-5 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | White to off-white solid |
| Predicted Boiling Point | 309.4 ± 35.0 °C |
| Predicted Density | 1.270 ± 0.06 g/cm³ |
| Predicted pKa | 0.52 ± 0.10 |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established principles of thiazole chemistry and information from related patents, a plausible and efficient synthetic route involves a two-step process: the formation of an ethyl ester precursor followed by its hydrolysis.
A foundational method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[7] This reaction is a versatile and widely used method for preparing a variety of substituted thiazoles.
Step 1: Synthesis of Ethyl 4-Isopropylthiazole-2-carboxylate
Figure 1: Conceptual workflow for the Hantzsch synthesis of the ethyl ester precursor.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate thioamide in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 1-bromo-3-methyl-2-butanone.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure ethyl 4-isopropylthiazole-2-carboxylate.
Step 2: Hydrolysis of Ethyl 4-Isopropylthiazole-2-carboxylate to this compound
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.
Figure 2: Workflow for the hydrolysis of the ethyl ester to the final carboxylic acid.
General Experimental Protocol (Inferred):
-
Reaction Setup: Dissolve ethyl 4-isopropylthiazole-2-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Addition of Base/Acid: Add an excess of a base, such as sodium hydroxide or potassium hydroxide, or a strong acid like hydrochloric acid to the solution.
-
Reaction: Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
Workup:
-
Basic Hydrolysis: Cool the reaction mixture and remove the alcohol under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Acidic Hydrolysis: Cool the reaction mixture and neutralize with a base. The product may precipitate or require extraction.
-
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the thiazole ring proton.
-
Isopropyl Group: A doublet for the two methyl groups (around 1.3 ppm) and a septet for the methine proton (around 3.3 ppm).
-
Thiazole Ring: A singlet for the proton at the C5 position of the thiazole ring (expected in the aromatic region, likely around 7-8 ppm).
-
Carboxylic Acid: A broad singlet for the acidic proton, typically downfield (above 10 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule.
-
Isopropyl Group: Two signals, one for the methyl carbons and one for the methine carbon.
-
Thiazole Ring: Signals for the three carbon atoms of the thiazole ring. The carbon of the carboxylic acid (C=O) would appear significantly downfield (typically >160 ppm).
-
Carboxylic Acid: The carbonyl carbon signal would be in the characteristic region for carboxylic acids.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (171.22 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the thiazole ring.
Biological Applications and Structure-Activity Relationship (SAR)
The primary documented application of this compound is as a key intermediate in the synthesis of complex macrocyclic compounds that act as inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.[1][3] This protease is essential for viral replication, making it a prime target for antiviral drug development.
The broader class of thiazole-containing compounds exhibits a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The thiazole ring is a versatile scaffold in medicinal chemistry due to its ability to engage in various biological interactions.
Structure-Activity Relationship (SAR) Insights:
While specific SAR studies on this compound derivatives are limited in the public domain, general principles for thiazole-based compounds can be applied:
-
Substitution at the 2- and 4-positions: Modifications at these positions of the thiazole ring are known to significantly influence biological activity. The isopropyl group at the 4-position in the title compound likely plays a role in the binding affinity and selectivity of the final HCV inhibitor.
-
The Carboxylic Acid Group: The carboxylic acid at the 2-position is a key functional group for further chemical modifications, allowing for the attachment of larger and more complex moieties to build the final drug molecule. It can act as a handle for amide bond formation, which is a common strategy in drug design to link different fragments of a molecule.
The development of potent and selective inhibitors often involves the exploration of various substituents on the thiazole ring to optimize interactions with the target enzyme's active site.
Conclusion
This compound is a valuable heterocyclic building block with established importance in the synthesis of antiviral agents, particularly for the treatment of Hepatitis C. While detailed synthetic procedures and spectroscopic data are not widely published, a logical synthetic pathway via its ethyl ester is proposed. The understanding of its chemical properties and the broader biological context of thiazole derivatives provides a strong foundation for its use in drug discovery and medicinal chemistry research. Further exploration of its derivatives could lead to the discovery of novel therapeutic agents with a wide range of biological activities.
References
Sources
- 1. rsc.org [rsc.org]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. usbio.net [usbio.net]
- 4. This compound | 300831-06-5 [chemicalbook.com]
- 5. DE1670248C3 - Process for the preparation of 4-isothiazolecarboxylic acids - Google Patents [patents.google.com]
- 6. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
Physical characteristics of 4-Isopropylthiazole-2-carboxylic acid
An In-Depth Technical Guide to the Physical Characteristics of 4-Isopropylthiazole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound (CAS No: 300831-06-5). As a heterocyclic carboxylic acid, this compound serves as a valuable building block in medicinal chemistry and drug development, notably as a reagent for synthesizing inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with essential data on the compound's identity, core physicochemical properties, spectroscopic profile, and guidelines for its stable storage and safe handling. Where experimental data is not publicly available, this guide presents predicted values and outlines detailed, validated protocols for their experimental determination, thereby offering a framework for comprehensive characterization.
Compound Identification and Overview
This compound is a substituted thiazole derivative featuring a carboxylic acid functional group at the 2-position and an isopropyl group at the 4-position. This unique substitution pattern imparts specific chemical reactivity and physical properties that are of interest in synthetic chemistry.
| Identifier | Data |
| IUPAC Name | 4-(1-methylethyl)-1,3-thiazole-2-carboxylic acid |
| Synonyms | 4-propan-2-yl-1,3-thiazole-2-carboxylic acid, 4-Isopropyl-thiazole-2-carboxylic acid[3][4][5] |
| CAS Number | 300831-06-5[2][3] |
| Molecular Formula | C₇H₉NO₂S[3] |
| Molecular Weight | 171.22 g/mol [3] |
| Chemical Structure |
Core Physicochemical Properties
The physical properties of a compound are critical for its application in research and development, influencing everything from reaction kinetics to formulation. The following table summarizes the key physicochemical data for this compound.
| Property | Value / Description | Data Type |
| Appearance | White to off-white solid[4] | Experimental |
| Melting Point | Not available | - |
| Boiling Point | 309.4 ± 35.0 °C[4] | Predicted |
| Density | 1.270 ± 0.06 g/cm³[4] | Predicted |
| pKa | 0.52 ± 0.10[4] | Predicted |
| Solubility | Not available | - |
Thermal Properties: Melting and Boiling Points
The predicted boiling point is high, as is typical for carboxylic acids which can form strong intermolecular hydrogen bonds.[6] However, for a solid compound, the melting point is a more critical parameter for identification, purity assessment, and handling. As no experimental melting point is readily available, its determination is a primary step in characterization.
This protocol describes a self-validating method for accurately determining the melting point range. The choice of a slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring a precise measurement.
Caption: Workflow for Melting Point Determination.
Acidity (pKa)
The predicted pKa of 0.52 is exceptionally low for a carboxylic acid (compare to acetic acid, pKa ≈ 4.8).[4][7] This predicted high acidity stems from the strong electron-withdrawing nature of the aromatic thiazole ring. The ring's heteroatoms (nitrogen and sulfur) inductively withdraw electron density, which strongly stabilizes the resulting carboxylate anion upon deprotonation, thereby shifting the equilibrium towards dissociation and lowering the pKa. Experimental verification is essential.
Potentiometric titration provides a reliable method for determining the pKa by measuring the pH of a solution as a function of added titrant. The pKa is the pH at which the acid is 50% dissociated, corresponding to the midpoint of the titration curve's buffer region.
Caption: Workflow for pKa Determination via Titration.
Solubility Profile
The solubility of this compound is dictated by a balance between its polar carboxylic acid and thiazole moieties and its nonpolar isopropyl group. It is expected to be poorly soluble in nonpolar solvents (e.g., hexanes), moderately soluble in polar organic solvents (e.g., ethanol, DMSO), and soluble in aqueous basic solutions where it forms a carboxylate salt.
This method determines the equilibrium solubility, which is a critical parameter for drug development and reaction setup. The use of an orbital shaker and a fixed temperature ensures that a true equilibrium is reached.
Caption: Workflow for Thermodynamic Solubility Testing.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is indispensable for verifying the chemical structure and purity of a compound. Based on its functional groups, the following spectral characteristics are expected.
-
Infrared (IR) Spectroscopy : The IR spectrum should display a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹. Additional peaks for aromatic C=C and C=N stretching within the thiazole ring would appear in the 1600-1450 cm⁻¹ region.[8][9]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most downfield signal will be a broad singlet for the acidic carboxylic proton (-COOH), typically found above 10 ppm. The single proton on the thiazole ring (at C5) would appear as a singlet in the aromatic region (7-8 ppm). The isopropyl group will present as a septet (for the CH) around 3.0-3.5 ppm and a doublet (for the two CH₃ groups) around 1.2-1.5 ppm.[8][9]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm range. The carbons of the thiazole ring would appear between ~115-170 ppm. The two carbons of the isopropyl group will be found upfield, typically below 40 ppm.[9]
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 171. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[9]
Stability, Storage, and Handling
Chemical Stability
Carboxylic acids are generally stable compounds. However, thiazole rings can be susceptible to strong oxidizing agents. At elevated temperatures, decarboxylation may occur. Stability in aqueous solution is pH-dependent and should be assessed for long-term storage of solutions.[10]
Recommended Storage
For optimal long-term stability, the solid compound should be stored under controlled conditions. Commercial suppliers recommend storing the material at temperatures ranging from 2-8°C to as low as -20°C.[11] To prevent degradation from atmospheric moisture, it is imperative to store the compound in a tightly sealed container in a dry environment.[11][12]
Safety and Handling
According to available safety data, this compound is classified as a substance that causes serious eye irritation and may cause skin and respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[13]
-
Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[13] For skin contact, wash off with soap and water. If inhaled, move to fresh air.[13]
Conclusion
This compound is a solid, highly acidic compound whose full experimental characterization is still emerging in public literature. The predicted properties, particularly its low pKa, highlight the significant electronic influence of the thiazole ring. This guide provides both the available data and the necessary experimental frameworks for researchers to fully characterize this important synthetic building block, ensuring its effective and safe use in drug discovery and other scientific endeavors.
References
- Greenbook. (2018). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-Amino-4-isopropylthiazole-5-carboxylic acid.
- UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Examples - Example 9.
- Pharmaffiliates. (n.d.). This compound.
- The School for Excellence (TSFX). (n.d.). Physical Properties of Carboxylic Acids.
- PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid.
- PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1).
- Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1485*. MDPI.
- Păceșilă, M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6245*. PMC - NIH.
- Beauchamp, T. (n.d.). Spec Ir NMR Spectra Tables. Scribd.
- ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- Organic Chemistry Tutor. (2021). Structure Determination from Spectra (H NMR, C NMR, IR). YouTube.
- Semantic Scholar. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
- Nowick, J. S. (n.d.). Organic Spectroscopy - Problems from Previous Years' Exams. University of California, Irvine.
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- University of Wisconsin-Madison. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid.
- Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of pharmaceutical sciences, 74(8), 815–820*.
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | 300831-06-5 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. tsfx.edu.au [tsfx.edu.au]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 300831-06-5|this compound|BLD Pharm [bldpharm.com]
- 12. 2-Isopropylthiazole-4-carboxylic acid | 234445-61-5 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
4-Isopropylthiazole-2-carboxylic acid safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of 4-Isopropylthiazole-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the safe handling, use, and disposal of this compound (CAS No. 300831-06-5), a heterocyclic compound utilized in synthetic chemistry, particularly as a reagent in the development of pharmacologically active molecules.[1][2] Recognizing that the toxicological properties of many research chemicals are not fully investigated, this document establishes a safety paradigm rooted in a systematic risk assessment and the application of the Hierarchy of Controls.[3] It is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety systems, ensuring a secure laboratory environment.
Compound Identification and Physicochemical Properties
This compound is a solid, white to off-white organic compound. Its structure, featuring a thiazole ring substituted with an isopropyl group and a carboxylic acid, makes it a valuable building block in medicinal chemistry.[1][2] A summary of its known physical and chemical properties is presented below. The absence of comprehensive data in certain areas underscores the necessity of a cautious, risk-based approach to handling.
| Property | Data | Source |
| Chemical Name | This compound | |
| Synonyms | 4-(1-methylethyl)-2-Thiazolecarboxylic acid | |
| CAS Number | 300831-06-5 | [3] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Solid, White to off-white | |
| Boiling Point | 309.4 ± 35.0 °C (Predicted) | |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | |
| pKa | 0.52 ± 0.10 (Predicted) | |
| Storage Temperature | -20°C to 8°C | [1] |
| Solubility | Slightly soluble in water. | [4] |
Hazard Analysis and Risk Assessment: A Proactive Approach
The Safety Data Sheet (SDS) for this compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Crucially, the SDS also states, "The toxicological properties have not been fully investigated."[3] This statement is the cornerstone of our safety directive. In the absence of complete hazard data, a prudent researcher must treat the substance as potentially hazardous and conduct a thorough risk assessment before any handling.[5]
The risk assessment process is a systematic method to identify what can go wrong and to determine the appropriate control measures.[6] It transforms safety from a reactive checklist into a proactive, scientific discipline.
Caption: Application of the Hierarchy of Controls, prioritizing engineering solutions over reliance on PPE.
-
Elimination/Substitution: While eliminating the compound is not practical for the research, substituting it with a known, less hazardous alternative should always be the first consideration.
-
Engineering Controls: These are physical installations that isolate the researcher from the hazard. [7][8]For a powdered, irritant chemical of unknown toxicity, handling it within a certified chemical fume hood is mandatory. This control is not dependent on user behavior and provides the primary barrier against inhalation.
-
Administrative Controls: These are the policies and procedures that dictate safe work practices. [8][9]This includes developing a specific Standard Operating Procedure (SOP) for this chemical, designating a specific area of the lab for its use, and ensuring all personnel are trained on the SOP and the associated risks.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. [10][8]It is critical but should never be the sole control measure. Its effectiveness is dependent on proper selection, fit, and consistent use.
Standard Operating Procedures (SOPs)
Adherence to detailed SOPs is crucial for ensuring safety and experimental reproducibility.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The rationale for each is provided to reinforce the principles of risk mitigation.
| Protection Type | Equipment Specification | Purpose & Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields, or a face shield worn over safety glasses. | Protects against splashes and airborne particles. Given the "serious eye irritation" hazard, this is a critical requirement. [3] |
| Skin Protection | Nitrile or neoprene gloves. A chemical-resistant lab coat. | Protects against skin contact. The SDS identifies a skin irritation hazard. [3]Double-gloving may be considered. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | The fume hood serves as the primary respiratory protection. An N95 or higher-level respirator with acid gas cartridges may be required for spill cleanup outside a hood. [5] |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Handling and Use Protocol (Solid)
This protocol outlines the steps for safely weighing and preparing a solution of the compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood.
-
Don all required PPE as specified in section 4.1.
-
-
Weighing:
-
To minimize the dispersal of fine powder, use a tared weigh boat or directly weigh into the receiving flask.
-
Perform all transfers slowly and deliberately to avoid creating airborne dust.
-
If possible, use a balance located within a ventilated enclosure or a chemical fume hood.
-
-
Solution Preparation:
-
Slowly add the weighed solid to the solvent in your reaction flask.
-
When diluting acids, always add the acid (or in this case, the acidic solid) to the solvent, not the other way around, to control any potential exothermic reactions. [5]4. Post-Handling:
-
Tightly cap the primary container and wipe it down with a damp cloth before returning it to its designated storage location.
-
Decontaminate all equipment. Dispose of contaminated disposable items (weigh boats, bench paper, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly after removing gloves.
-
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [3]Recommended storage temperature is between -20°C and 8°C. [1]Store away from incompatible materials.
-
Incompatibility: Avoid contact with strong oxidizing agents. [3]The thiazole ring can be susceptible to reduction by agents like Raney Nickel. [11]As a carboxylic acid, it will react with strong bases in a standard acid-base neutralization.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain. [3]3. Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. [5]4. Pickup: Follow your institution's specific procedures for hazardous waste disposal.
Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
Exposure Response
-
Inhalation: Remove the individual to fresh air immediately. [3]If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3]Seek medical attention if irritation occurs or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [3]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [3]Rinse the mouth with water and seek immediate medical attention.
Spill and Leak Procedure
The response protocol depends on the scale of the spill.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill:
-
Small Spill (e.g., < 1 gram, contained in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Gently cover the spill with an acid-neutralizing agent like sodium bicarbonate, starting from the outside and working inward. [12][13] 3. Once fizzing (if any) has stopped, carefully sweep the mixture into a designated hazardous waste container.
-
Wipe the area with a wet cloth, and place the cloth in the waste container.
-
Clean the area with soap and water.
-
-
Large Spill (e.g., > 1 gram, outside of a fume hood):
-
Evacuate the immediate area. [14] 2. Close the laboratory doors to confine vapors and dust.
-
Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Conclusion: The Principle of Prudent Practice
The safe handling of this compound, like any research chemical with incompletely characterized hazards, is governed by the principle of prudent practice. This involves a commitment to thorough risk assessment, the implementation of robust engineering and administrative controls, and the diligent use of personal protective equipment. By understanding the "why" behind each safety protocol—the causality—researchers can cultivate a safety culture that is both rigorous and adaptable, ensuring protection against both known and unknown risks.
References
- Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, July 15). Lab Manager.
- Chemical Safety Lecture Hierarchy Of Control. Edubirdie.
- Hierarchy of Controls | Research Safety. University of Kentucky.
- Taking Controls. (2017, November 16). Dan The Lab Safety Man.
- Hierarchy of Controls for Chemical Hazard Management. (2020, October 14). Chemscape Safety Technologies.
- Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
- Risk assessment - Chemical safety. Simon Fraser University.
- SAFETY DATA SHEET - this compound. (2024, April 1). Fisher Scientific.
- Chemical Spill procedure. University of Wollongong.
- Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute.
- Appendix ACID: Acidic Chemical Spill Response Guide. (2024, May 3).
- Research risk assessment. University of Essex.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem.
- 5.4 Chemical Spill Procedures. Cornell EHS.
- Chemical Spill and Response Guideline. UQ Policy and Procedure Library.
- Chemical Spills - Emergency Management.
- WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014, March 3). Zaera Research Group, University of California, Riverside.
- Acid Handling. University of Utah.
- This compound - Data Sheet.
- Acid Safety. Flinn Scientific.
- Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016, April 20).
- This compound | 300831-06-5. ChemicalBook.
- Thiazole-2-carboxylic acid. Chem-Impex.
- THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1. ChemicalBook.
- Thiazole-2-carboxylic acid 14190-59-1. Sigma-Aldrich.
- 300831-06-5(this compound) Product Description. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole-2-carboxylic acid 14190-59-1 [sigmaaldrich.com]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. twu.edu [twu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. acs.org [acs.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance | MDPI [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Isopropylthiazole-2-carboxylic Acid via Saponification of its Ethyl Ester
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-isopropylthiazole-2-carboxylic acid through the base-catalyzed hydrolysis (saponification) of its corresponding ethyl ester. This compound is a critical building block in medicinal chemistry, notably utilized as a reagent in the development of Hepatitis C virus (HCV) NS3/4A protease inhibitors.[1] The thiazole scaffold itself is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, safety protocols, and purification strategies to ensure a high-yield, high-purity synthesis.
Mechanistic Rationale: The Saponification of a Thiazole Ester
The conversion of an ester to a carboxylic acid under basic conditions is known as saponification.[4] This reaction is a cornerstone of organic synthesis and proceeds via a nucleophilic acyl substitution mechanism. The process is effectively irreversible, driven by the final, highly favorable acid-base reaction.[5]
The mechanism involves the following key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester to form a tetrahedral intermediate.[6]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (EtO⁻) as the leaving group.
-
Irreversible Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide or another hydroxide ion present in the medium. This acid-base reaction forms a highly stable carboxylate salt and ethanol.[5] This step is thermodynamically downhill and renders the entire process irreversible under basic conditions.
-
Acidic Work-up: In the final work-up stage, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the desired this compound, which typically precipitates from the aqueous solution.[6]
Experimental Protocol
This protocol details the synthesis of this compound from ethyl 4-isopropylthiazole-2-carboxylate on a 10 mmol scale. Adjustments can be made for different scales, but stoichiometry should be maintained.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (Scale: 10 mmol) | Molar Equivalents | Supplier |
| Ethyl 4-isopropylthiazole-2-carboxylate | 199.27 | 1.99 g | 1.0 | Major Supplier A |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g (20 mmol) | 2.0 | Major Supplier B |
| Ethanol (EtOH), 200 Proof | 46.07 | 25 mL | - | Major Supplier C |
| Deionized Water (H₂O) | 18.02 | 25 mL + as needed | - | - |
| Diethyl Ether (Et₂O) | 74.12 | ~40 mL | - | Major Supplier D |
| Hydrochloric Acid (HCl), 2M Aqueous Solution | 36.46 | ~10-12 mL | As needed | Major Supplier E |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Major Supplier F |
| Celite® (for filtration, optional) | - | As needed | - | Major Supplier G |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Büchner funnel and filter flask
-
pH paper or calibrated pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Part A: Saponification Reaction
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-isopropylthiazole-2-carboxylate (1.99 g, 10.0 mmol).
-
Solvent Addition: Add ethanol (25 mL) to the flask and stir until the ester is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (25 mL). Carefully add this aqueous NaOH solution to the stirred solution of the ester.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~80 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting ester spot has been completely consumed (typically 2-4 hours).
Part B: Work-up and Isolation 6. Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. 7. Extraction of Impurities: Transfer the remaining aqueous solution to a 100 mL separatory funnel. Wash the solution twice with diethyl ether (2 x 20 mL) to remove any unreacted starting material or neutral impurities. Discard the organic layers. 8. Acidification: Cool the aqueous layer in an ice-water bath. While stirring vigorously, slowly add 2M HCl dropwise. A white precipitate of the carboxylic acid will begin to form. Continue adding acid until the solution is acidic to pH paper (pH ~2-3). 9. Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. 10. Washing: Wash the solid product on the filter with a small amount of cold deionized water (~10-15 mL) to remove any residual salts. 11. Drying: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.
Purification
If further purification is required, the crude this compound can be recrystallized.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or toluene. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[7]
Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[8] Always wear chemical-resistant gloves (nitrile is suitable), a lab coat, and chemical splash goggles.[9][10] When preparing solutions, always add NaOH slowly to water , never the other way around, to control the exothermic dissolution.[9]
-
Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage. The vapor is an irritant to the respiratory system. Handle with gloves, a lab coat, and chemical splash goggles.
-
Organic Solvents (Ethanol, Diethyl Ether): Flammable liquids. Keep away from ignition sources. Diethyl ether is highly volatile and can form explosive peroxides; use from a freshly opened container if possible.
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction (TLC) | Insufficient reaction time, temperature, or base. | Extend reflux time. Ensure temperature is at reflux. Check that the correct stoichiometry of NaOH was used. |
| Product is an oil, not a solid | Presence of impurities lowering the melting point. | Ensure thorough washing with diethyl ether during work-up. Attempt to triturate the oil with a non-polar solvent like hexanes. If it solidifies, filter. If not, proceed with extraction using a solvent like ethyl acetate or DCM, dry the organic layer, and evaporate to obtain the crude product for purification. |
| Low Yield | Incomplete precipitation; product loss during transfers. | Ensure pH is sufficiently low (~2) during acidification. Use minimal cold water for washing the final product. |
References
- CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]
- Chemistry Stack Exchange. (2012). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. [Link]
- Quora. (2023). What are four safety precautions you should take when working with sodium hydroxide? [Link]
- Jakubke, H.-D. (2022).
- LibreTexts Chemistry. (2023).
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
- Chem Uvic. (2007).
- ChemistNATE. (2021). Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]
- LookChem. (n.d.).
- Molbase. Synthesis of 5-isopropylaminocarbonyl-3-ethylisothiazole-4-carboxylic acid. [Link]
- Request PDF. (2025).
- Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. [Link]
Sources
- 1. This compound | 300831-06-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. CCOHS: Sodium Hydroxide [ccohs.ca]
- 9. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of HCV NS3/4A Protease Inhibitors Utilizing 4-Isopropylthiazole-2-carboxylic Acid
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors, with a specific focus on the strategic incorporation of the 4-isopropylthiazole-2-carboxylic acid moiety. This key building block serves as a crucial P2 capping group in many advanced HCV inhibitors, including Grazoprevir and Paritaprevir.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel antiviral agents. We will delve into the mechanistic basis for the inhibitor's function, provide a step-by-step synthetic protocol for a representative macrocyclic precursor, and detail the critical amide coupling reaction with this compound. Furthermore, we will cover methods for purification and characterization, ensuring scientific rigor and reproducibility.
Introduction: Targeting the HCV NS3/4A Protease
Hepatitis C is a viral infection of the liver that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[3] The HCV NS3/4A serine protease is a pivotal enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication.[4][5] Consequently, the NS3/4A protease has emerged as a prime target for direct-acting antiviral (DAA) therapies.[4] Protease inhibitors (PIs) are designed to bind to the active site of the NS3/4A enzyme, blocking its function and thereby halting viral maturation.[5]
Macrocyclic peptidomimetics have proven to be a highly successful class of NS3/4A inhibitors, offering a balance of potency, selectivity, and improved pharmacokinetic profiles.[3][6][7] These complex molecules often feature a P2-P4 macrocycle that constrains the conformation of the inhibitor to favor binding to the protease's active site.[1][3]
The Strategic Importance of the this compound Moiety
In the design of potent HCV protease inhibitors, the P2 moiety plays a critical role in establishing key interactions within the S2 pocket of the NS3 protease. The this compound scaffold has been identified as a highly effective P2 capping group. Its structural features offer several advantages:
-
Hydrophobic Interactions: The isopropyl group effectively occupies the hydrophobic S2 subsite of the protease, contributing significantly to binding affinity.
-
Rigidity and Orientation: The thiazole ring provides a rigid scaffold that correctly orients the isopropyl group and the amide bond, optimizing interactions with the enzyme.
-
Metabolic Stability: The heterocyclic nature of the thiazole ring can enhance metabolic stability compared to more labile linear peptide fragments.
The synthesis of advanced inhibitors like Grazoprevir and Paritaprevir involves the coupling of a pre-formed macrocyclic core with a carboxylic acid derivative that forms the P2 cap.[1][2][8] This modular approach allows for the late-stage introduction of diverse P2 groups to explore structure-activity relationships (SAR).
Overall Synthetic Strategy
The synthesis of a complete HCV protease inhibitor is a multi-step process. This protocol will focus on a key, late-stage transformation: the coupling of this compound to a representative P2-P4 macrocyclic amine intermediate. The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of HCV protease inhibitors.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial | >98% | Store at -20°C |
| Macrocyclic Amine Intermediate | Synthesized | - | Prepared via established routes[1] |
| HATU | Commercial | >98% | Store desiccated at -20°C |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | >99% | Distill from CaH₂ before use |
| Anhydrous N,N-Dimethylformamide (DMF) | Commercial | >99.8% | Sure/Seal™ or equivalent |
| Dichloromethane (DCM) | Commercial | HPLC | For workup and chromatography |
| Ethyl Acetate (EtOAc) | Commercial | HPLC | For workup and chromatography |
| Lithium Chloride (LiCl) | Commercial | ACS | For aqueous wash |
| Sodium Bicarbonate (NaHCO₃) | Commercial | ACS | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | ACS | For drying organic layers |
| Silica Gel | Commercial | - | 230-400 mesh for chromatography |
Protocol: Amide Coupling of this compound with a Macrocyclic Amine
This protocol describes a representative amide coupling reaction using HATU, a highly efficient coupling reagent suitable for sterically hindered substrates.[9][10]
Reaction Scheme:
Step-by-Step Procedure:
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the macrocyclic amine intermediate (1.0 eq).
-
Dissolve the amine in anhydrous DMF (approximately 0.1 M concentration).
-
In a separate flame-dried flask, dissolve this compound (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.[9]
-
-
Activation of the Carboxylic Acid:
-
To the solution of the carboxylic acid and HATU, add DIPEA (3.0 eq) dropwise while stirring at room temperature (20-25°C).[11]
-
Allow the activation to proceed for 15-20 minutes. The solution may change color. This pre-activation step is crucial when using uronium-based coupling agents like HATU to prevent side reactions with the amine.[12]
-
-
Coupling Reaction:
-
Add the solution of the activated carboxylic acid to the solution of the macrocyclic amine dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous LiCl solution (to aid in DMF removal).[9]
-
Separate the layers and wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Mechanism of HATU-mediated Coupling
The efficiency of HATU as a coupling reagent stems from its ability to form a highly reactive OAt-active ester with the carboxylic acid.
Caption: Simplified mechanism of HATU-mediated amide coupling.
The base (DIPEA) first deprotonates the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of an OAt-activated ester. This activated ester is then susceptible to nucleophilic attack by the amine, forming the stable amide bond.[11]
Purification and Characterization
Purification
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[13][14][15][16]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A suitable gradient of B into A over 20-30 minutes.
-
Detection: UV at 220 nm and 254 nm.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product | Incomplete activation of the carboxylic acid. | Ensure HATU and DIPEA are of high quality and anhydrous. Increase activation time. |
| Deactivation of HATU by moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Steric hindrance. | Increase reaction temperature to 40-50°C or extend reaction time. Consider a different coupling reagent like PyBOP. | |
| Multiple Byproducts | Side reaction of HATU with the amine (if not pre-activated). | Strictly follow the pre-activation protocol. Add the activated ester to the amine solution.[12] |
| Epimerization at chiral centers. | Keep the reaction temperature at or below room temperature. HATU is known to minimize racemization.[10] | |
| Difficult Purification | Poor separation of product from byproducts (e.g., tetramethylurea). | Utilize preparative HPLC for final purification. A LiCl wash is effective in removing residual DMF.[9] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Perform all reactions and solvent manipulations in a well-ventilated fume hood.
-
Reagent Handling:
-
HATU: Can be irritating. Avoid inhalation and contact with skin.
-
DIPEA: Is a corrosive and flammable liquid. Handle with care.
-
DMF: Is a skin and respiratory irritant. Avoid contact and inhalation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Synthesis and biological activity of macrocyclic inhibitors of hep
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors.
- Paritaprevir Synthetic Routes.
- Discovery of Quinoxaline-Based P1-P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hep
- Novel P2-P4 macrocyclic inhibitors of HCV NS3/4A protease by P3 succinamide fragment depeptidization str
- Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hep
- Coupling Reagents - Aapptec.
- Amine to Amide Mechanism - H
- H
- Structure−Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061.
- WO2023167944A1 - Compounds and methods for tre
- Grazoprevir Hydrate - Drug Targets, Indications, P
- H
- DE60014345T2 - MACROCYCLIC PEPTIDES AS HEP
- Paritaprevir - PubChem.
- AusPAR Technivie Paritaprevir / Ritonavir / Ombitasvir.
- QSAR Studies on Thiazole Derivatives as HCV NS5A Inhibitors via CoMFA and CoMSIA Methods.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- Paritaprevir (ABT-450) | NS3/4A Protease Inhibitor.
- Paritaprevir | Drug Inform
- Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC)
- J C,H correl
- Grazoprevir - PubChem.
- Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit
- HPLC Analysis and Purific
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Efficient Purification of Synthetic Peptides
- Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Comput
- 3-Substituted Prolines: From Synthesis to Structural Applications,
- The ¹H & ¹³C NMR spectra of thiazole deriv
- NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- REQUEST FOR EXTENSION OF P
- Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradi
Sources
- 1. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Novel P2-P4 macrocyclic inhibitors of HCV NS3/4A protease by P3 succinamide fragment depeptidization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. Paritaprevir | C40H43N7O7S | CID 45110509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of macrocyclic inhibitors of hepatitis C virus (HCV) NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 4-Isopropylthiazole-2-carboxylic Acid in Antimicrobial Drug Development
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of multidrug-resistant pathogens necessitates a paradigm shift in antimicrobial drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds with unique mechanisms of action.[1][2] In this context, heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a promising area of research. Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5] The thiazole nucleus is a key pharmacophore in several clinically approved drugs, underscoring its therapeutic potential.[3]
This document provides a comprehensive guide for researchers and drug development professionals on the initial evaluation of 4-Isopropylthiazole-2-carboxylic acid as a potential antimicrobial agent. We present detailed protocols for determining its antimicrobial efficacy, assessing its cytotoxic profile, and conducting preliminary investigations into its mechanism of action. The methodologies described herein are based on established standards in the field to ensure the generation of robust and reproducible data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is fundamental to its development. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 300831-06-5 | [6][7] |
| Molecular Formula | C₇H₉NO₂S | [7] |
| Molecular Weight | 171.22 g/mol | [7] |
| Appearance | Solid | [8] |
| Storage | -20°C | [7] |
Experimental Workflow for Antimicrobial Evaluation
The following diagram outlines the general workflow for the initial assessment of this compound's antimicrobial potential.
Caption: A stepwise workflow for the antimicrobial evaluation of a novel compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the determination of the MIC of this compound against a panel of clinically relevant microorganisms using the broth microdilution method, a standardized and widely accepted technique.[9][10][11]
Rationale
The broth microdilution assay is a quantitative method that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] It is a crucial first step in assessing the potency of a novel compound and allows for the comparison of its activity across different microbial species.
Materials
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Sterile diluent (e.g., DMSO, water)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Step-by-Step Procedure
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include the following controls:
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
Negative (Growth) Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only.
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[9]
-
-
Determination of MIC:
Data Presentation
The results of the MIC determination should be presented in a clear and organized table.
| Microorganism | Gram Stain | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Experimental Value] | [Experimental Value] |
| Candida albicans ATCC 90028 | Fungal | [Experimental Value] | [Experimental Value] |
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic window.[12][13][14] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15]
Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan.[15] The amount of formazan produced is proportional to the number of living cells, thus providing an indication of the compound's cytotoxicity.
Materials
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Procedure
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis
The cell viability is calculated as a percentage of the vehicle-treated control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Selectivity Index (SI): The SI is a crucial parameter to evaluate the therapeutic potential of the compound and is calculated as:
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity of the compound for microbial cells over mammalian cells.
Protocol 3: Preliminary Mechanism of Action Studies
Elucidating the mechanism of action is a critical step in the development of a novel antimicrobial agent.[16] The following are initial assays that can provide insights into how this compound may be exerting its antimicrobial effect.
Rationale for Investigating Thiazole Derivatives' Mechanism of Action
Thiazole derivatives have been reported to act through various mechanisms, including:
-
Inhibition of cell wall synthesis.[3]
-
Depolarization of the cell membrane.[3]
-
Inhibition of nucleic acid and protein synthesis.[3]
-
Inhibition of metabolic pathways.[3]
-
Targeting enzymes like DNA gyrase and topoisomerase IV.[5]
Based on this, initial investigations for this compound should focus on its effect on bacterial cell membrane integrity.
Membrane Permeability Assay (using Propidium Iodide)
This assay determines if the compound disrupts the bacterial cell membrane, leading to increased permeability.
Materials
-
Bacterial suspension (prepared as in Protocol 1)
-
This compound
-
Propidium Iodide (PI) solution
-
Positive control (e.g., a known membrane-disrupting agent like polymyxin B)
-
Fluorometer or fluorescence microscope
Step-by-Step Procedure
-
Bacterial Preparation:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).
-
-
Compound Treatment:
-
Treat the bacterial suspension with this compound at its MIC and 2x MIC.
-
Include a negative control (untreated bacteria) and a positive control.
-
-
PI Staining and Measurement:
-
Add PI to each sample.
-
Incubate in the dark for a specified time.
-
Measure the fluorescence intensity using a fluorometer or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane damage, as PI can only enter cells with compromised membranes and intercalate with DNA.
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. The data generated from these studies will be critical in determining the compound's efficacy, safety profile, and potential mechanism of action. Positive results from these initial screens would warrant further investigation, including time-kill kinetic studies, resistance development studies, and in vivo efficacy and toxicity studies in animal models. The exploration of novel scaffolds like this compound is a vital component in the global effort to combat the growing threat of antimicrobial resistance.
References
- Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
- Kretschmer, D., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
- Sharma, R., et al. (2022).
- Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Protocols. [Link]
- MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. [Link]
- Sabatino, P., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]
- Lobritz, M. A., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology and Molecular Biology Reviews. [Link]
- Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]
- Sharma, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents.
- Brown, E. D., & Wright, G. D. (2021). Novel Targets of Antimicrobial Therapies. Microbiology Spectrum. [Link]
- Perry, J. A., & Wright, G. D. (2024). The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms. Molecular Microbiology. [Link]
- Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Drug Target Review. [Link]
- University of Zurich. (2019). Antibiotics with Novel Mechanism of Action Discovered. ScienceDaily. [Link]
- Ali, D., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Scientific Reports. [Link]
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
- Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
- PubChem. (n.d.). 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester. PubChem. [Link]
- Tenover, F. C. (2023). Antimicrobial Susceptibility Testing.
- PubChem. (n.d.). 2-Amino-4-isopropylthiazole-5-carboxylic acid. PubChem. [Link]
- Balachandran, C., et al. (2021). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Antibiotics. [Link]
- PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). PubChem. [Link]
- Melander, R. J., et al. (2017). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Future Medicinal Chemistry. [Link]
- Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]
- PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. PubChem. [Link]
- ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
- PubChem. (n.d.). 4-Thiazolecarboxylic acid. PubChem. [Link]
- El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
- Gomi, M., et al. (2020).
- ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
- Lubenets, V., et al. (2020). Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. Saudi Pharmaceutical Journal. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 300831-06-5 [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apec.org [apec.org]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 4-Isopropylthiazole-2-carboxylic acid
For: Researchers, scientists, and drug development professionals in inflammation and immunology.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Notably, various thiazole-containing compounds have demonstrated significant anti-inflammatory properties, suggesting their potential as a source of novel therapeutics.[3][4][5][6] 4-Isopropylthiazole-2-carboxylic acid is a member of this promising class of molecules. This document provides a comprehensive guide for the initial characterization and validation of its anti-inflammatory effects, outlining a strategic series of in vitro and in vivo assays.
The proposed mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymatic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][8][9] Another critical aspect of the inflammatory cascade is the activation of immune cells, particularly macrophages, which, upon stimulation by agents like lipopolysaccharide (LPS), release a barrage of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[10][11] The protocols detailed herein are designed to investigate the potential of this compound to modulate these key inflammatory pathways.
Proposed Investigational Workflow
Caption: A tiered approach to evaluating the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
Assessment of Cytotoxicity
Before evaluating the anti-inflammatory properties of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Protocol: MTT Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in the 96-well plate with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will help in determining the non-toxic concentrations for subsequent experiments.
Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines.[10][12] This assay will determine if this compound can suppress this inflammatory response.
Protocol: Measurement of Nitric Oxide and Cytokines
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone, a known anti-inflammatory drug).
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatants to measure the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Expected Data Output
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Untreated Control | - | |||
| LPS (1 µg/mL) + Vehicle | - | 100 | ||
| This compound | 1 | |||
| " | 10 | |||
| " | 50 | |||
| Dexamethasone (Positive Control) | 10 |
Evaluation of COX and LOX Enzyme Inhibition
To investigate the potential mechanism of action, direct enzyme inhibition assays for cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) can be performed. These enzymes are key to the synthesis of prostaglandins and leukotrienes, respectively.[7][8]
Protocol: In Vitro Enzyme Inhibition Assays
Commercially available COX and LOX inhibitor screening assay kits provide a straightforward method for this evaluation.
-
Assay Preparation: Follow the kit manufacturer's instructions for preparing reagents and the enzyme solution.
-
Compound Incubation: Incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with various concentrations of this compound. Include a vehicle control and a known inhibitor as a positive control (e.g., indomethacin for COX, zileuton for 5-LOX).
-
Substrate Addition and Reaction: Add the substrate (e.g., arachidonic acid) to initiate the enzymatic reaction.
-
Detection: Measure the product formation using the detection method specified in the kit (e.g., colorimetric or fluorometric).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Part 2: In Vivo Validation of Anti-Inflammatory Efficacy
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.[3][4][5][13] The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).
Protocol: Rat Paw Edema Assay
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Group 2: this compound (e.g., 25 mg/kg, orally)
-
Group 3: this compound (e.g., 50 mg/kg, orally)
-
Group 4: Standard drug (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Expected Data Output
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| This compound | 25 | ||
| This compound | 50 | ||
| Indomethacin | 10 |
LPS-Induced Systemic Inflammation Model
This model mimics the systemic inflammatory response seen in sepsis and is useful for evaluating the systemic anti-inflammatory effects of a compound.[14][15]
Protocol: Murine Model of Endotoxemia
-
Animal Acclimatization and Grouping: Use male C57BL/6 mice (8-10 weeks old) and group them as described for the paw edema model.
-
Compound Administration: Administer this compound or vehicle orally 1 hour before LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection.
-
Sample Collection: At a predetermined time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture into heparinized tubes.
-
Cytokine Analysis: Centrifuge the blood to obtain plasma and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Tissue Analysis (Optional): Harvest organs such as the lungs and liver to assess inflammatory cell infiltration via histology or to measure cytokine levels in tissue homogenates.
Proposed Signaling Pathway for Investigation
Caption: A simplified diagram of the LPS-induced TLR4 signaling pathway, highlighting potential points of inhibition by this compound.
References
- Umar, M.I., Altaf, R., Iqbal, M.A., & Sadiq, M.B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
- Peiris, D.S.H., Fernando, D.T.K., Senadeera, S.P.N.N., & Ranaweera, C.B. (2025).
- Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 3(1), 4.
- Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
- Szewczyk, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(3), 2568.
- [Source not specified]. (n.d.).
- [Source not specified]. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents.
- Patil, K.R., Mahajan, U.B., Unger, B.S., Goyal, S.N., Belemkar, S., Surana, S.J., Ojha, S., & Patil, C.R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- El-Sayed, M. A., et al. (2010). Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 45(8), 3385-3393.
- [Source not specified]. (n.d.).
- Helal, M. H., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 65, 517-526.
- Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Azoles - Synthesis, Properties, Applications and Perspectives. IntechOpen.
- [Source not specified]. (n.d.). Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. Longdom Publishing.
- [Source not specified]. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives.
- de Oliveira, L. S., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 6227–6239.
- [Source not specified]. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages.
- Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068.
- Lee, S., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 13, e92484.
- [Source not specified]. (n.d.). LPS-inflammation induced MPs do not activate macrophages.
- Ulevitch, R. J., et al. (1995). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Journal of Experimental Medicine, 182(5), 1595-1600.
- [Source not specified]. (n.d.). Esters of benzoxa(thia)zole-2-carboxylic acids.
- Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068.
- Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2323-2328.
- Kim, H. R., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290.
- [Source not specified]. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- Martin, P. M., et al. (2014). L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. Molecular Vision, 20, 73-88.
- [Source not specified]. (n.d.). Pharmaceutically acceptable salts containing local anesthetic and anti-inflammatory activities and methods for preparing the same.
- Jo, S. K., et al. (2007). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation, 22(10), 2797-2806.
- Akhtar, M. S., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241.
- [Source not specified]. (n.d.). Formulation for substituted 2-aminothiazoles in the treatment of fungal and fungal-bacterial infections of the nail.
- Vane, J., & Botting, R. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. FASEB Journal, 1(2), 89-96.
Sources
- 1. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalajrb.com [journalajrb.com]
- 8. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]
- 9. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
Application Notes and Protocols: Experimental Design for Efficacy Testing of 4-Isopropylthiazole-2-carboxylic Acid Derivatives
Introduction
The 4-isopropylthiazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of therapeutic agents. Derivatives of this core have demonstrated potential as antiviral, anticancer, and antimicrobial agents.[1][2][3][4] The strategic design and rigorous evaluation of these derivatives are paramount to advancing novel drug candidates from the laboratory to clinical application.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of this compound derivatives. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust and logical approach to efficacy testing.
Guiding Principles of Efficacy Testing
A successful efficacy testing cascade for any new chemical entity (NCE) is built on a foundation of scientific integrity and logical progression. The journey from a newly synthesized derivative to a viable drug candidate is a multi-stage process that systematically de-risks the compound.[5][6]
The Efficacy Testing Funnel
The experimental workflow should be conceptualized as a funnel, starting with broad, high-throughput in vitro screens and progressively moving towards more complex and physiologically relevant in vivo models for the most promising candidates. This approach conserves resources and ensures that only the most viable compounds advance.
Caption: The Efficacy Testing Funnel.
PART 1: Initial In Vitro Characterization
The initial phase of testing aims to rapidly assess the biological activity and potential liabilities of the newly synthesized derivatives.
Primary Screening: Identifying Active Compounds
The choice of primary assay is dictated by the intended therapeutic target of the derivatives. For instance, if the compounds are designed as enzyme inhibitors, a biochemical assay measuring enzyme activity would be appropriate.[7]
Example: Screening for Anticancer Activity
For derivatives intended as anticancer agents, a primary screen would typically involve assessing their cytotoxic effects on a panel of cancer cell lines.[8][9][10]
Protocol 1: MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).[12][13]
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| Derivative 1 | 5.2 | 8.1 |
| Derivative 2 | > 100 | > 100 |
| Derivative 3 | 1.5 | 2.3 |
| Doxorubicin | 0.8 | 1.1 |
Table 1: Example IC50 data for this compound derivatives.
Target Engagement and Specificity
For derivatives designed to interact with a specific molecular target (e.g., an enzyme or receptor), it is crucial to confirm this interaction.
Protocol 2: Kinase Inhibition Assay (Example for a Kinase Inhibitor)
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate for the recommended time at the optimal temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence to determine the amount of product formed (or ATP consumed).
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[14][15]
PART 2: Cell-Based Assays for Mechanistic Insights
Once active compounds are identified, cell-based assays are employed to understand their mechanism of action in a more physiologically relevant context.[16][17][18][19]
Apoptosis vs. Necrosis
It is important to determine whether a cytotoxic compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[9]
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
For antiproliferative compounds, understanding their effect on the cell cycle is crucial.[3]
Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Cells treated with the test compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest and fix the cells in 70% cold ethanol overnight.
-
Wash the cells and stain with PI/RNase A solution.
-
Analyze the DNA content by flow cytometry.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Cell Cycle and Potential Points of Drug-Induced Arrest.
PART 3: In Vivo Efficacy and Preclinical Development
The most promising lead compounds from in vitro and cell-based assays are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.[20][21][22]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug (pharmacokinetics) and its effect on the body over time (pharmacodynamics) is critical for designing effective in vivo studies.[23][24][25][26][27]
Key PK/PD Parameters:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Cmax: The maximum serum concentration that a drug achieves.
-
Tmax: The time at which Cmax is observed.
-
Area Under the Curve (AUC): The total exposure to a drug over time.
These studies are typically conducted in rodent models (e.g., mice or rats) prior to efficacy studies to establish an appropriate dosing regimen.[26]
In Vivo Efficacy Models
The choice of animal model is critical and should closely mimic the human disease state.[28][29]
Example: Xenograft Model for Anticancer Efficacy
In this model, human cancer cells are implanted into immunodeficient mice.[29]
Protocol 5: Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers
Procedure:
-
Inject a suspension of cancer cells and Matrigel subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the predetermined dosing schedule (based on PK studies).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Derivative 3 (10 mg/kg) | 750 | 50 |
| Derivative 3 (30 mg/kg) | 300 | 80 |
| Positive Control | 250 | 83 |
Table 2: Example in vivo efficacy data from a xenograft model.
Conclusion
The experimental design for testing the efficacy of this compound derivatives must be a systematic, multi-faceted process. By progressing from broad in vitro screens to specific cell-based assays and finally to robust in vivo models, researchers can confidently identify and advance promising therapeutic candidates. The protocols and principles outlined in these application notes provide a solid framework for this critical aspect of drug discovery and development. Adherence to these guidelines, coupled with careful data interpretation, will maximize the potential for success in bringing novel treatments to the clinic.
References
- ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
- Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
- Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
- NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
- Da-Ta Biotech.
- PubMed. In Vitro Assays for Screening Small Molecules. [Link]
- Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
- PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]
- MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- BioAgilytix.
- Pharmaron. Enhance Drug Efficacy With Cell-Based Assays. [Link]
- NCBI.
- Eurofins Discovery. In Vivo Pharmacology Studies. [Link]
- edX.
- CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. [Link]
- AMSbiopharma.
- Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. [Link]
- NIH. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]
- PubMed Central. Pharmacokinetic/Pharmacodynamic-Driven Drug Development. [Link]
- PPD. Preclinical Studies in Drug Development. [Link]
- ALS Therapy Development Institute. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? [Link]
- BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]
- Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
- FDA. Step 2: Preclinical Research. [Link]
- PubMed Central. Drug Efficacy Testing in Mice. [Link]
- ACS Publications.
- PubMed Central. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
- ResearchGate. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF. [Link]
- ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. [Link]
- ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]
- Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. [Link]
- PubMed Central.
- PubMed.
- PubMed Central. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. [Link]
- MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
- ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
- ResearchGate. (PDF)
- ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
- PubMed.
- PubMed.
Sources
- 1. This compound | 300831-06-5 [chemicalbook.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening | MDPI [mdpi.com]
- 5. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ppd.com [ppd.com]
- 7. Pharmaceuticals | Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nebiolab.com [nebiolab.com]
- 10. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. courses.edx.org [courses.edx.org]
- 13. clyte.tech [clyte.tech]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. pharmaron.com [pharmaron.com]
- 22. probiocdmo.com [probiocdmo.com]
- 23. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 24. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 27. bioagilytix.com [bioagilytix.com]
- 28. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Strategic Application of 4-Isopropylthiazole-2-carboxylic Acid in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, 4-Isopropylthiazole-2-carboxylic acid has emerged as a reagent of significant interest, primarily for its role in the construction of complex macrocycles with potent biological activity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent. We will delve into its primary applications, provide detailed, field-proven protocols for its use, and offer insights into the causality behind the experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Value Proposition of a Substituted Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and provide a rigidifying element within a larger molecule makes it a valuable component in drug design. The specific substitution pattern of this compound, featuring an isopropyl group at the 4-position and a carboxylic acid at the 2-position, offers a unique combination of lipophilicity and functionality.
The isopropyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability, by shielding adjacent functionalities from enzymatic degradation. The carboxylic acid at the 2-position serves as a versatile synthetic handle, primarily for the formation of amide bonds, which are the cornerstone of peptide and peptidomimetic synthesis.
Core Application: Synthesis of Macrocyclic Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
A prominent and well-documented application of this compound is in the synthesis of macrocyclic inhibitors of the Hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapy.[3] Macrocyclic inhibitors have shown great promise due to their pre-organized conformation, which can lead to high binding affinity and specificity for the target enzyme.[2]
In this context, this compound is typically incorporated as a key fragment that caps one end of a peptide-like chain, which is then cyclized to form the final macrocyclic structure. The thiazole moiety often resides in the P2 or P3 pocket of the protease active site, with the isopropyl group making crucial hydrophobic interactions.
Below, we provide a detailed protocol for a key transformation involving this compound: the amide coupling to a complex amine, a critical step in the assembly of these macrocyclic inhibitors.
Mechanistic Rationale for Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally a slow and unfavorable process at room temperature, as it involves the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" to enhance the electrophilicity of the carbonyl carbon. This is achieved through the use of coupling reagents.
The following diagram illustrates the general mechanism of amide bond formation using a uronium-based coupling reagent like HATU, which is a common choice for sterically hindered and electronically challenging substrates.
Caption: Generalized mechanism for HATU-mediated amide coupling.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: General Amide Coupling using HATU
This protocol is a robust and widely applicable method for the coupling of this compound with a primary or secondary amine, particularly those that are sterically hindered or electron-deficient.[4]
Materials:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Acid component |
| Amine Substrate | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling reagent, activates the carboxylic acid |
| DIPEA (or Triethylamine) | 2.0-3.0 | Non-nucleophilic base to neutralize acids and facilitate reaction |
| Anhydrous DMF or NMP | - | Polar aprotic solvent to dissolve reactants and facilitate reaction |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF or NMP to dissolve the carboxylic acid completely. The concentration should be sufficient to ensure all reagents remain in solution (typically 0.1-0.5 M).
-
Activation: To the stirred solution, add HATU (1.2 eq.) and DIPEA (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for difficult couplings as it allows for the formation of the activated ester in the absence of the nucleophile, minimizing side reactions.
-
Amine Addition: Add the amine substrate (1.1 eq.) to the reaction mixture. The amine can be added neat if it is a liquid, or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: a. Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Rationale for Reagent Choices:
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides faster reaction times and higher yields with less racemization compared to other coupling reagents, especially for challenging substrates.[5]
-
DIPEA: N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and the protonated amine, as well as to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
Anhydrous DMF/NMP: These polar aprotic solvents are excellent for dissolving a wide range of organic molecules and salts, ensuring a homogeneous reaction mixture. The use of anhydrous solvent is critical to prevent hydrolysis of the activated ester intermediate.
Protocol 2: Amide Coupling using EDC and HOBt
This is a classic and cost-effective method suitable for a wide range of amide bond formations. The addition of HOBt is crucial for suppressing side reactions and minimizing racemization.[6]
Materials:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Acid component |
| Amine Substrate | 1.1 | Nucleophile |
| EDC | 1.2 | Carbodiimide coupling reagent |
| HOBt | 1.2 | Additive to suppress side reactions and reduce racemization |
| Anhydrous DCM or DMF | - | Aprotic solvent |
| (Optional) DIPEA or Triethylamine | 1.0-2.0 | Base, if the amine is used as a hydrochloride salt |
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the amine substrate (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the initial exothermic reaction and minimize side reactions.
-
EDC Addition: Add EDC (1.2 eq.) portion-wise to the cooled, stirred solution. If the amine is a hydrochloride salt, add a base such as DIPEA or triethylamine (1.0-2.0 eq.) at this stage.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with the chosen organic solvent. b. Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Workflow for Amide Coupling Protocol Selection:
Caption: Decision workflow for selecting an amide coupling protocol.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield, reaction time, and purity of the final product. The following table provides a comparative overview of commonly used reagents for the synthesis of amides from this compound.
| Coupling Reagent System | Additive | Base | Typical Solvent | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC | HOBt | None | DCM, DMF | 12-24 hours | 60-95% | Water-soluble byproducts, cost-effective | Racemization, formation of N-acylurea |
| HATU | None | DIPEA | DMF, NMP | 1-4 hours | 80-99% | High efficiency, fast, low racemization | Cost, can react with unprotected N-terminus |
| T3P® | None | Pyridine | EtOAc, THF | 2-6 hours | 75-98% | Environmentally benign byproducts, easy work-up | Requires a stoichiometric amount of base |
| SOCl₂/Pyridine | None | Pyridine | DCM, Toluene | 1-3 hours | 70-90% | Inexpensive, forms highly reactive acid chloride | Harsh conditions, not suitable for sensitive substrates |
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of complex, biologically active macrocycles. Its strategic use in the synthesis of HCV NS3/4A protease inhibitors highlights its importance in drug discovery. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the development of new applications and more efficient synthetic routes involving this compound and its derivatives will undoubtedly remain an active area of research.
References
- Di Francesco, M. E., et al. (2009). Novel Macrocyclic Inhibitors of Hepatitis C NS3/4A Protease Featuring a 2-amino-1,3-thiazole as a P4 Carbamate Replacement. Journal of Medicinal Chemistry, 52(22), 7014–7028. [Link]
- Thanihaichelvan, M., & Gütschow, M. (2016). Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. Current Medicinal Chemistry, 23(21), 2274-2297. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Aapptec. (n.d.). Coupling Reagents.
- Lemieux, R. M., & Bertozzi, C. R. (1998). Chemoselective ligation reactions with proteins, oligosaccharides and cells. Trends in Biotechnology, 16(12), 506-513.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Luba, J., & Einhorn, J. (2007). A new, efficient and mild procedure for the synthesis of amides from carboxylic acids and amines. Tetrahedron Letters, 48(20), 3579-3583.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Shen, B., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 18(28), 5347-5353.
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- Perni, R. B., et al. (2006). Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease. Antimicrobial Agents and Chemotherapy, 50(3), 899-909.
- Lamarre, D., et al. (2003). An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus.
- De Clercq, E. (2007). The design of antiviral drugs. Nature Reviews Drug Discovery, 6(12), 1001-1018.
Sources
- 1. usbio.net [usbio.net]
- 2. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Crystallization of 4-Isopropylthiazole-2-carboxylic Acid
Introduction: The Critical Role of Crystallization
4-Isopropylthiazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, notably utilized as a reagent in the synthesis of advanced macrocycles designed as Hepatitis C virus (HCV) NS3/4A protease inhibitors.[1][2] The purity, yield, and solid-state properties of this intermediate are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crystallization is the most critical unit operation for establishing these attributes, serving not only as a purification method but also as the means to control crystal form (polymorphism), size, and morphology.
This guide provides a comprehensive overview of the theoretical and practical considerations for developing a robust crystallization process for this compound. It is designed for researchers and process chemists in the pharmaceutical and chemical industries, offering detailed protocols and the scientific rationale behind them.
Physicochemical Foundation for Crystallization Design
A successful crystallization process is built upon a thorough understanding of the compound's physicochemical properties. These properties dictate solvent selection and the choice of crystallization methodology.
The structure of this compound, featuring a polar carboxylic acid group capable of hydrogen bonding and a moderately non-polar isopropyl-thiazole moiety, suggests solubility in a range of polar organic solvents.[3] Carboxylic acids often form stable hydrogen-bonded dimers in the solid state, which can influence melting points and dissolution behavior.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Source / Rationale |
| CAS Number | 300831-06-5 | [1] |
| Molecular Formula | C₇H₉NO₂S | [5] |
| Molecular Weight | 171.22 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Boiling Point (Predicted) | 309.4 ± 35.0 °C | [5] |
| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 0.52 ± 0.10 | [5] |
| Melting Point | Data not publicly available; experimental determination required. For comparison, 2-Methylthiazole-4-carboxylic acid melts at 145-150 °C.[6] | |
| Polymorphism | Potential for polymorphism exists, as is common with thiazole derivatives.[7][8][9] Different crystal forms can impact stability and solubility. |
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit a steep solubility curve with temperature: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential ensures high product recovery upon cooling.
Rationale for Solvent Screening
A systematic screening approach is recommended. Solvents should be chosen from different classes to probe a range of intermolecular interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. They are often good candidates for cooling crystallization.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents cannot donate hydrogen bonds but can accept them. They often provide a good balance of solubility for molecules with mixed polarity.
-
Non-Polar Solvents (e.g., Heptane, Toluene): These are unlikely to be primary solvents due to the polar carboxylic acid group but are excellent candidates for use as anti-solvents.
-
Water: While the carboxylic acid group imparts some hydrophilicity, the larger organic backbone may limit aqueous solubility.[10] Water can be effective as an anti-solvent or as part of a mixed-solvent system.
General Solvent Screening Workflow
The following diagram outlines a logical workflow for identifying a suitable solvent system.
Caption: Workflow for primary solvent system selection.
Detailed Experimental Protocols
Safety Precaution: Always perform crystallization work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Controlled Cooling Crystallization
This is the preferred method for purifying crystalline solids when a suitable solvent with a positive temperature-solubility coefficient is identified.
Rationale: This technique relies on creating a supersaturated solution by dissolving the solute in a minimum amount of a suitable solvent at an elevated temperature, followed by controlled cooling to induce nucleation and crystal growth. Slow cooling is crucial for forming large, well-defined crystals with high purity, as it allows for the selective incorporation of solute molecules into the growing lattice while rejecting impurities.
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized flask equipped with a magnetic stirrer and reflux condenser, add the crude this compound. Add a candidate solvent (e.g., isopropanol or acetone) portion-wise while stirring and gently heating the mixture to reflux. Continue adding solvent until all the solid has just dissolved. This ensures you are at the saturation point at that temperature.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is observed, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed crystallization vessel. This step removes insoluble impurities that would otherwise be trapped in the final product.
-
Controlled Cooling: Remove the heat source and allow the solution to cool slowly towards ambient temperature. Insulating the vessel (e.g., with glass wool) can promote slower cooling and better crystal formation. A linear cooling rate of 10-20 °C/hour is a good starting point.
-
Seeding (Optional): If nucleation is slow to occur, add a single, small crystal of pure material ("seed crystal") once the solution is slightly below its saturation temperature. Seeding can control polymorphism and improve batch-to-batch consistency.
-
Maturation/Aging: Once the solution has reached room temperature, continue cooling in an ice bath (0-5 °C) for at least 1-2 hours. Stirring gently during this phase can sometimes improve yield, but may also induce secondary nucleation leading to smaller crystals. This step maximizes the yield by taking advantage of the lower solubility at reduced temperatures.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold fresh solvent to remove residual mother liquor containing dissolved impurities. Using cold solvent minimizes the dissolution of the desired product during the wash.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method is ideal when the compound is highly soluble in a solvent, even at low temperatures, but poorly soluble in another miscible solvent (the anti-solvent).
Rationale: This technique operates by reducing the solubility of the solute in the primary solvent through the addition of a miscible "anti-solvent" in which the solute is sparingly soluble. This rapidly generates a high level of supersaturation, inducing nucleation. The rate of anti-solvent addition is a critical parameter for controlling crystal size.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a minimum amount of a good solvent (e.g., acetone or methanol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent (e.g., water or heptane) dropwise via an addition funnel. Observe for the onset of turbidity (the "cloud point"), which indicates the start of nucleation.
-
Crystal Growth: Once turbidity persists, slow the rate of anti-solvent addition significantly or stop the addition for a period to allow the initial nuclei to grow. Then, resume slow addition until the desired yield is precipitated. A slower addition rate post-nucleation promotes growth on existing crystals rather than forming new, smaller crystals.
-
Maturation: Allow the resulting slurry to stir at ambient temperature for 1-2 hours to ensure complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1. The wash solvent should be a mixture of the solvent and anti-solvent, or the pure anti-solvent.
Protocol 3: Evaporative Crystallization
This technique is suitable for small-scale work or for generating initial crystals for seeding purposes.
Rationale: Supersaturation is achieved by slowly removing the solvent through evaporation. This method is typically performed at constant temperature. It can produce high-quality single crystals but is harder to scale up and control.
Step-by-Step Methodology:
-
Dissolution: Prepare a solution of the compound in a suitable volatile solvent (e.g., ethyl acetate or acetone) that is below the saturation point.
-
Evaporation: Place the solution in a beaker or flask, cover it loosely with perforated paraffin film or foil, and leave it undisturbed in a fume hood. The perforations control the rate of evaporation; fewer/smaller holes lead to slower evaporation and potentially larger crystals.
-
Isolation: Once a suitable quantity of crystals has formed and the mother liquor is significantly reduced, decant the remaining solvent and collect the crystals.
-
Drying: Air-dry the crystals or dry them briefly under vacuum.
Process Control and Characterization
Achieving a consistent and desired crystal form is paramount. The choice of crystallization method and the control of its parameters directly influence the final product attributes.
Table 2: Impact of Process Parameters on Crystal Attributes
| Parameter | Impact on Crystal Size | Impact on Purity | Rationale |
| Cooling Rate | Slower cooling → Larger crystals | Slower cooling → Higher purity | Allows for ordered growth and equilibrium between solid and solution phases, minimizing impurity incorporation. |
| Agitation Rate | Higher agitation → Smaller crystals | Can decrease purity if attrition occurs | High shear can cause crystal breakage (secondary nucleation) and may trap mother liquor. |
| Anti-Solvent Addition Rate | Slower addition → Larger crystals | Slower addition → Higher purity | Maintains a lower, more controlled level of supersaturation, favoring growth over rapid nucleation. |
| Solvent Choice | Varies significantly | Varies significantly | Solvent-solute interactions at the crystal face dictate growth habits. Different solvents can also lead to different polymorphs (solvates or non-solvates). |
Visualization of the Cooling Crystallization Protocol
Caption: Step-by-step workflow for cooling crystallization.
Recommended Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): To identify the crystal form (polymorph) and assess phase purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior, and to detect polymorphic transitions.
-
Microscopy: To visually inspect crystal size, shape (habit), and agglomeration.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
References
- Jancarik, J., et al. (2012). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
- Gong, Y., et al. (2015). a brief review of carboxylic acid cocrystals. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 315-326. [Link]
- Boyeux, C., et al. (2000). Method for crystallising carboxylic acid.
- Boyeux, C., et al. (2001). Method for crystallising carboxylic acid.
- Berglund, K. A., et al. (1991). Carboxylic acid purification and crystallization process.
- Meundaeng, N., et al. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry, 41(7). [Link]
- Wang, F., et al. (2020). Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. CrystEngComm, 22(10), 1815-1822. [Link]
- Kumar, A., et al. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Authorea Preprints. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-isopropylthiazole-5-carboxylic acid.
- Guha, R. (2010).
- Ayipo, Y. O., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6569. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Aminothiazole-4-carboxylic acid.
- Bashandy, M. S., et al. (2016). Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. Egyptian Journal of Chemistry, 59(2). [Link]
- Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]
- University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Chemistry. [Link]
- Sarett, L. H., et al. (1966). Processes for preparing thiazole carboxylic acids.
- Clark, J. (2015). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Doc Brown's Chemistry. [Link]
Sources
- 1. This compound | 300831-06-5 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. rroij.com [rroij.com]
- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Methylthiazole-4-carboxylic acid 97 35272-15-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 4-Isopropylthiazole-2-carboxylic acid
Introduction
4-Isopropylthiazole-2-carboxylic acid is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are significant scaffolds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Several studies have demonstrated that thiazole derivatives can induce cytotoxicity in various cancer cell lines, such as breast, prostate, and leukemia, with some compounds showing potent activity in the low micromolar range.[3][4][5][6][7] The mechanisms often involve the induction of apoptosis, a form of programmed cell death.[4][5] Given its chemical structure, this compound warrants investigation for its potential as a therapeutic agent, and a critical first step is to characterize its cytotoxic profile.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We present a multi-assay strategy that combines measurements of metabolic activity, cell membrane integrity, and specific apoptotic markers to build a robust and nuanced understanding of the compound's effect on cells.
Principles of a Multi-Assay Cytotoxicity Evaluation
Relying on a single assay can be misleading, as different methods measure distinct cellular events.[8][9] A compound might inhibit metabolic activity without immediately causing cell death, or it might induce apoptosis, which is a specific, programmed pathway distinct from necrosis (uncontrolled cell death). Therefore, a multi-pronged approach is essential for a thorough evaluation.
-
Metabolic Activity (Viability): The MTT assay is a classic colorimetric method that measures the activity of mitochondrial dehydrogenases.[10] This provides an indication of overall cellular health and metabolic function.[10][11]
-
Membrane Integrity (Necrosis): The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised—a hallmark of necrosis.[12][13][14]
-
Apoptosis Induction: The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[15][16] An increase in their activity is a strong indicator of apoptosis induction.
By combining these three assays, researchers can differentiate between cytostatic effects (inhibition of proliferation), cytotoxic effects leading to necrosis, and cytotoxic effects mediated by apoptosis.
Experimental Planning and Setup
Cell Line Selection
The choice of cell line is critical and depends on the research question.[17][18]
-
Cancer Cell Lines: To screen for anticancer potential, use well-characterized cancer cell lines relevant to a specific disease area (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, PC-3 for prostate cancer).[19][20] Cancer cells are often used due to their ease of culture and the extensive available literature for comparison.[19][21]
-
Normal (Non-Transformed) Cell Lines: To assess general toxicity and selectivity, include a non-cancerous cell line (e.g., HEK293 embryonic kidney cells, or primary cells like Human Dermal Fibroblasts).[20] High toxicity against normal cells may indicate a poor therapeutic window.
Cell Culture Best Practices
Adherence to proper cell culture technique is paramount for reproducible results.[22]
-
Source: Obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure authenticity.[18]
-
Environment: Culture cells in a humidified incubator at 37°C with 5% CO₂.[22][23]
-
Aseptic Technique: Perform all manipulations in a laminar flow hood to prevent contamination.[23]
-
Maintenance: Subculture cells regularly to maintain them in the exponential growth phase and do not allow them to exceed 85-90% confluence.[24] Refer to specific ATCC guides for your chosen cell line.[25][26]
Compound Preparation and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). A 10 mM stock is typical.
-
Serial Dilutions: Create a series of working solutions by performing serial dilutions from the stock solution in complete cell culture medium. A common approach is to use a half-log or log dilution series (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, etc.).
-
Vehicle Control: It is crucial to include a "vehicle control" in all experiments. This control contains the highest concentration of the solvent (e.g., DMSO) used in the treatment wells to ensure that the solvent itself is not causing any cytotoxic effects. The final DMSO concentration should typically be kept below 0.5%.
Experimental Workflow Overview
The overall process for evaluating cytotoxicity follows a standardized sequence. This workflow ensures consistency across different assays and experiments.
Protocol 1: Cell Viability via MTT Assay
This assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[10][11] The amount of formazan produced is proportional to the number of viable cells.[11][27]
Materials
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated (medium only) and vehicle controls.[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[11][28]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[28]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).[11]
Protocol 2: Membrane Integrity via LDH Assay
This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14][29] The amount of LDH released is proportional to the number of lysed cells.[13]
Principle
Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12][13][30] The intensity of the color, measured by absorbance, directly correlates with the amount of LDH released and, therefore, the level of cytotoxicity.[12][13]
Materials
-
96-well flat-bottom cell culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam) containing LDH reaction mixture and stop solution.
-
Lysis Buffer (often 10X, provided in the kit)
-
Microplate spectrophotometer
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare wells for three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed before measurement.
-
Background: Medium only.
-
-
Prepare Maximum Release Control: 1 hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells and incubate.
-
Sample Collection: At the end of the incubation, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
Data Analysis
-
Subtract the 680 nm absorbance (background) from the 490 nm absorbance for all wells.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value.
Protocol 3: Apoptosis Induction via Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal via luciferase.[15][16]
Materials
-
96-well solid white, flat-bottom cell culture plates (for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8091 or similar)
-
Luminometer or a microplate reader with luminescence detection capability
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use solid white plates suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[31][32] Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[15][32] This single addition lyses the cells and initiates the reaction.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[16] Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
The raw luminescence units (RLU) are proportional to the amount of caspase activity.
-
Data can be presented as "Fold Induction" over the untreated control:
-
Fold Induction = (RLU of Treated Cells) / (RLU of Untreated Control Cells)
-
-
Plot the Fold Induction against the log of the compound concentration.
Data Presentation and Interpretation
Summarize the quantitative results from all assays in a clear, structured table. This allows for easy comparison of the compound's potency across different mechanisms of cell death.
| Assay Type | Endpoint Measured | Metric | IC50 / EC50 (µM) [95% C.I.] |
| MTT Assay | Metabolic Activity / Viability | % Viability | Calculated Value |
| LDH Assay | Membrane Integrity / Necrosis | % Cytotoxicity | Calculated Value |
| Caspase-Glo® 3/7 | Apoptosis Execution | Fold Induction | Calculated Value |
Interpreting the Results:
-
Potent IC50 (MTT) with high Caspase Induction: Suggests the compound is cytotoxic and acts primarily through apoptosis.
-
Potent IC50 (MTT) with high LDH release: Indicates the compound causes necrotic cell death by disrupting the cell membrane.
-
Potent IC50 (MTT) with low Caspase and LDH signal: May suggest a cytostatic effect (inhibiting proliferation) or another cell death mechanism not measured by these assays.
-
Discrepancy between assays: For example, if the LDH assay shows low cytotoxicity but the MTT assay shows a potent IC50, it could indicate that the compound is inhibiting mitochondrial function without causing immediate membrane rupture.[33]
Conclusion
A comprehensive evaluation of the cytotoxicity of this compound requires a multi-assay approach. By integrating assessments of metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo® 3/7), researchers can gain a robust and mechanistic understanding of the compound's biological effects. This detailed protocol provides a reliable framework for generating high-quality, interpretable data essential for the early stages of drug discovery and development.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf
- An In-depth Technical Guide to the MTT Assay: Principles and Protocols. Benchchem. URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-mtt-assay-principles-and-protocols/
- MTT assay protocol. Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345388/
- Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. ResearchGate. URL: https://www.researchgate.net/post/Why_we_select_Cancer_cell_lines_for_toxicological_studies_and_why_not_normal_cell_lines
- Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/600/tm627.pdf
- LDH assay kit guide: Principles and applications. Abcam. URL: https://www.abcam.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche. URL: https://www.roche-applied-science.com/pack-insert/11465007001_09.16.pdf
- ATCC Culture Guides. ATCC. URL: https://www.
- Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2FMAN0011316_PierceLDHCytotoxicityAssayKit_UG.pdf
- What is the principle of LDH assay?. AAT Bioquest. URL: https://www.aatbio.
- MTT ASSAY Protocol. University of Texas at El Paso. URL: https://www.utep.edu/cnr/brcf/Protocols/MTT_Assay.pdf
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. URL: https://clytetechnologies.
- Comparative Cytotoxicity Analysis of Thiazole Derivatives in Cancer Cell Lines. Benchchem. URL: https://www.benchchem.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34249261/
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-technical-manual.pdf
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. URL: https://www.mdpi.com/1420-3049/27/17/5691
- Caspase 3/7 Activity. Protocols.io. URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2j2v8j/v1
- Characteristics of cytotoxicity of thiazole derivatives (5a-d) and... ResearchGate. URL: https://www.researchgate.net/figure/Characteristics-of-cytotoxicity-of-thiazole-derivatives-5a-d-and-doxorubicin-Dox_fig1_349479383
- ATCC Primary Cell Culture Guide. ATCC. URL: https://www.atcc.org/guides/culture-guides/primary-cell-culture-guide
- Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26924628/
- Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. G-Biosciences. URL: https://info.gbiosciences.com/blog/why-is-ldh-lactate-dehydrogenase-release-a-measure-for-cytotoxicity
- Caspase-Glo® 3/7 Assay. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/caspase-glo-3-7-assay-protocol.pdf
- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. URL: https://ncats.nih.gov/files/assays/Caspase-Glo-3-7-HepG2_TOX21_SLP_Version1.0.pdf
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books. URL: https://books.google.com.pg/books/about/ATCC_Animal_Cell_Culture_Guide.html?id=oY4oMwEACAAJ&redir_esc=y
- What cell line should I choose for citotoxicity assays?. ResearchGate. URL: https://www.researchgate.net/post/What_cell_line_should_I_choose_for_citotoxicity_assays
- Highlight report: Cell type selection for toxicity testing. National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6262700/
- Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. URL: https://www.researchgate.net/publication/296481180_Cell-based_Assays_for_Assessing_Toxicity_A_Basic_Guide
- In vitro cell-based assays to test drugs – A Review. ResearchGate. URL: https://www.researchgate.net/publication/376510304_In_vitro_cell-based_assays_to_test_drugs-_A_Review
- Culturing Cells. ATCC. URL: https://www.atcc.org/resources/culture-guides/culturing-cells
- ATCC ANIMAL CELL CULTURE GUIDE. On Science. URL: https://www.on-science.
- Review article In vitro cell-based assays to test drugs. Applied Chemical Engineering. URL: https://www.opastpublishers.com/open-access-articles/in-vitro-cellbased-assays-to-test-drugs--a-review.pdf
- Toxicity Tests with Mammalian Cell Cultures. Scope. URL: https://www.scope-online.org/downloadpubs/scope21/chapter07.html
- 5 tips for choosing the right cell line for your experiment. Horizon Discovery. URL: https://horizondiscovery.com/en/blog/5-tips-for-choosing-the-right-cell-line-for-your-experiment
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. URL: https://www.mdpi.com/1422-0067/25/15/8026
- Cytotoxicity data for the synthesized compounds (4 a‐ 4 j) against HL 60 cell lines. ResearchGate. URL: https://www.researchgate.net/figure/Cytotoxicity-data-for-the-synthesized-compounds-4-a-4-j-against-HL-60-cell-lines_tbl2_369688755
- This compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/432917
- Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15801848/
- SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/16125293/
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 22. atcc.org [atcc.org]
- 23. onscience.es [onscience.es]
- 24. tripod.nih.gov [tripod.nih.gov]
- 25. atcc.org [atcc.org]
- 26. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google Books [books.google.de]
- 27. clyte.tech [clyte.tech]
- 28. bds.berkeley.edu [bds.berkeley.edu]
- 29. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 30. info.gbiosciences.com [info.gbiosciences.com]
- 31. Caspase 3/7 Activity [protocols.io]
- 32. promega.com [promega.com]
- 33. mdpi.com [mdpi.com]
Application Notes and Protocols: Coupling 4-Isopropylthiazole-2-carboxylic acid with Amino Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Thiazole-Amino Acid Conjugates
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a valuable component in the design of bioactive molecules. 4-Isopropylthiazole-2-carboxylic acid, in particular, serves as a crucial building block. The isopropyl group provides a degree of lipophilicity and steric bulk that can be critical for modulating interactions with biological targets.
When coupled with amino acids, this thiazole derivative gives rise to a class of peptidomimetics with significant therapeutic potential. These conjugates can mimic or disrupt protein-protein interactions, act as enzyme inhibitors, or serve as targeted delivery agents. The amide bond, formed between the thiazole's carboxylic acid and the amino acid's amine, is a cornerstone of these molecular designs.[1] However, the successful and efficient formation of this bond, especially with sterically hindered substrates, requires a nuanced understanding of coupling chemistry to ensure high yields and preserve the stereochemical integrity of the amino acid.[2][3][4]
This guide provides a comprehensive overview of the principles, protocols, and best practices for the coupling of this compound with various amino acids. It is designed to equip researchers with the knowledge to navigate the challenges of this specific amide bond formation and to confidently synthesize novel thiazole-amino acid conjugates for their drug discovery programs.
Principles of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions.[5][6] The process requires the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is the fundamental role of coupling reagents in peptide synthesis and related amide bond formations.[1][7]
The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt. This intermediate is then readily attacked by the amine of the amino acid, leading to the formation of the desired amide bond and the release of a byproduct derived from the coupling reagent.
Caption: General mechanism of amide bond formation.
Choosing the Right Coupling Reagent
The selection of an appropriate coupling reagent is critical and depends on several factors, including the steric hindrance of both the carboxylic acid and the amino acid, the potential for racemization of the chiral amino acid, and the desired reaction conditions.[8]
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | EDC, DCC, DIC | Economical and widely used. Often require an additive like HOBt to suppress racemization.[7][9][10] Byproducts can be challenging to remove (especially DCU from DCC). |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Highly efficient and fast-acting, even with sterically hindered substrates.[11][12] Generally, have a lower risk of racemization compared to carbodiimides alone.[11] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for difficult couplings, including those involving N-methylated amino acids.[9] Byproducts are generally water-soluble, facilitating purification. |
For the coupling of this compound, which possesses moderate steric bulk from the isopropyl group, uronium or phosphonium salt reagents like HATU or PyBOP are often the preferred choice to ensure high coupling efficiency, especially when paired with sterically demanding amino acids.[8][11]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of primary and secondary amino acid esters.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Val-OtBu·HCl)
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amino Acid Addition: Add the amino acid ester hydrochloride (1.1 eq) to the flask.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. The DIPEA serves to both neutralize the hydrochloride salt of the amine and to facilitate the activation step.[11]
-
Activation and Coupling: Add HATU (1.1 eq) in one portion to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiazole-amino acid conjugate.
Caption: Workflow for HATU-mediated coupling.
Protocol 2: EDC/HOBt Coupling for Less Hindered Systems
For couplings with less sterically demanding amino acids like glycine or alanine, a carbodiimide-based method can be a more cost-effective alternative.
Materials:
-
This compound
-
Amino acid ester hydrochloride
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous DCM or DMF
Procedure:
-
Activation: In a dry flask, dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM and add TEA or NMM (1.2 eq) to liberate the free amine.
-
Coupling: Add the solution of the free amine to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature overnight.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous workup.[10]
Characterization of Thiazole-Amino Acid Conjugates
Unequivocal characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is typically employed.[13]
| Analytical Technique | Information Provided | Typical Observations for a Successful Coupling |
| ¹H NMR | Confirms the presence of both the thiazole and amino acid moieties. | Appearance of a new amide N-H proton signal (typically a doublet or triplet). Characteristic signals for the isopropyl group, thiazole ring proton, and amino acid side chain and backbone protons. |
| ¹³C NMR | Confirms the carbon framework of the molecule. | A new amide carbonyl signal (typically in the 165-175 ppm range). |
| Mass Spectrometry (MS) | Provides the molecular weight of the product. | A molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the calculated exact mass of the coupled product. |
| HPLC/UHPLC | Assesses the purity of the final compound. | A single major peak in the chromatogram. Can be used to determine enantiomeric excess with a chiral stationary phase.[14][15] |
| FT-IR | Confirms the presence of key functional groups. | A strong C=O stretch for the amide (around 1640-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹). |
Troubleshooting and Expert Insights
Issue 1: Low Yield or Incomplete Reaction
-
Cause: Insufficient activation, steric hindrance, or poor solubility.
-
Solution:
-
Switch to a more powerful coupling reagent: If using EDC/HOBt, switch to HATU, HCTU, or PyBOP, which are more effective for sterically demanding couplings.[8]
-
Increase reaction time or temperature: For particularly stubborn couplings, extending the reaction time to 24 hours or gently heating (e.g., to 40-50 °C) can improve conversion. However, be mindful that heating can increase the risk of racemization.[8]
-
Solvent choice: NMP can be a better solvent than DMF for improving the solubility of reactants and intermediates.[8]
-
Issue 2: Racemization of the Amino Acid
-
Cause: Over-activation of the carboxylic acid or the presence of a strong base.
-
Solution:
-
Use of additives: Always use an additive like HOBt or HOAt with carbodiimide coupling reagents to minimize racemization.[9][10] Uronium reagents like HATU inherently contain a HOAt moiety, making them a safer choice.[12]
-
Base selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of TEA, which can be more prone to causing racemization.
-
Temperature control: Perform the activation and coupling steps at 0 °C before allowing the reaction to slowly warm to room temperature.
-
Issue 3: Difficult Purification
-
Cause: Byproducts from the coupling reagent co-eluting with the product.
-
Solution:
-
Reagent choice: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. For solid-phase synthesis or when solubility is an issue, DIC is preferred as its urea byproduct is more soluble.[10] EDC and its byproduct are water-soluble, simplifying their removal during aqueous workup.[9][10]
-
Thorough workup: Ensure complete removal of water-soluble byproducts by performing multiple aqueous washes.
-
Conclusion
The coupling of this compound with amino acids is a versatile and powerful strategy for the synthesis of novel peptidomimetics with significant potential in drug discovery. A rational approach to selecting coupling reagents and reaction conditions, based on the specific steric and electronic properties of the substrates, is paramount for success. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and efficiently synthesize these valuable compounds, paving the way for the development of new therapeutic agents.
References
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Vertex AI Search.
- Peptide Coupling Reagents.AAPPTec.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Benchchem.
- Commonly Used Coupling Reagents in Peptide Synthesis.Dilun Biotechnology.
- Coupling Reagents.Aapptec Peptides.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Coupling Reagents.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.Request PDF.
- Making Amides from Carboxylic Acids.Chemistry LibreTexts.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- The Synthesis of Sterically Hindered Amides.CHIMIA.
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
- (PDF) UHPLC-MS/MS Technique: Applications in Analytical Chemistry.
- Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Myristic Amide.Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. bachem.com [bachem.com]
- 13. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Analytical Purity Assessment of 4-Isopropylthiazole-2-carboxylic Acid
Introduction
4-Isopropylthiazole-2-carboxylic acid (CAS No: 300831-06-5) is a heterocyclic building block increasingly utilized in medicinal chemistry and drug development.[1] It serves as a key intermediate in the synthesis of complex molecules, including potent inhibitors of viral proteases like the Hepatitis C virus (HCV) NS3/4A.[2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity and quality of this raw material is of paramount importance. A comprehensive analytical strategy is essential to identify and quantify the main component, organic and inorganic impurities, and residual solvents, thereby guaranteeing the consistency, safety, and efficacy of the final drug product.[3][4]
This guide provides a multi-faceted analytical approach, employing orthogonal methods to establish a complete purity profile for this compound. We will detail robust protocols for chromatographic separation, titrimetric assay, spectroscopic identification, and other complementary analyses. The methodologies described are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind each procedural step, ensuring the generation of reliable and reproducible data compliant with stringent regulatory standards.[5][6]
Physicochemical Properties and Analytical Implications
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value / Description | Analytical Implication |
| Chemical Structure | ![]() | The thiazole ring provides a strong UV chromophore, ideal for HPLC-UV detection. The carboxylic acid group dictates its acidic nature and pH-dependent solubility. |
| Molecular Formula | C₇H₉NO₂S[2][7] | Used for exact mass determination by Mass Spectrometry. |
| Molecular Weight | 171.22 g/mol [2][7] | Essential for all calculations involving molarity, assay, and quantitative analysis. |
| Appearance | White to off-white solid[7] | Visual inspection is a basic but important identity and quality check. |
| Acidity (pKa) | Predicted pKa: ~0.52 ± 0.10[7] | The compound is acidic. While this predicted value seems low, the carboxylic acid functionality allows for straightforward assay by acid-base titration.[8] Its ionization state, controlled by pH, is critical for chromatographic retention. |
| Solubility | Likely soluble in organic solvents (e.g., Methanol, Acetonitrile).[9] Aqueous solubility is pH-dependent; it is more soluble in alkaline solutions where it forms a salt.[10] | Guides the choice of solvents for sample preparation in chromatography, spectroscopy, and titration. |
| UV Absorbance | Aromatic heterocycle, expected to have strong UV absorbance.[9] | Enables sensitive and accurate quantification using HPLC with UV detection. |
Strategic Approach to Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. Therefore, a strategic and orthogonal approach is required. Orthogonal methods are techniques that measure the same attribute (e.g., purity) using different physicochemical principles, providing a more comprehensive and reliable assessment. The overall workflow for purity assessment is depicted below.
Sources
- 1. This compound | 300831-06-5 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. upm-inc.com [upm-inc.com]
- 4. iosrphr.org [iosrphr.org]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. particle.dk [particle.dk]
- 7. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Research Protocols for 4-Isopropylthiazole-2-carboxylic Acid in Agricultural Science
Introduction:
4-Isopropylthiazole-2-carboxylic acid is a heterocyclic compound characterized by a thiazole ring substituted with an isopropyl group and a carboxylic acid moiety.[1] While direct, comprehensive studies detailing its specific applications as an active ingredient in agriculture are not extensively documented in publicly available literature, its structural components—the thiazole ring and the carboxylic acid group—are prevalent in a wide array of agrochemically significant molecules.[2][3][4][5] This guide, therefore, serves as a forward-looking exploration of its potential applications, grounded in the established activities of structurally analogous compounds. The protocols and workflows outlined herein are designed to provide a robust framework for researchers and drug development professionals to systematically investigate the potential of this compound as a novel agent in agricultural science.
Part 1: Potential Agricultural Applications Based on Structural Analogy
The presence of the thiazole and carboxylic acid functional groups suggests several potential avenues for investigation in agricultural science.
1.1. Potential as a Fungicide:
The thiazole nucleus is a cornerstone in the development of numerous fungicides. Thiazole derivatives have been shown to exhibit significant fungicidal activity against a broad spectrum of plant pathogens.[4] For instance, patents have been filed for thiazole-4-carboxylic acid esters and thioesters for their use as plant protection agents, specifically as fungicides.[6] The carboxylic acid group in the target molecule could also contribute to its antifungal properties, potentially by interfering with cellular membrane properties or enzymatic activities within the fungal pathogen.[7][8]
1.2. Potential as an Herbicide or Herbicide Safener:
Carboxylic acids and their derivatives have a long history in herbicide development, targeting various biosynthetic pathways and enzymes in plants.[3] Many commercial herbicides are carboxylic acid derivatives, acting as synthetic auxins or inhibiting key enzymes.[9][10][11] Therefore, this compound could potentially exhibit herbicidal properties.
Conversely, some carboxylic acid derivatives can act as herbicide safeners.[12][13] Safeners are compounds that protect crop plants from herbicide injury without compromising the herbicide's efficacy against weeds.[14][15] They often work by inducing the expression of detoxification enzymes in the crop plant.[16] The potential of this compound as a safener warrants investigation, particularly in combination with existing herbicides.
1.3. Potential as an Insecticide:
Carboxylic acid esters have been developed as potent insecticides.[17][18][19][20] While this compound is not an ester, it could serve as a precursor for the synthesis of novel insecticidal esters. The thiazole ring itself is present in some insecticidal compounds, suggesting that this structural motif may contribute to activity against insect pests.
1.4. Potential as a Plant Growth Regulator or Biostimulant:
Certain thiazolidine carboxylic acid derivatives, such as N-Acetyl Thiazolidine 4-Carboxylic Acid (NATCA), are known to function as plant growth promoters or biostimulants.[21] These compounds can enhance plant growth and yield, particularly under stressful conditions.[21][22] Plant growth regulators can influence various physiological processes, including cell division, elongation, and differentiation.[23][24] Given the structural similarity, this compound could potentially modulate plant growth and development or enhance stress tolerance.[25][26][27][28]
Part 2: Experimental Protocols and Research Workflows
The following section provides detailed, step-by-step methodologies for the preliminary screening of this compound for various agricultural applications.
2.1. Protocol for In Vitro Fungicidal Activity Screening
This protocol outlines a method to assess the direct inhibitory effect of the compound on the mycelial growth of common plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
A selection of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Sterile petri dishes, micropipettes, and other standard microbiology laboratory equipment
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to approximately 50-60°C.
-
Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with DMSO only.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the respective fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
2.2. Workflow for Herbicidal Activity Screening
This workflow describes a two-stage process for evaluating the potential herbicidal effects of the compound on model weed species.
Caption: Workflow for pre- and post-emergence herbicidal activity screening.
2.3. Protocol for Insecticidal Activity Screening (Contact Toxicity)
This protocol is designed to assess the contact toxicity of the compound against a model insect pest, such as the common fruit fly (Drosophila melanogaster) or aphids.
Materials:
-
This compound
-
Acetone
-
Sucrose
-
Glass vials or petri dishes
-
Micropipettes
-
Test insects
Procedure:
-
Solution Preparation: Prepare a series of concentrations of the test compound in acetone.
-
Application: Apply a small, known volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect using a micropipette. A control group should be treated with acetone only.
-
Housing: Place the treated insects in clean vials or petri dishes with a food source (e.g., a cotton ball soaked in a 10% sucrose solution).
-
Incubation: Maintain the insects under controlled environmental conditions (temperature and humidity).
-
Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
2.4. Workflow for Plant Growth Regulation Assessment
This workflow details the steps to evaluate the effect of this compound on seed germination and early seedling growth of a model crop plant like wheat (Triticum aestivum) or Arabidopsis (Arabidopsis thaliana).
Caption: Workflow for assessing plant growth regulatory effects.
Part 3: Data Presentation and Interpretation
The quantitative data generated from the above protocols should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Fungicidal Activity of this compound
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Fusarium oxysporum | |
| 10 | 15.2 ± 2.1 |
| 50 | 45.8 ± 3.5 |
| 100 | 78.3 ± 4.2 |
| 200 | 95.1 ± 2.8 |
Table 2: Hypothetical Herbicidal Activity of this compound (Post-Emergence)
| Concentration (g a.i./ha) | Growth Inhibition (%) |
| Lolium perenne | |
| 50 | 20.5 ± 4.3 |
| 100 | 42.1 ± 6.8 |
| 200 | 65.9 ± 8.2 |
| 400 | 88.4 ± 5.6 |
While this compound is not yet an established agrochemical, its structural features present a compelling case for its investigation as a potential fungicide, herbicide, insecticide, or plant growth regulator. The application notes and protocols provided in this guide offer a comprehensive starting point for researchers to explore its bioactivity. A systematic approach, as outlined, will be crucial in elucidating the agricultural potential of this and other novel chemical entities. Further research should also focus on structure-activity relationship (SAR) studies to optimize its efficacy and selectivity, as well as toxicological and environmental fate studies to ensure its safety and sustainability.
References
-
A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. (2022-12-14). Retrieved from
-
This compound - Data Sheet - United States Biological. Retrieved from
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024-12-03). Retrieved from
-
Combinations of herbicidal aromatic carboxylic acids and safeners - Google Patents. Retrieved from
-
Mefenpyr-diethyl | Herbicide Safener - MedchemExpress.com. Retrieved from
-
Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC - NIH. Retrieved from
-
Advances in Roles of Salicylic Acid in Plant Tolerance Responses to Biotic and Abiotic Stresses - MDPI. Retrieved from
-
A Systematic Review of Herbicide Safener Toxicity - PMC - NIH. (2025-11-01). Retrieved from
-
PLANT GROWTH REGULATORS. Retrieved from
-
2-Amino-4-isopropyl-thiazole-5-carboxylic acid ethyl ester - Chem-Impex. Retrieved from
-
Carboxylic Acid Derivatives in Herbicide Development - PubMed. (2023-06-21). Retrieved from
-
Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans - PubMed. Retrieved from
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC - NIH. Retrieved from
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (2025-08-07). Retrieved from
-
Novel carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredi. Retrieved from
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from
-
Antifungal Activity and Alleviation of Salt Stress by Volatile Organic Compounds of Native Pseudomonas Obtained from Mentha piperita - MDPI. Retrieved from
-
Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed. Retrieved from
-
Effect of Forchlorfenuron and N-Acetyl Thiazolidine 4-Carboxylic Acid on Physical Parameter of Apricot - Chemical Science Review and Letters. Retrieved from
-
Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum - PubMed Central. Retrieved from
-
Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. (2024-10-02). Retrieved from
-
Abiotic Stress Tolerance in Crop and Medicinal Plants - MDPI. (2023-12-15). Retrieved from
-
Synthesis of some (mercaptothiazole) carboxylic acid compounds and their derivatives of biological interest | Request PDF - ResearchGate. Retrieved from
-
Salt stress tolerance and abscisic acid in plants: associating role of plant growth regulators and transcription factors - PubMed. (2025-07-26). Retrieved from
-
2-Chlorothiazole-4-carboxylic acid - Chem-Impex. Retrieved from
-
Carboxylic acid esters and insecticides containing them as the active ingredient - Google Patents. Retrieved from
-
(PDF) Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - ResearchGate. (2025-10-15). Retrieved from
-
(PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019-02-03). Retrieved from
-
2-Amino-4-isopropylthiazole-5-carboxylic acid | C7H10N2O2S | CID 82225429 - PubChem. Retrieved from
-
Salts of carboxylic acid herbicides - Google Patents. Retrieved from
-
Salts of carboxylic acid herbicides - Google Patents. Retrieved from
-
Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents. Retrieved from
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Retrieved from
-
Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - NIH. (2024-04-29). Retrieved from
-
Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed. Retrieved from
-
Amines or Esters; Which Should You Use?. (2025-09-18). Retrieved from
-
Use of alkykl carboxylic acid amides as penetration promoters - Google Patents. Retrieved from
-
Insecticide and acaricide containing novel carboxylic ester derivative and preparation thereof - Google Patents. Retrieved from
Sources
- 1. usbio.net [usbio.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents [patents.google.com]
- 7. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2013063357A3 - Salts of carboxylic acid herbicides - Google Patents [patents.google.com]
- 10. US10334849B2 - Salts of carboxylic acid herbicides - Google Patents [patents.google.com]
- 11. extension.psu.edu [extension.psu.edu]
- 12. mdpi.com [mdpi.com]
- 13. PL208075B1 - Combinations of herbicidal aromatic carboxylic acids and safeners - Google Patents [patents.google.com]
- 14. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. data.epo.org [data.epo.org]
- 18. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US4714712A - Carboxylic acid esters and insecticides containing them as the active ingredient - Google Patents [patents.google.com]
- 20. JPS57167904A - Insecticide and acaricide containing novel carboxylic ester derivative and preparation thereof - Google Patents [patents.google.com]
- 21. chesci.com [chesci.com]
- 22. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phytotechlab.com [phytotechlab.com]
- 24. Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in Roles of Salicylic Acid in Plant Tolerance Responses to Biotic and Abiotic Stresses [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Salt stress tolerance and abscisic acid in plants: associating role of plant growth regulators and transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Isopropylthiazole-2-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 4-Isopropylthiazole-2-carboxylic acid. This molecule is a crucial building block in medicinal chemistry, notably as a reagent in the development of macrocyclic inhibitors for the Hepatitis C virus (HCV) NS3/4A protease[1]. The most common and reliable route to this compound involves a two-step process: the Hantzsch thiazole synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.
Core Synthesis Workflow
The synthesis is typically performed in two sequential stages. Understanding this workflow is essential for effective troubleshooting.
Caption: General two-stage workflow for synthesizing this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Part 1: Hantzsch Cyclization (Formation of Ethyl 4-isopropylthiazole-2-carboxylate)
Q: My reaction yield for the ethyl ester intermediate is consistently low. What are the most probable causes and how can I fix them?
A: Low yields in the Hantzsch synthesis are a common issue stemming from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Purity: The α-haloketone (1-bromo-3-methyl-2-butanone) is a lachrymator and can be unstable. Impurities can lead to significant side reactions.[2] Ensure it is freshly prepared or purified by distillation before use. Similarly, the quality of the thioamide (ethyl thiooxamate) is critical.
-
Suboptimal Temperature: The reaction typically requires heating to proceed at an efficient rate.[2] Refluxing in a solvent like ethanol is a standard condition. If the reaction is too slow, consider alternative heating methods. Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields.[3]
-
Improper Solvent: While ethanol is a common choice, the solvent plays a crucial role.[2] The polarity and protic nature of the solvent can influence the reaction intermediates. If ethanol gives poor results, consider other alcohols like methanol or isopropanol. Some modern variations have reported success under solvent-free conditions, which can enhance reaction rates.[4]
-
Reaction pH: The classic Hantzsch synthesis is typically run under neutral or slightly acidic conditions. If the pH is too basic, it can promote self-condensation of the α-haloketone. While not always necessary, maintaining a controlled pH can prevent side reactions.
Q: My TLC plate shows multiple spots after the cyclization reaction, indicating several byproducts. What are these and how can I minimize them?
A: The formation of byproducts is a frequent challenge. The most likely culprits are:
-
Unreacted Starting Materials: A faint spot corresponding to the α-haloketone may remain if the reaction has not gone to completion. Increase the reaction time or temperature.
-
Formation of Isomers: While less common with a symmetrical thioamide like ethyl thiooxamate, improper reaction conditions can sometimes lead to unexpected isomers, especially if N-substituted thioamides are used.[5][6] Running the reaction in a neutral solvent typically ensures the correct regioselectivity.[2][5]
-
Side Reactions: Competing reactions can occur.[2] For instance, the α-haloketone can react with itself or the solvent. Ensuring an appropriate stoichiometry (often a slight excess of the thioamide) and controlled temperature can minimize these pathways.
To mitigate these issues, we recommend monitoring the reaction by TLC until the limiting reagent is consumed.
Q: Should I use a catalyst for the Hantzsch cyclization step?
A: The traditional Hantzsch synthesis does not require a catalyst.[2] However, modern variations often employ one to improve efficiency, especially in multi-component, one-pot syntheses. Catalysts such as silica-supported tungstosilicic acid have been reported to give high yields (79-90%) and offer the benefit of being reusable.[4][7] For this specific synthesis, starting without a catalyst is recommended. If yields remain low after optimizing other conditions, introducing a mild acid catalyst could be beneficial.
| Parameter | Condition | Expected Impact on Yield/Purity | Rationale/Reference |
| Temperature | Sub-reflux vs. Reflux | Reflux is generally required for a reasonable reaction rate. | The reaction involves multiple steps, including a dehydration that is favored by heat.[2] |
| Solvent | Ethanol, Methanol | Good yields are commonly reported in these protic solvents. | Solvates the ionic intermediates and facilitates the proton transfers in the mechanism.[2][8] |
| Solvent | Solvent-Free | May increase reaction rate and yield. | Higher concentration of reactants can accelerate the reaction.[4] |
| Catalyst | None (Classic) | Standard procedure, can be high-yielding. | The reaction proceeds via nucleophilic attack and cyclization without catalytic activation.[8][9] |
| Catalyst | Solid Acid (e.g., SiO₂-H₂WO₄) | Can significantly improve yields and reduce reaction times. | The catalyst facilitates the dehydration step of the mechanism.[3][7] |
Part 2: Ester Hydrolysis and Product Purification
Q: I'm having trouble completely hydrolyzing the ethyl ester to the carboxylic acid. What conditions do you recommend?
A: Incomplete hydrolysis is usually a result of conditions that are too mild or insufficient reaction time. To drive the reaction to completion:
-
Basic Hydrolysis (Saponification): Use an excess of a strong base like NaOH or KOH in an aqueous alcohol solution (e.g., water/ethanol). Heat the mixture to reflux and monitor by TLC until the ester starting material is no longer visible.
-
Acidic Hydrolysis: Refluxing with a strong mineral acid like sulfuric acid or hydrochloric acid is also effective.[10] Sulfuric acid is often preferred as it can be compatible with subsequent steps if further oxidation were needed.[10]
The choice between acidic and basic hydrolysis often comes down to the stability of the overall molecule and the ease of workup. For this compound, both methods are viable.
Q: How do I effectively purify the final this compound product?
A: Purification is critical to obtaining a high-quality final product. A multi-step acid-base extraction and recrystallization is the most robust method:
-
Initial Workup: After hydrolysis, cool the reaction mixture. If basic hydrolysis was used, acidify the aqueous solution carefully with a strong acid (e.g., HCl, H₂SO₄) to a pH of approximately 2.[10] The carboxylic acid will precipitate out of the solution.
-
Extraction: Extract the precipitated acid into a suitable organic solvent like ethyl acetate. This step will leave inorganic salts behind in the aqueous layer.
-
Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent system. Common choices for carboxylic acids include aqueous ethanol, toluene, or a toluene/petroleum ether mixture.[11] This step is crucial for removing any remaining neutral organic impurities.
Frequently Asked Questions (FAQs)
Q: Can you illustrate the mechanism of the Hantzsch thiazole synthesis?
A: Certainly. The reaction proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
The process begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[8] This is followed by an intramolecular attack of the nitrogen atom onto the ketone's carbonyl carbon. The resulting intermediate then undergoes dehydration to form the stable, aromatic thiazole ring.[12][13]
Q: What are the primary safety concerns I should be aware of during this synthesis?
A: Safety is paramount. Please be aware of the following hazards:
-
α-Haloketones (e.g., 1-bromo-3-methyl-2-butanone): These are potent lachrymators (tear-inducing agents) and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Acids and Bases: The hydrolysis and purification steps involve concentrated acids (H₂SO₄, HCl) and bases (NaOH). These are corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.
-
Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle or oil bath with proper ventilation, away from open flames or sparks.
Q: Are there viable alternative routes to this molecule?
A: While the Hantzsch synthesis is the most direct and common method, other named reactions can produce thiazole rings, such as the Gabriel synthesis or the Cook-Heilborn synthesis.[14][15][16] However, these often require different starting materials that may be less accessible. For this specific substitution pattern, the Hantzsch reaction of 1-bromo-3-methyl-2-butanone with a thiooxamate derivative remains the most practical and efficient approach.
References
- Optimizing Hantzsch thiazole synthesis reaction conditions. - Benchchem.
- Thiazole - Wikipedia.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Royal Society of Chemistry.
- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate.
- "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Hantzsch Thiazole Synthesis - SynArchive.
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- Preparation of 2-bromo-3-methylbutanoyl bromide - PrepChem.com.
- Thiazole formation through a modified Gewald reaction - ResearchGate.
- 2-BROMO-3-METHYLBUTANE - LookChem.
- Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate.
- Thiazole synthesis - Organic Chemistry Portal.
- Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate.
- Preparation of 2-Bromo-3-methylbutane by the Radical Addition of Hydrogen Bromide to 2-Methyl-2-butene | The Journal of Organic Chemistry - ACS Publications.
- Review of the synthesis and biological activity of thiazoles - Taylor & Francis Online.
- Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane : r/chemhelp - Reddit.
- Determined Mechanism for the Formation of 2-bromo-3-methylbutane - Carroll Collected.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. - CUTM Courseware.
- Answers to problems - ResearchGate.
- 2-Thiooxamic acid ethyl ester - Traxal Technologies.
- US4020093A - Method for synthesizing thiocarbamic acid esters - Google Patents.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1.
- US4020093A - Method for synthesizing thiocarbamic acid esters - Google Patents.
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.
- US5387713A - Process for purification of carboxylic acids - Google Patents.
- A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate - Der Pharma Chemica.
- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents.
- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate.
- How can I purify carboxylic acid? - ResearchGate.
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
Sources
- 1. This compound | 300831-06-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Synthesis of 4-Isopropylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-isopropylthiazole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and improve yields. As Senior Application Scientists, we combine our expertise with established research to help you navigate the complexities of this synthesis.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is a valuable building block in pharmaceutical development.[1] The primary synthetic route discussed is a multi-step process beginning with the Hantzsch thiazole synthesis to form the core thiazole ring, followed by functional group manipulations to yield the final carboxylic acid.
Issue 1: Low Yield in the Initial Hantzsch Thiazole Synthesis of the Thiazole Precursor
The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring system.[2][3][4] It typically involves the condensation of an α-haloketone with a thioamide.[5] However, achieving high yields can be challenging due to several factors.
A. Probable Causes and Solutions
-
Suboptimal Reaction Temperature: The reaction often requires heating to proceed at an efficient rate.[6] Insufficient heating can lead to slow or incomplete reactions. Conversely, excessive heat can promote side reactions and decomposition of starting materials or products.
-
Solution: Carefully control the reaction temperature. A typical starting point is refluxing in a solvent like ethanol.[7] Consider performing small-scale experiments at various temperatures to determine the optimal condition for your specific substrates. Modern variations of this synthesis have successfully employed microwave irradiation to shorten reaction times and potentially increase yields.[6]
-
-
Improper Solvent Choice: The solvent plays a critical role in the Hantzsch synthesis. While alcohols like methanol and ethanol are commonly used, their polarity and ability to solvate the reactants and intermediates can significantly impact the reaction outcome.[5][6]
-
Solution: If yields are low in standard alcoholic solvents, consider exploring other options. Solvents such as 1-butanol, 2-propanol, or even water have been used successfully, sometimes in mixtures.[6] In some cases, solvent-free conditions have been reported to improve reaction rates and yields.[6]
-
-
Reagent Purity: The purity of the α-haloketone and the thioamide is paramount. Impurities can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired thiazole.[6]
-
Solution: Ensure the use of high-purity starting materials. If necessary, purify the α-haloketone by distillation and the thioamide by recrystallization before use.
-
-
Side Reactions: The Hantzsch synthesis mechanism involves multiple steps, and competing side reactions can occur, leading to a lower yield of the desired product.[6]
-
Solution: Precise control over reaction conditions is crucial to minimize side reactions. This includes maintaining the optimal temperature, using pure reagents, and ensuring the correct stoichiometry of reactants.
-
B. Experimental Protocol: Optimized Hantzsch Synthesis of Ethyl 4-Isopropylthiazole-2-carboxylate
This protocol provides a starting point for the synthesis of the ester precursor to this compound.
| Parameter | Condition | Rationale |
| Reactants | 1-Bromo-3-methyl-2-butanone, Ethyl 2-amino-2-thioxoacetate | These are the α-haloketone and thioamide precursors. |
| Solvent | Ethanol | A common and effective solvent for Hantzsch synthesis.[7] |
| Temperature | Reflux (approx. 78 °C) | Provides sufficient energy for the reaction to proceed efficiently. |
| Reaction Time | 4-6 hours | Monitor by TLC until starting materials are consumed. |
| Work-up | Cool, neutralize with aq. NaHCO₃, extract with ethyl acetate | Removes acidic byproducts and isolates the product. |
Issue 2: Difficulty in the Hydrolysis of the Ester to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This reaction can be sluggish or incomplete, leading to low yields of the final product.
A. Probable Causes and Solutions
-
Inefficient Hydrolysis Conditions: Both acidic and basic conditions can be used for ester hydrolysis. The choice of conditions and the strength of the acid or base are critical for driving the reaction to completion.
-
Solution: For acid-catalyzed hydrolysis, strong acids like sulfuric acid or hydrochloric acid are often effective.[8] For base-mediated hydrolysis (saponification), sodium hydroxide or potassium hydroxide in an aqueous alcohol solution is a standard choice. Heating is typically required to accelerate the reaction.
-
-
Product Solubility and Isolation: The resulting carboxylic acid may have limited solubility in the reaction mixture, especially after neutralization of the reaction. This can make isolation challenging and lead to product loss.
-
Solution: After hydrolysis, carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid to induce precipitation.[8] Cooling the solution can further enhance precipitation. The solid product can then be collected by filtration.[8] If the product remains in solution, extraction with an appropriate organic solvent at the optimal pH is necessary.
-
B. Experimental Protocol: Hydrolysis of Ethyl 4-Isopropylthiazole-2-carboxylate
| Parameter | Condition | Rationale |
| Reactant | Ethyl 4-isopropylthiazole-2-carboxylate | The ester precursor. |
| Reagent | 2M Aqueous Sodium Hydroxide | A common and effective base for saponification. |
| Solvent | Ethanol/Water mixture | Ensures solubility of both the ester and the hydroxide. |
| Temperature | Reflux | Accelerates the rate of hydrolysis. |
| Reaction Time | 2-4 hours | Monitor by TLC for the disappearance of the starting ester. |
| Work-up | Cool, acidify with conc. HCl to pH ~2, cool in ice bath | Protonates the carboxylate to form the carboxylic acid and induces precipitation.[8] |
| Purification | Filter the solid, wash with cold water, and dry. Recrystallization if necessary. | Isolates and purifies the final product. |
Issue 3: Impurity Profile and Purification Challenges
The final product may contain impurities from starting materials, side reactions, or incomplete hydrolysis. Effective purification is essential to obtain a high-purity product.
A. Common Impurities and Purification Strategies
-
Unreacted Starting Materials: Incomplete reactions can leave residual α-haloketone, thioamide, or the ester precursor in the final product.
-
Purification: Most starting materials can be removed by recrystallization of the final carboxylic acid from a suitable solvent system (e.g., ethanol/water, toluene).
-
-
Side Products from Hantzsch Synthesis: Various byproducts can form during the initial thiazole synthesis.
-
Purification: Column chromatography of the intermediate ester before hydrolysis can be an effective way to remove these impurities.
-
-
General Purification of Carboxylic Acids: A general and effective method for purifying carboxylic acids involves an acid-base extraction.[9]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., 1M NaOH). The carboxylic acid will move to the aqueous layer as its sodium salt.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH well below the pKa of the carboxylic acid, causing the pure acid to precipitate.[9]
-
Collect the solid by filtration, wash with cold water, and dry.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step occurs to form the aromatic thiazole ring.[2][5][10]
Q2: Are there alternative methods for synthesizing the thiazole ring?
Yes, besides the Hantzsch synthesis, other methods for preparing thiazoles include the Cook-Heilbron synthesis, Gabriel synthesis, and reactions involving α-thiocyanoketones.[3][11] However, the Hantzsch synthesis remains one of the most common and versatile methods.[4]
Q3: Can I use a different α-haloketone or thioamide in the Hantzsch synthesis?
Absolutely. The Hantzsch synthesis is highly versatile, and a wide variety of α-haloketones and thioamides can be used to generate a diverse range of substituted thiazoles.[12] The choice of starting materials will directly determine the substituents on the final thiazole ring.
Q4: How can I monitor the progress of my reactions?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of both the Hantzsch synthesis and the ester hydrolysis. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.
Q5: What are the safety precautions I should take during this synthesis?
-
α-Haloketones: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thioamides: Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for the specific thioamide you are using and handle it with appropriate care.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with extreme care, wearing appropriate PPE, and always add acid to water, not the other way around.
III. Visualizing the Workflow
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key steps.
Caption: Overall synthetic workflow for this compound.
Sources
- 1. This compound | 300831-06-5 [chemicalbook.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of 4-Isopropylthiazole-2-carboxylic Acid in Assays
Welcome to the technical support center for 4-Isopropylthiazole-2-carboxylic acid (CAS 300831-06-5). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a key reagent in the synthesis of inhibitors for targets like the Hepatitis C virus (HCV) NS3/4A protease, achieving reliable and consistent solubilization is critical for generating accurate and reproducible data[1][2]. This document provides a series of structured troubleshooting steps, detailed protocols, and scientific explanations to address these challenges effectively.
Section 1: Understanding the Molecule's Behavior
The primary challenge in solubilizing this compound stems from its core chemical structure. It possesses a carboxylic acid functional group, which makes its aqueous solubility highly dependent on the pH of the medium.
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH). In this uncharged state, the molecule is more hydrophobic and exhibits poor solubility in aqueous solutions[3][4].
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This charged state significantly increases the molecule's polarity, making it much more soluble in water[3][4][5].
This pH-dependent behavior is the key to overcoming most solubility issues. The transition between these two states is governed by the compound's pKa.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 300831-06-5 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | [2][6] |
| Molecular Weight | 171.22 g/mol | [2][6] |
| Appearance | White to off-white solid | [6] |
| Predicted pKa | 0.52 ± 0.10 (for thiazole ring protonation); ~2-3 (for carboxylic acid) | [6][7][8] |
| Storage | Store at -20°C |[2] |
Note on pKa: The predicted pKa for the carboxylic acid group is estimated based on similar structures like thiazole-2-carboxylic acid. The key principle is that solubility will dramatically increase when the solution pH is raised above this value.
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when working with this compound.
Q1: My this compound won't dissolve when preparing the initial stock solution. What should I do?
Answer: It is standard practice to prepare a high-concentration stock solution in a 100% organic solvent, as the compound's neutral form is poorly soluble in water but soluble in solvents like Dimethyl Sulfoxide (DMSO)[9].
Recommendation: Prepare a 10-20 mM stock solution in 100% DMSO. This provides a concentrated, stable stock that can be diluted into your final assay buffer. See Protocol 1 for a detailed procedure. If the compound is slow to dissolve, gentle vortexing and brief sonication can be applied. Avoid excessive heating, which could degrade the compound.
Q2: My compound dissolved perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer (or cell culture medium). Why is this happening?
Answer: This is a common phenomenon known as "crashing out" or precipitation[10][11]. It occurs when the highly concentrated compound in the DMSO stock is rapidly diluted into the aqueous buffer. The solvent environment abruptly changes from 100% organic to mostly aqueous, and the compound's solubility limit in this new environment is exceeded, causing it to fall out of solution[11].
Immediate Corrective Actions:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is at a level tolerated by your system, typically between 0.1% and 1%[11][12]. High DMSO concentrations can cause solubility and toxicity issues.
-
Lower the Working Concentration: Your target concentration may be above the compound's kinetic solubility limit in the assay buffer. Test a lower concentration to see if precipitation persists[10].
-
Improve the Dilution Technique: Rapidly adding the stock to the buffer is a primary cause of precipitation.
-
Use Pre-warmed Media: For cell-based assays, always add the compound to media pre-warmed to 37°C, as solubility often increases with temperature[10].
-
Add Dropwise While Mixing: Add the stock solution slowly to the vortex of the buffer or media while gently mixing. This allows for more gradual dispersion[10].
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions (e.g., 1:10 followed by 1:100) in the final assay buffer. This minimizes localized high concentrations that lead to precipitation[10]. See Protocol 3 for this method.
-
Section 3: Systematic Solubility Enhancement
If the first-line troubleshooting steps are insufficient, a more systematic approach is required. The following decision-making flowchart and Q&A guide you through the next steps.
Q3: I've optimized my dilution protocol and lowered concentrations, but solubility is still an issue. How do I use pH to my advantage?
Answer: This is the most powerful method for a carboxylic acid. By raising the pH of your stock solution and final buffer to a value at least 1-2 units above the compound's pKa, you convert the compound to its highly soluble salt form[5][13].
Recommendation: Prepare an aqueous stock solution by dissolving the compound in a dilute basic solution (e.g., 10-100 mM NaOH) to form the sodium salt in situ. This stock can then be diluted into a biological buffer that is set to a pH where the compound will remain ionized and soluble (e.g., pH 7.4). See Protocol 2 for a detailed procedure.
Table 2: Common Biological Buffers for Maintaining pH in Assays
| Buffer | pKa at 25°C | Useful pH Range | Notes |
|---|---|---|---|
| MES | 6.15 | 5.5 - 6.7 | Often used in biochemical assays. |
| PIPES | 6.80 | 6.1 - 7.5 | Common biological buffer. |
| MOPS | 7.20 | 6.5 - 7.9 | Frequently used in cell culture media. |
| HEPES | 7.55 | 6.8 - 8.2 | Very common for cell culture applications. |
| Tris | 8.10 | 7.5 - 9.0 | pH is temperature-sensitive. |
| Phosphate (PBS) | 7.21 (pKa₂) | 6.5 - 7.5 | Can precipitate with divalent cations (Ca²⁺, Mg²⁺). |
Source: Adapted from various buffer guides.[13]
Q4: My assay is pH-sensitive and I cannot raise the pH. What are my other options?
Answer: If pH modification is not possible, you can use formulation excipients to enhance solubility. However, this requires rigorous validation, as these agents can interfere with the assay or cause cellular toxicity[12]. For every new excipient, you must run a vehicle control (assay buffer + excipient, no compound) to check for off-target effects.
Table 3: Comparison of Advanced Solubilization Strategies
| Strategy | Mechanism | Pros | Cons |
|---|---|---|---|
| Co-solvents | Reduces solvent polarity, increasing solubility of nonpolar compounds[14]. | Simple to implement; effective for many compounds. | Can cause precipitation upon dilution; potential for assay interference or toxicity at higher concentrations[15]. |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing apparent solubility[15]. | Highly effective at low concentrations. | Can denature proteins; may interfere with cell membranes; potential for assay artifacts[12]. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound resides within the cyclodextrin cavity[16][17]. | Generally low toxicity; can improve stability. | Can be expensive; complex formation is specific to compound structure and size[15]. |
Section 4: Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Objective: To prepare a 20 mM stock solution of this compound (MW: 171.22 g/mol ) in 100% DMSO.
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer, sonicator.
-
Procedure:
-
Weigh out 1.71 mg of the compound and place it into a sterile microcentrifuge tube.
-
Add 500 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity[9].
-
Protocol 2: Aqueous Solubility Assessment via pH Adjustment
-
Objective: To prepare a 10 mM aqueous stock solution by forming the sodium salt of the compound.
-
Materials: this compound solid, 1 M NaOH solution, sterile water, pH meter, volumetric flasks.
-
Procedure:
-
Weigh out 17.12 mg of the compound and place it in a 10 mL volumetric flask.
-
Add approximately 8 mL of sterile water. The compound will likely not dissolve.
-
While stirring, add 1 M NaOH dropwise until the solid just dissolves completely. This indicates the formation of the soluble sodium salt.
-
Check the pH of the solution. It should be basic.
-
Carefully add sterile water to bring the final volume to exactly 10 mL. This is your 10 mM aqueous stock.
-
This stock can now be diluted into a final assay buffer (e.g., HEPES-buffered saline at pH 7.4) to the desired working concentration. The buffer will maintain the appropriate pH to keep the compound in its soluble, deprotonated state[18].
-
Safety Note: Always add acid to water, or in this case, a solid acid to a large volume of water before adding base[19][20]. Wear appropriate personal protective equipment (PPE).
-
Protocol 3: Method for Serial Dilution into Assay Medium
-
Objective: To dilute a 20 mM DMSO stock to a final concentration of 20 µM in cell culture medium, minimizing precipitation.
-
Materials: 20 mM DMSO stock (from Protocol 1), pre-warmed (37°C) complete cell culture medium, sterile tubes.
-
Procedure:
-
Step 1: Intermediate Dilution (1:100):
-
Pipette 990 µL of pre-warmed medium into a sterile tube.
-
Add 10 µL of the 20 mM DMSO stock to the medium.
-
Immediately cap and vortex gently or invert several times to mix. This creates a 200 µM intermediate solution in 1% DMSO.
-
-
Step 2: Final Dilution (1:10):
-
In your final assay plate or tube, add the required volume of the 200 µM intermediate solution to the appropriate volume of pre-warmed medium to achieve the final 1:10 dilution. For example, add 10 µL of the 200 µM solution to 90 µL of medium to get a final concentration of 20 µM in 0.1% DMSO.
-
-
Validation: Visually inspect the final solution for any signs of cloudiness or precipitation immediately after preparation and after incubation.
-
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- How to Prepare Common Acid Solutions. ThoughtCo. [Link]
- The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
- Making stock acid and base solutions. Protocols Online. [Link]
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
- How To Make A Standard Solution. The Chemistry Blog. [Link]
- Solutions and Dilutions. Chemistry LibreTexts. [Link]
- The effect of different pH-adjusting acids on the aqueous solubility of...
- Formulation strategies for poorly soluble drugs.
- How to prepare solutions(Acid)
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
- Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
- How to prevent compound precipitation during flash column chrom
- 2-Amino-4-isopropylthiazole-5-carboxylic acid. PubChem. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- HPLC Troubleshooting Guide. MilliporeSigma.
- Solubility for different thiazolidine-2-carboxylic acid derivatives,...
- Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. PubMed. [Link]
- Thiazole. Wikipedia. [Link]
Sources
- 1. This compound | 300831-06-5 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. reddit.com [reddit.com]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 14190-59-1 CAS MSDS (THIAZOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. researchgate.net [researchgate.net]
- 18. Dissolution kinetics of carboxylic acids II: effect of buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Prepare Common Acid Solutions [thoughtco.com]
- 20. Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases) | Protocols Online [protocolsonline.com]
Preventing degradation of 4-Isopropylthiazole-2-carboxylic acid during workup
Technical Support Center: 4-Isopropylthiazole-2-carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing degradation during experimental workups. As Senior Application Scientists, we understand the nuances of handling sensitive compounds and have compiled this guide based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My final product yield of this compound is consistently low. What is the most likely cause of degradation during workup?
The most probable cause of degradation and subsequent low yields of this compound during workup is decarboxylation . Thiazole-2-carboxylic acids are susceptible to losing carbon dioxide, especially under harsh pH conditions (either strongly acidic or basic) and elevated temperatures.[1][2][3] The electron-withdrawing nature of the thiazole ring can stabilize the resulting carbanion intermediate, facilitating this degradation pathway.[1][2]
Q2: At what pH range is this compound most stable during extraction and isolation?
Q3: Can I use strong bases like sodium hydroxide for extraction?
While strong bases can be used to deprotonate the carboxylic acid for aqueous extraction, it is generally advisable to use milder bases such as sodium bicarbonate or sodium carbonate. The use of strong bases like sodium hydroxide can create a highly alkaline environment that may promote side reactions or degradation of the thiazole ring, beyond just decarboxylation. A general procedure for purifying carboxylic acids involves dissolving them in aqueous alkali, and for water-insoluble acids, dissolution in N sodium hydroxide solution is a possibility.[4] However, careful control of the pH is paramount.
Q4: What is the recommended temperature for concentrating the product solution?
Elevated temperatures can significantly accelerate the rate of decarboxylation.[3] Therefore, it is critical to remove solvents under reduced pressure (rotoevaporation) at a low temperature, ideally not exceeding 40-50°C . For maximum recovery of the final product, it is recommended to store this compound at -20°C.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the workup of this compound.
Problem 1: Significant Product Loss After Aqueous Workup
Symptoms:
-
Low yield of isolated product.
-
Presence of a new, less polar spot on TLC, corresponding to the decarboxylated byproduct (4-isopropylthiazole).
Root Cause Analysis and Solutions:
The primary suspect for product loss during aqueous workup is decarboxylation, which can be triggered by inappropriate pH levels and/or high temperatures.
Workflow for Troubleshooting Product Loss:
Caption: Simplified degradation pathway of this compound via decarboxylation.
By carefully controlling the pH and temperature during the workup, you can effectively suppress these degradation pathways and maximize the yield and purity of your this compound.
References
- This compound - Data Sheet.
- Forte, G., et al. (1983). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 699-703. [Link]
- Forte, G., et al. (1983). Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. ElectronicsAndBooks. [Link]
- Sarett, L. H., & Tishler, M. (1966). U.S. Patent No. 3,274,207. Washington, DC: U.S.
- Emmert, M. H., et al. (2020). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and beyond. ChemRxiv. [Link]
- Xie, K., et al. (2018). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters, 20(23), 7535–7539. [Link]
- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175. [Link]
- Zhang, Y., et al. (2019).
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
Sources
- 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 6. usbio.net [usbio.net]
Technical Support Center: Purification of 4-Isopropylthiazole-2-carboxylic acid
An in-depth guide to navigating the common purification challenges of 4-Isopropylthiazole-2-carboxylic acid, complete with troubleshooting guides and detailed protocols for researchers in drug development and synthetic chemistry.
Welcome to the technical support guide for this compound (CAS No. 300831-06-5). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important heterocyclic building block. As an intermediate in the synthesis of advanced pharmaceutical agents, such as Hepatitis C virus (HCV) NS3/4A protease inhibitors, its purity is paramount.[1][2] This guide provides field-proven insights in a troubleshooting and FAQ format to help you achieve the highest possible purity in your experiments.
Key Compound Properties
A foundational understanding of the physicochemical properties of this compound is crucial for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 300831-06-5 | [1] |
| Molecular Formula | C₇H₉NO₂S | [1][3] |
| Molecular Weight | 171.22 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Predicted pKa | 0.52 ± 0.10 | [3] |
| Storage Temperature | -20°C or 2-8°C | [1][3] |
Note on pKa: The predicted pKa value is computationally derived and may differ from the experimental value. Carboxylic acids typically have a pKa in the range of 2-5. This acidity is a key property to be exploited during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities are highly dependent on the synthetic route. However, typical contaminants often include unreacted starting materials (e.g., 2-methylpropane thioamide, 1,3-dichloroacetone derivatives), byproducts from side reactions, residual solvents, and water.[4][5] If the synthesis involves hydrolysis of an ester precursor (e.g., ethyl 4-isopropylthiazole-2-carboxylate), incomplete hydrolysis can leave the starting ester as a major neutral impurity.[6]
Q2: Which purification technique is generally the most effective for this compound?
A2: There is no single "best" method; the optimal technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is an excellent first-line technique to separate the acidic target compound from neutral or basic impurities.[7][8]
-
Recrystallization: Ideal for a final polishing step to remove small amounts of closely related impurities, provided a suitable solvent system can be identified.[9]
-
Silica Gel Chromatography: A powerful method for separating compounds with different polarities, but it presents specific challenges for carboxylic acids like this one.[10][11]
Q3: How should I properly store the purified this compound?
A3: For long-term stability, the compound should be stored in a tightly sealed container at -20°C.[1] For short-term storage, 2-8°C is also acceptable.[3] As with many complex organic molecules, minimizing exposure to light, moisture, and air is recommended.
Troubleshooting Purification by Technique
This section provides direct, actionable solutions to common problems encountered during the purification of this compound.
Acid-Base Extraction
This technique leverages the carboxylic acid's ability to be deprotonated by a weak base (e.g., NaHCO₃) to form a water-soluble carboxylate salt, separating it from water-insoluble neutral or basic impurities.
Problem: I have low recovery of my product after re-acidification and extraction.
-
Possible Cause 1: Incomplete initial extraction. The pH of the aqueous base may not have been high enough to fully deprotonate and dissolve the carboxylic acid.
-
Solution: Ensure the pH of the aqueous solution is at least 2-3 units above the pKa of the carboxylic acid.[8] Use a base like sodium bicarbonate or sodium carbonate and confirm the pH with litmus paper or a pH meter. Perform multiple extractions (e.g., 3x) with the basic solution to ensure complete transfer to the aqueous layer.[4]
-
-
Possible Cause 2: Incomplete precipitation. During re-acidification, the pH was not lowered sufficiently to fully protonate the carboxylate salt, leaving some of it dissolved in the aqueous layer.
-
Solution: Cool the combined aqueous extracts in an ice bath before acidification.[4] Slowly add a strong acid (e.g., 1M to 6M HCl) dropwise until the solution is strongly acidic (pH 1-2).[4] Check the pH thoroughly. Allow sufficient time for the precipitate to fully form before filtration or extraction.
-
Problem: A persistent emulsion formed at the organic/aqueous interface.
-
Possible Cause: Vigorous shaking or the presence of surfactant-like impurities.
-
Solution 1: "Salting Out". Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the polarity of the aqueous layer, which helps to break up the emulsion.[4][10]
-
Solution 2: Gentle Inversion. Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers. This reduces the likelihood of emulsion formation.[4][10]
-
Solution 3: Filtration. If the emulsion is stubborn, pass the entire mixture through a pad of Celite (diatomaceous earth) or glass wool.[10]
-
Recrystallization
Recrystallization purifies solids based on differences in solubility between the target compound and impurities in a given solvent system at different temperatures.
Problem: My product "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound (or its impure form).
-
Solution: Select a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is supersaturated with impurities. High impurity levels can depress the melting point and inhibit crystal lattice formation.
-
Solution: First, perform a preliminary purification using another method, such as acid-base extraction or a quick filtration through a silica plug, to remove the bulk of the impurities.[12] Then, attempt recrystallization again.
-
-
Possible Cause 3: Cooling occurred too rapidly.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can induce further crystallization by placing it in an ice bath or scratching the inside of the flask with a glass rod at the solution's surface.
-
Problem: I have a very low yield after recrystallization.
-
Possible Cause: Too much solvent was used. This keeps a significant portion of the product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] If you've already added too much, you can carefully evaporate some of the solvent and attempt to recrystallize again. When washing the filtered crystals, use only a small amount of ice-cold recrystallization solvent to minimize product loss.[13]
-
Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution by a less polar mobile phase.
Problem: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.
-
Causality: This is the most common issue when purifying carboxylic acids on silica gel. The slightly acidic silanol groups (Si-OH) on the silica surface can interact strongly with the acidic proton of your compound.[4] This leads to a distribution between the protonated and deprotonated forms, causing the compound to smear or "tail" down the column instead of moving as a tight band.
-
Solution: Suppress Deprotonation. Add a small amount (0.5-1% v/v) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate + 0.5% Acetic Acid).[13][14] This acidic modifier ensures that your compound remains fully protonated, minimizing its ionic interaction with the silica gel and resulting in sharper bands and better separation.
dot
Caption: Decision tree for addressing tailing of acidic compounds.
Problem: My compound will not elute from the column, even with a highly polar solvent like 100% ethyl acetate.
-
Possible Cause 1: Irreversible adsorption. The compound may be strongly and irreversibly binding to the silica gel.
-
Solution: Switch to a more polar solvent system, such as dichloromethane/methanol. A gradient elution from a non-polar to a highly polar solvent can be effective.[10] If the compound still doesn't elute, it may be decomposing on the silica. In this case, consider an alternative stationary phase like neutral or basic alumina, or use reversed-phase (C18) chromatography.[10][15]
-
-
Possible Cause 2: The compound is not soluble enough in the mobile phase.
-
Solution: While less common for elution failure, ensure your chosen eluent is a good solvent for your compound at room temperature. The goal is a balance: enough solubility to move, but enough interaction with the silica to separate.
-
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) (50 mL).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and gently invert it 10-15 times, venting frequently to release CO₂ pressure. Do not shake vigorously.[4]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts.[4] The organic layer now contains neutral/basic impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH is ~1-2 (verify with pH paper). A white precipitate of the pure carboxylic acid should form.[4]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts. Dry the purified product under vacuum.
Protocol 2: Purification via Flash Column Chromatography
This protocol is for separating the target acid from impurities of different polarity. A preliminary TLC is essential to determine the optimal solvent system.
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of ~0.2-0.3.[14] Add 0.5% acetic acid to this system to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour this into your column and allow it to pack, draining the excess solvent until it is just level with the top of the silica bed.[13][16] Add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent (or a stronger solvent like DCM). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]
-
Elution: Carefully add your eluent to the column. Apply gentle air pressure to run the column, maintaining a steady flow rate.[11][14]
-
Fraction Collection: Collect the eluent in small, sequential fractions (e.g., in test tubes).
-
Analysis & Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[11][13]
dot
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | 300831-06-5 [chemicalbook.com]
- 3. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. columbia.edu [columbia.edu]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Synthesis of 4-Isopropylthiazole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Isopropylthiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.
I. Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound is a two-step process based on the Hantzsch thiazole synthesis.[1] This involves the initial cyclocondensation of ethyl thiooxamate with 1-bromo-3-methyl-2-butanone to form the intermediate, ethyl 4-isopropylthiazole-2-carboxylate. This ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Below is a diagram illustrating the intended synthetic workflow.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing insights into their causes and actionable solutions.
Problem 1: Low Yield of Ethyl 4-isopropylthiazole-2-carboxylate in Step 1
Question: I am getting a very low yield of my ester intermediate, and my crude NMR shows a complex mixture of products. What could be the issue?
Answer: Low yields in the initial Hantzsch cyclization step often point to issues with the starting materials or reaction conditions. The primary suspects are impurities in the α-haloketone and competing side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Isomeric Impurity in Starting Material | The bromination of 3-methyl-2-butanone can produce both 1-bromo-3-methyl-2-butanone and the isomeric 3-bromo-3-methyl-2-butanone . If the 3-bromo isomer is present, it will react to form an undesired thiazole regioisomer, complicating purification and reducing the yield of the target compound. | Verify the purity of your 1-bromo-3-methyl-2-butanone starting material by ¹H NMR before starting the reaction. The desired 1-bromo isomer shows a characteristic singlet for the CH₂Br protons around 4.10 ppm, while the 3-bromo isomer will show a singlet for the two methyl groups around 1.89 ppm. If significant amounts of the 3-bromo isomer are present, purify the starting material by vacuum distillation. |
| Favorskii Rearrangement | In the presence of a base (even a weak one), 1-bromo-3-methyl-2-butanone can undergo a Favorskii rearrangement to form derivatives of 2,2-dimethylpropanoic acid.[2][3][4][5] This is a significant competing pathway that consumes the α-haloketone. | Maintain neutral or slightly acidic conditions during the Hantzsch synthesis. Avoid the use of strong bases. The reaction is typically run in a neutral solvent like ethanol. If a base is needed to scavenge HBr, use a non-nucleophilic, hindered base in stoichiometric amounts. |
| Incomplete Reaction | The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to reflux for a sufficient duration until the starting materials are consumed. |
Troubleshooting Workflow for Low Yield in Step 1:
Caption: Decision-making workflow for troubleshooting low yields in the Hantzsch cyclization step.
Problem 2: Difficulty in Hydrolyzing the Ester and/or Low Yield of the Final Carboxylic Acid
Question: The hydrolysis of my ethyl ester is either incomplete, or I'm getting a low yield of the final product after acidification. What's going wrong?
Answer: The saponification of ethyl 4-isopropylthiazole-2-carboxylate requires careful control of reaction conditions to ensure complete hydrolysis without inducing side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | Insufficient base, reaction time, or temperature can lead to incomplete saponification, leaving unreacted ester in your final product. | Use a sufficient excess of NaOH (e.g., 2-3 equivalents). Monitor the reaction by TLC until all the starting ester has been consumed. Gentle heating (e.g., 50-60 °C) can accelerate the reaction. |
| Product Decarboxylation | Thiazole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.[6] This will result in the formation of 4-isopropylthiazole as a volatile, neutral byproduct, leading to a significant loss of the desired product. | Perform the hydrolysis at a moderate temperature. During the acidification workup, add the acid slowly to a cooled solution (ice bath) of the carboxylate salt to avoid localized heating. Avoid prolonged exposure to strong acid. |
| Product Loss During Workup | This compound has some solubility in water. If the pH is not adjusted correctly during acidification, the product may not fully precipitate, leading to losses in the aqueous phase. | Carefully adjust the pH of the aqueous solution to ~3-4 with cold 1M HCl. At this pH, the carboxylic acid should be fully protonated and precipitate out of the solution. Ensure the solution is cold to minimize solubility. Collect the precipitated solid by filtration. |
III. Frequently Asked Questions (FAQs)
Q1: My final product is an oil and not a solid. How can I purify it?
A1: If your final product is an oil, it is likely due to the presence of impurities. The most common impurity that would cause this is unreacted ethyl ester. You can attempt to purify the product using an acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate and extract with an aqueous solution of sodium bicarbonate. The carboxylic acid will move to the aqueous layer as its sodium salt, while the neutral ester impurity will remain in the organic layer. Separate the aqueous layer, wash it with fresh ethyl acetate to remove any residual ester, and then re-acidify the aqueous layer with cold 1M HCl to precipitate your purified carboxylic acid.
Q2: I see a small peak in my ¹H NMR that I can't identify. What could it be?
A2: A common process-related impurity is the decarboxylated product, 4-isopropylthiazole. This compound would show characteristic signals for the isopropyl group and two aromatic protons on the thiazole ring, but would lack the carboxylic acid proton. Another possibility is the presence of the hydroxythiazoline intermediate, which is a precursor to the aromatic thiazole.[7] This intermediate may be present if the dehydration step of the Hantzsch synthesis is incomplete. Its signals would differ from the aromatic product, notably showing an aliphatic proton at the 4-position instead of an aromatic one. Using LC-MS can help in identifying the mass of this unknown impurity, which can aid in its structural elucidation.
Q3: Can I use a different base for the hydrolysis step?
A3: While NaOH is common, other bases like KOH or LiOH can also be used. The key is to ensure complete saponification without using excessively harsh conditions that could lead to decarboxylation. It is recommended to stick with aqueous solutions of common alkali metal hydroxides.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-isopropylthiazole-2-carboxylate
-
To a solution of ethyl thiooxamate (1.0 eq) in absolute ethanol (5-10 mL per gram of thiooxamate), add 1-bromo-3-methyl-2-butanone (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-isopropylthiazole-2-carboxylate, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve the crude ethyl 4-isopropylthiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
-
After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1M HCl with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
V. References
-
Favorskii Rearrangement. Wikipedia. [Link]
-
Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ResearchGate. [Link]
-
The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Homework.Study.com. [Link]
-
Favorskii Reaction. Organic Chemistry Portal. [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
-
Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
Sources
- 1. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Isopropylthiazole-2-carboxylic Acid Derivatives
This guide is designed for researchers, scientists, and drug development professionals working with 4-isopropylthiazole-2-carboxylic acid and its derivatives. It provides in-depth technical support through troubleshooting guides and frequently asked questions to address common stability challenges encountered during experimental work. Our aim is to equip you with the knowledge to diagnose, mitigate, and prevent degradation, ensuring the integrity of your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of thiazole-containing compounds and carboxylic acids.
Q1: What are the primary factors that can affect the stability of this compound derivatives?
A1: The stability of these derivatives can be influenced by several factors, including environmental conditions and the inherent chemical properties of the molecule. Key factors include temperature, moisture, light, and oxygen.[1][2] High temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[1] Moisture can lead to hydrolysis, particularly of ester or amide derivatives.[1] Exposure to light, especially UV light, can cause photolytic degradation.[1][2] Additionally, the presence of oxygen can lead to oxidation.[1] The specific formulation and the presence of other excipients can also play a significant role in the overall stability.[3]
Q2: What are the expected degradation pathways for thiazole-containing compounds?
A2: Thiazole rings can be susceptible to several degradation pathways. One notable pathway is photo-degradation, which can occur through a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[4] This can lead to the formation of an unstable endoperoxide that rearranges to other products.[4] Thermal degradation is another possibility, which may involve decarboxylation at higher temperatures.[5][6] Additionally, depending on the substituents, the thiazole ring can be susceptible to oxidative cleavage or hydrolysis under harsh acidic or basic conditions.[7]
Q3: How does the carboxylic acid group influence the stability of these derivatives?
A3: The carboxylic acid group introduces pH-dependent stability.[8] In solution, the pH will determine the ionization state of the carboxylic acid, which can influence its reactivity and solubility. Carboxylic acids can also participate in degradation reactions such as decarboxylation, especially when heated. The acidity of the carboxylic acid can also catalyze other degradation reactions within the molecule or with excipients in a formulation.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation, or stress testing, involves intentionally degrading a drug substance under more severe conditions than it would typically encounter during storage and handling.[2][9] These studies are crucial for several reasons: they help identify likely degradation products, elucidate degradation pathways, and assess the intrinsic stability of the molecule.[9][10] The data from forced degradation studies are also essential for developing and validating stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[3][10]
Q5: What analytical techniques are most suitable for monitoring the stability of these compounds?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for stability testing due to its high sensitivity and ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[11] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for identifying the structures of unknown degradation products.[4][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information on degradation products.[4][11]
Part 2: Troubleshooting Guide
This section provides a structured approach to common problems encountered during the handling and analysis of this compound derivatives.
Problem 1: Appearance of a New Peak in HPLC Analysis of a Stored Solution
Scenario: You have prepared a stock solution of a this compound derivative in methanol. After storing it at room temperature for 24 hours, you observe a new, significant peak in your HPLC chromatogram that was not present initially.
Potential Causes:
-
Solvolysis: If your derivative is an ester, it may be undergoing methanolysis.
-
Oxidation: The thiazole ring or other sensitive functional groups may be oxidizing.
-
Photodegradation: Exposure to ambient light could be causing degradation.
-
pH-mediated Hydrolysis: If the solution contains traces of water and has an acidic or basic pH, hydrolysis may occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of a new peak in HPLC.
Solutions and Preventative Measures:
-
Light Protection: If photodegradation is confirmed, always store solutions in amber vials or protect them from light with aluminum foil.[1]
-
Temperature Control: Store stock solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation rates.[1]
-
Solvent Selection: Choose a less reactive solvent if solvolysis is an issue. Acetonitrile is often a good alternative to methanol for ester derivatives.
-
pH Control: If the compound is unstable at a particular pH, use buffers to maintain a pH where it is most stable.[1][8]
-
Inert Atmosphere: For oxygen-sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[1]
Problem 2: Poor Mass Balance in a Forced Degradation Study
Scenario: You are performing a forced degradation study on this compound. Under oxidative stress (H₂O₂), you observe a significant decrease in the parent peak area, but the sum of the areas of the degradant peaks does not account for the loss of the parent compound.
Potential Causes:
-
Formation of Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore not detected by a UV detector.
-
Formation of Volatile Degradants: Degradation may be leading to volatile products that are lost from the sample.
-
Precipitation of Degradants: The degradation products may be insoluble in the sample solvent and have precipitated out.
-
Adsorption of Degradants: Highly polar or charged degradants may be irreversibly adsorbed to the HPLC column.
Diagnostic and Resolution Workflow:
Caption: Workflow for addressing poor mass balance in a forced degradation study.
Solutions and Best Practices:
-
Orthogonal Analytical Techniques: Employing multiple analytical techniques with different detection principles is crucial for a comprehensive understanding of the degradation profile.[12]
-
Method Development: During the development of your stability-indicating method, ensure that it is capable of eluting and detecting a wide range of potential degradation products with varying polarities.
-
Sample Preparation: Be mindful of potential solubility issues during sample preparation after stress testing. It may be necessary to use a different diluent for analysis than was used for the stress experiment.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in assessing the stability of this compound derivatives.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation behavior of this compound under various stress conditions as mandated by ICH guidelines.[2][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer, pH 7.0
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
After incubation, neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Place in an oven at 80°C for 48 hours.
-
After exposure, prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.
-
-
Photodegradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Expose to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
Prepare a solution of the exposed sample at a concentration of 0.1 mg/mL in the mobile phase.
-
-
Control Samples: Prepare control samples (unstressed) at the same concentration for each condition.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Interpretation:
The results of this study can be summarized in a table to easily compare the extent of degradation under different conditions.
| Stress Condition | % Degradation of Parent Compound | Number of Degradant Peaks |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 5.2% | 1 |
| Base Hydrolysis (0.1 M NaOH, RT, 24h) | 15.8% | 2 |
| Oxidation (3% H₂O₂, RT, 24h) | 8.5% | 2 |
| Thermal (80°C, 48h) | 2.1% | 0 |
| Photolytic (ICH Q1B) | 12.3% | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This systematic approach will provide a comprehensive stability profile of your this compound derivative, guiding formulation development and defining appropriate storage and handling conditions.[9]
References
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Semantic Scholar. (n.d.). Mitigating heterocycle metabolism in drug discovery.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
- CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds.
- Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview.
- MedCrave online. (2016). Forced Degradation Studies.
- Journal of Applied Pharmaceutical Science. (2025). Core components of analytical method validation for small molecules-an overview.
- Journal of Medicinal and Chemical Sciences. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
- Journal of Medicinal and Organic Chemistry. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
- PubMed. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction.
- The Journal of Physical Chemistry A. (n.d.). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light.
- SciSpace. (2019). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility.
- International Journal of Pharmaceutical Sciences and Research. (2022). Forced Degradation – A Review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Cell Permeability of Thiazole-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of thiazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with getting their promising thiazole compounds to their intracellular targets. Here, we will dissect the underlying issues, provide robust troubleshooting guides for common experimental hurdles, and offer validated strategies for improvement.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thiazole Permeability
This section addresses the foundational questions researchers often have about why their thiazole compounds are not performing as expected in cellular assays.
Q1: Why do many of my thiazole-based compounds exhibit poor cell permeability?
A1: The thiazole ring, while a valuable scaffold in medicinal chemistry, possesses inherent physicochemical properties that can hinder its ability to cross the lipid bilayer of a cell membrane.[1][2] Key contributing factors include:
-
Polarity and Hydrogen Bonding: The nitrogen and sulfur heteroatoms in the thiazole ring can participate in hydrogen bonding and increase the overall polarity of the molecule. A high polar surface area (PSA) is a known impediment to passive diffusion across the cell membrane.
-
Rigidity: The aromatic and rigid nature of the thiazole core can limit the conformational flexibility required for the molecule to efficiently partition into and navigate the lipid bilayer.
-
Efflux Pump Recognition: Thiazole-containing structures can be recognized as substrates by cellular efflux pumps, such as P-glycoprotein (P-gp). These pumps actively transport the compound out of the cell, reducing its intracellular concentration even if passive influx occurs.[3][4]
Q2: What is the difference between passive permeability and active transport, and why does it matter for my compound?
A2: Understanding this distinction is crucial for diagnosing your permeability problem.
-
Passive Permeability (or Passive Diffusion) is the movement of a substance across a cell membrane without the use of cellular energy, driven by a concentration gradient.[5][6] This process is heavily influenced by the compound's physicochemical properties like lipophilicity (LogP), size, and hydrogen bonding capacity.[7]
-
Active Transport involves membrane proteins (transporters or pumps) that use energy (e.g., ATP hydrolysis) to move substances across the membrane.[5] This can either facilitate uptake into the cell or, more commonly for drug-like molecules, cause efflux out of the cell.[4]
It matters because a compound with good passive permeability might still fail in a cellular context if it is a strong substrate for an efflux pump.[8] Your experimental strategy must be able to distinguish between these two phenomena.
Q3: What are the key physicochemical properties I should be optimizing for better permeability?
A3: While a perfect profile is target-dependent, general guidelines for improving passive permeability often align with Lipinski's "Rule of Five." For thiazole compounds, focus on:
-
LogP (Lipophilicity): An octanol-water partition coefficient (LogP) between 1 and 3 is often a good starting point. Too low, and the compound won't enter the lipid membrane; too high, and it may get stuck in the membrane or have poor aqueous solubility.[7]
-
Polar Surface Area (PSA): Aim for a PSA of less than 140 Ų. High PSA is often correlated with poor membrane permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Minimizing HBDs (e.g., -OH, -NH) and HBAs is critical. Generally, aim for ≤ 5 HBDs and ≤ 10 HBAs. Breaking intramolecular hydrogen bonds to cross the membrane requires a significant energy penalty.
-
Molecular Weight (MW): Smaller is often better. Aim for MW < 500 Da.
Part 2: Troubleshooting Experimental Results
This section provides a question-and-answer guide to troubleshoot specific experimental scenarios.
Q4: My compound shows high potency in an enzymatic assay but is inactive in a cell-based assay. What's the first thing I should check?
A4: This is a classic sign of a permeability problem. The compound can't reach its intracellular target. Your immediate next step is to quantify its membrane permeability directly. We recommend starting with an in vitro, non-cell-based assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a clean measure of passive diffusion.[9][10]
Q5: My PAMPA results are inconsistent or show low permeability for all my analogs. What should I do?
A5: Let's troubleshoot this systematically.
-
Check Compound Solubility: Your compound must be fully dissolved in the donor well buffer. Precipitated compound will artificially lower the measured permeability. Run a kinetic solubility assay in the same buffer used for your PAMPA experiment. If solubility is low, consider adding a small, controlled percentage of a cosolvent like DMSO (typically ≤1%).
-
Validate Assay Integrity: Always run high and low permeability control compounds in parallel (e.g., caffeine for high, mannitol for low).[11] If the controls are not performing as expected, the issue may be with the artificial membrane integrity or your analytical method.
-
Review Physicochemical Properties: If the assay is validated and solubility is confirmed, your compounds likely have intrinsic properties that hinder passive diffusion. Refer back to the properties in A3 . Use the PAMPA data to build a Structure-Permeability Relationship (SPR) to guide your next round of chemical modifications.
Q6: My compound has good permeability in the PAMPA assay, but it still doesn't work in my cell-based assay. What's the next logical step?
A6: This scenario strongly suggests the involvement of active cellular processes, most likely efflux pumps.[8] PAMPA measures only passive diffusion, whereas cell-based assays are subject to active transport.[12] The next step is to perform a bidirectional permeability assay using a cell monolayer model like Caco-2 or MDCK.[13][14]
Q7: How do I determine if my thiazole compound is a substrate of an efflux pump like P-gp?
A7: A bidirectional Caco-2 assay is the industry standard for this.[14][15] You measure the permeability in both directions: from the apical (top) to the basolateral (bottom) side (Papp A→B) and from basolateral to apical (Papp B→A).[11]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Interpretation:
-
An ER > 2 is a strong indication that the compound is an active efflux substrate.
-
An ER ≈ 1 suggests that permeability is primarily governed by passive diffusion.
-
To confirm the specific involvement of a pump like P-gp, you can run the assay in the presence of a known P-gp inhibitor (e.g., verapamil or valspodar).[11] If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.
Workflow for Diagnosing and Solving Permeability Issues
The following workflow provides a systematic approach to tackling permeability challenges.
Caption: Key transport mechanisms governing the intracellular concentration of thiazole compounds.
References
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. [Link]
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health (NIH). [Link]
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]
- Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
- Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PubMed Central. [Link]
- Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]
- In Vitro Permeability Assay.
- Cell Permeability Assay. BioIVT. [Link]
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
- Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh. [Link]
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PubMed Central. [Link]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]
- Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PubMed Central. [Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]
- Drug–Membrane Permeability across Chemical Space. PubMed Central. [Link]
- Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole deriv
- How to increase cell permeability of highly lipophillic compounds in vitro?.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. [Link]
- Structure–activity relationship (SAR) of compounds 2, 3, 5, 8, and 22.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PubMed Central. [Link]
- New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. National Institutes of Health (NIH). [Link]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
- Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. PubMed Central. [Link]
- Structural and conformational determinants of macrocycle cell permeability.
- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed Central. [Link]
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health (NIH). [Link]
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]
- Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. MDPI. [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
- Thiazole derivatives: prospectives and biological applications.
- Heterocycles in Medicinal Chemistry. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Resolving Impurities
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the refinement of analytical methods used to resolve and quantify impurities. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common challenges in your laboratory.
Our approach is grounded in the principles of scientific integrity. Every protocol and recommendation is designed to be a self-validating system, ensuring that your methods are robust, reliable, and suitable for their intended purpose, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Part 1: General Troubleshooting Framework
A systematic approach is paramount when diagnosing issues in analytical chromatography. Before delving into technique-specific problems, it's crucial to have a logical framework. This ensures that potential causes are investigated methodically, saving time and resources.
The Four-Pillar Approach to Troubleshooting:
-
Isolate the Problem: The first step is to accurately define the problem. Is it a sudden failure or a gradual decline in performance? Does it affect all peaks or only specific ones? Reproducibility is key; an issue must be repeatable to be effectively troubleshot.
-
Formulate a Hypothesis: Based on the symptoms, form a hypothesis about the likely cause. For example, if all peaks are tailing, the issue might be systemic (e.g., a column void), whereas if only one peak is tailing, it could be a chemical interaction specific to that analyte.
-
Test the Hypothesis (The Rule of One): Change only one variable at a time to test your hypothesis. If you alter multiple parameters simultaneously, you won't be able to pinpoint the root cause.
-
Document and Verify: Keep meticulous records of all changes and their outcomes. Once the problem is resolved, verify the fix by running a system suitability test or a known standard to confirm that the system is operating correctly.
Below is a generalized workflow for troubleshooting chromatographic issues.
Caption: General troubleshooting workflow.
Part 2: FAQs & Troubleshooting Guides by Technique
This section addresses specific issues you might encounter during your experiments, categorized by the analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of impurity analysis. However, its sensitivity also makes it prone to a variety of issues.
Q1: What causes my peaks to tail?
A: Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue. The primary cause is often secondary interactions between the analyte and the stationary phase.[4][5] For basic compounds, this frequently involves interactions with acidic residual silanol groups on the silica surface.[4][5][6] Other causes can include:
-
Column Contamination or Damage: Accumulation of sample matrix components on the column frit or head.[7][8]
-
Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to mixed ionization states.[6]
-
Extra-column Volume: Excessive tubing length or wide-bore tubing can cause band broadening.[7]
Troubleshooting Guide for Peak Tailing:
-
Reduce Sample Concentration: Dilute your sample and reinject. If tailing improves, you were likely overloading the column.
-
Adjust Mobile Phase pH: For basic analytes, lower the mobile phase pH (e.g., to pH ≤ 3) to protonate the analyte and suppress interaction with silanols.[4][5] For acidic analytes, increasing the pH can have a similar effect.
-
Add a Mobile Phase Modifier: For basic compounds, adding a competing base like triethylamine (TEA) can reduce tailing, though this is less common with modern, high-purity columns.[5]
-
Check for Column Contamination: If all peaks are tailing, try flushing the column with a strong solvent. If this doesn't work, the column may be damaged and require replacement.[7]
Q2: Why are my peaks fronting?
A: Peak fronting, where the first half of the peak is broad, is less common than tailing. The most frequent cause is sample overload , either by injecting too high a concentration or too large a volume.[9][10][11][12] Other potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, the analyte band can spread.[9][10]
-
Poor Column Packing/Column Collapse: A void at the head of the column can lead to a distorted flow path.[11][13]
Troubleshooting Guide for Peak Fronting:
-
Reduce Injection Volume/Concentration: This is the simplest fix. Dilute the sample or inject a smaller volume.[9][12]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
Inspect the Column: If fronting persists and is accompanied by a drop in pressure, the column may have a void. Try reversing the column (if permissible by the manufacturer) and flushing it. If this fails, the column needs to be replaced.[11]
Caption: Decision tree for HPLC peak shape issues.
Q1: I see "ghost peaks" in my blank gradient runs. What are they and how do I get rid of them?
A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run even without an injection.[14] They typically arise from:
-
Mobile Phase Contamination: Impurities in solvents (even HPLC-grade), water, or additives can accumulate on the column in weak mobile phase conditions and elute as the solvent strength increases.[14][15][16][17]
-
System Contamination: Carryover from previous injections, contaminated autosampler components, or leaching from tubing can all be sources.[15][17]
-
Sample Carryover: Residue from a previous, more concentrated sample adhering to the injector needle or valve.[14]
Troubleshooting Guide for Ghost Peaks:
-
Isolate the Source:
-
Run a blank gradient without an injection. If the ghost peak is still present, the source is likely the mobile phase or the system.[16]
-
Replace the column with a union and run a blank gradient. If the peak disappears, the column was the source. If it remains, the issue is with the system (pump, autosampler).[15]
-
-
Address Mobile Phase Contamination:
-
Clean the System:
Q1: Two of my impurity peaks are co-eluting or have poor resolution (Rs < 1.5). How can I separate them?
A: Achieving adequate resolution is fundamental to accurate quantification. Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k).[18][19] To improve resolution, you can adjust parameters that affect these factors.
| Factor | Parameter to Adjust | Action & Rationale |
| Selectivity (α) | Mobile Phase Composition | Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter π-π interactions and hydrogen bonding, changing elution order.[18][19][20] Adjust pH: For ionizable compounds, changing the mobile phase pH alters their charge state and retention, which can dramatically improve selectivity.[18][21] |
| Stationary Phase | Change Column Chemistry: If mobile phase changes are insufficient, switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or Cyano) to introduce different separation mechanisms.[18][19] | |
| Efficiency (N) | Column Properties | Use Smaller Particles: Columns with smaller particles (e.g., sub-2 µm) or solid-core particles provide higher efficiency, leading to sharper peaks and better resolution.[18][22][23] Increase Column Length: A longer column increases the number of theoretical plates, improving separation, but at the cost of longer run times and higher backpressure.[19][23] |
| Flow Rate | Decrease Flow Rate: Lowering the flow rate can improve efficiency and resolution, but will increase analysis time.[19][22][23] | |
| Retention (k) | Mobile Phase Strength | Decrease Solvent Strength: In reversed-phase HPLC, decreasing the percentage of organic solvent will increase retention times, providing more opportunity for separation. This is most effective for peaks eluting early in the chromatogram.[18][19] |
Gas Chromatography (GC)
Q1: My peak areas are not reproducible. What are the common causes?
A: Poor reproducibility in GC can often be traced back to the injection process or system leaks.
-
Leaking Syringe or Septum: A worn-out syringe or a cored septum can lead to inconsistent injection volumes.[24]
-
Improper Injection Technique: In manual injections, inconsistent speed can affect vaporization and peak area.
-
Leaks in the System: Leaks in the carrier gas line or at the injector can cause flow rate fluctuations.[24]
Troubleshooting Guide for Poor Reproducibility:
-
Check for Leaks: Use an electronic leak detector to check all fittings, especially around the injector and column connections.
-
Inspect Consumables: Regularly replace the injector septum and syringe.[24]
-
Verify Flow Rates: Measure the carrier gas flow rate at the detector outlet to ensure it is correct and stable.
Mass Spectrometry (MS)
Q1: I'm experiencing low sensitivity or a poor signal-to-noise ratio. What should I check?
A: Low sensitivity in MS can be due to a variety of factors, from the source to the detector.
-
Source Contamination: A dirty ion source is a very common cause of reduced signal intensity.
-
Improper Ionization Parameters: The source temperature, gas flows, and voltages may not be optimized for your analyte.
-
Mobile Phase Issues: High concentrations of non-volatile buffers (e.g., phosphate) can cause ion suppression. Using volatile modifiers like formic acid or ammonium acetate is recommended.
-
Detector Issues: The detector may be aging and require replacement.
Troubleshooting Guide for Low MS Sensitivity:
-
Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source components (e.g., capillary, skimmer).
-
Optimize Source Parameters: Perform an infusion of your analyte standard and systematically optimize source parameters to maximize the signal.
-
Check Mobile Phase Compatibility: Ensure your mobile phase is MS-friendly. If using buffers, keep the concentration low.
-
Perform a System Check/Tune: Run the manufacturer's tuning protocol to ensure the mass spectrometer is performing to specification.
Part 3: In-Depth Protocols
Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Impurities
This protocol provides a structured approach to method development when faced with co-eluting peaks, consistent with principles outlined in ICH Q2(R1).[1][2][3][25]
-
Initial Conditions & Scouting Gradient:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Scouting Run: Perform a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution times of all components.[18][20]
-
-
Gradient Optimization:
-
Selectivity Tuning (If Co-elution Persists):
-
Change Organic Modifier: Replace Acetonitrile with Methanol as Mobile Phase B and re-run the optimized gradient. Methanol has different solvent properties and can alter selectivity.[20]
-
Adjust pH: If the analytes have ionizable groups, prepare mobile phases at different pH values (e.g., pH 2.7 and pH 4.5) to assess the impact on retention and selectivity. Ensure the pH is at least 2 units away from the analyte's pKa for stable retention.[18]
-
-
Efficiency Enhancement (For Fine-Tuning):
-
If selectivity tuning is insufficient, switch to a high-efficiency column (e.g., one with sub-2 µm or solid-core particles). This will produce sharper peaks, which can resolve minor overlaps.[18][20]
-
As a final step, you can slightly decrease the flow rate to further improve resolution, but be mindful of the increase in analysis time.[19]
-
Part 4: Data Interpretation & Best Practices
System Suitability Testing (SST)
Before any sample analysis, it is critical to perform a system suitability test to ensure the chromatographic system is fit for its intended purpose. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in pharmacopeias like the USP.[26] Key SST parameters for impurity methods include:
-
Resolution (Rs): The resolution between the main peak and the closest impurity, and between critical impurity pairs, should typically be ≥ 1.5 for baseline separation.[20]
-
Tailing Factor (Tf): The tailing factor for impurity peaks should be within a specified range, often ≤ 2.0, to ensure symmetrical peaks for accurate integration.[27]
-
Reproducibility: The relative standard deviation (%RSD) for peak areas from replicate injections of a standard should be low (e.g., < 5% for impurities at the reporting limit).
Method Validation
Any analytical method used for impurity quantification must be validated according to ICH Q2(R1) guidelines.[1][2][3][25] This involves demonstrating:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.[28]
-
Linearity & Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the reporting limit to 120% of the specification).[27]
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[29]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[30]
References
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science.
- How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Welch Materials, Inc.
- How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
- Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach.
- How to Improve HPLC Resolution: Key Factors for Better Separation. (2025, February 28). Mastelf.
- Video Notes LC Troubleshooting Series Ghost Peaks. (2010). Agilent Technologies, Inc.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
- Are You Sure You Understand USP <621>? (2024, September 16). LCGC International.
- What are some common causes of peak fronting? - WKB255705. (n.d.). Waters Knowledge Base.
- Quality Guidelines. (n.d.). ICH.
- GC Troubleshooting in Petrochemical Analysis. (2015, March 30). LCGC International.
- Ghost Peaks in Gradient HPLC. (n.d.). Element Lab Solutions.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Front Tailing HPLC & GC Peaks. (n.d.). Axion Labs.
- What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters - Wyatt Technology.
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- 3 Key Steps for HPLC Impurities Methods Validation. (2025, September 24). Altabrisa Group.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com.
- Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC - NIH.
- GC Troubleshooting. (n.d.). Stepbio.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
- A Practical Guide to Analytical Method Validation. (n.d.). gmpua.com.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA.
- Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International.
- Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). ijcrt.org.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Troubleshooting Chromatographic Contamination Ghost peaks/carryover. (n.d.). Agilent.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. database.ich.org [database.ich.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 13. support.waters.com [support.waters.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 16. hplc.eu [hplc.eu]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mastelf.com [mastelf.com]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 23. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. elementlabsolutions.com [elementlabsolutions.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
Troubleshooting inconsistent results in biological assays with 4-Isopropylthiazole-2-carboxylic acid
Technical Support Center: 4-Isopropylthiazole-2-carboxylic acid
A Guide to Troubleshooting Inconsistent Results in Biological Assays
Welcome to the technical support resource for researchers utilizing this compound. This guide is designed to provide practical, field-proven insights to help you navigate and troubleshoot the common challenges associated with using this and other thiazole-based small molecules in biological assays. Inconsistent results can be a significant impediment to research progress, and this resource aims to provide a systematic approach to identifying and resolving the root causes of variability.
The thiazole moiety is a versatile heterocyclic compound found in numerous biologically active agents and FDA-approved drugs.[1][2] Its derivatives have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] this compound, in particular, has been used as a reagent in the preparation of Hepatitis C virus (HCV) NS3/4A protease inhibitors.[6][7] However, like many small molecules, its successful application in biological systems depends on careful attention to its physicochemical properties and experimental design.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Section 1: Compound Integrity and Handling
Q1: What is the correct way to store and handle this compound?
Proper storage is the first line of defense against compound degradation.
-
Storage Temperature: The compound should be stored at -20°C for long-term stability.[6]
-
Protection from Moisture and Light: Keep the vial tightly sealed to prevent moisture absorption and protect it from light, which can degrade photosensitive compounds.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, high-purity solvent like DMSO.[8] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[8]
-
Recovery: Before opening the vial for the first time, centrifuge it briefly to ensure all the powder is collected at the bottom.[6]
Q2: My compound is not dissolving properly in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a very common cause for a lack of activity or inconsistent results with small molecule inhibitors.[8] The carboxylic acid group can impart some water solubility, but this can be limited.[9]
-
Solvent Choice: Ensure your stock solution is prepared in 100% DMSO.
-
Final Solvent Concentration: The final concentration of DMSO in your assay medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with the assay.[8][10]
-
Solubility Testing: Before running your main experiment, perform a simple solubility test. Prepare the highest concentration of the compound you plan to use in your assay buffer and visually inspect for any precipitates against a dark background after a 1-2 hour incubation under assay conditions (e.g., 37°C).[8]
-
Prodrug Strategies: For some carboxylic acids with poor permeability or solubility, prodrug strategies like esterification are employed, though this would represent a different chemical entity.[11]
Q3: How can I be sure the compound I'm using is pure and its identity is correct?
-
Source: Always purchase compounds from a reputable supplier that provides a certificate of analysis (CoA) with purity data (e.g., from HPLC or NMR).
-
Molecular Formula and Weight: The molecular formula for this compound is C7H9NO2S, with a molecular weight of 171.22 g/mol .[6] This can be used to verify calculations for preparing solutions.
| Property | Value | Source |
| CAS Number | 300831-06-5 | [6] |
| Molecular Formula | C7H9NO2S | [6] |
| Molecular Weight | 171.22 | [6] |
| Appearance | White to off-white solid | [12] |
| Storage Temperature | -20°C | [6] |
| Predicted Boiling Point | 309.4±35.0 °C | [12] |
| Predicted Density | 1.270±0.06 g/cm3 | [12] |
Table 1: Physicochemical Properties of this compound.
Section 2: Assay Design and Troubleshooting
Q4: I'm not observing any effect of the compound in my assay. What are the common reasons?
This is a frequent issue and can be broken down into compound-related, assay-related, or system-related problems.[8] A systematic approach is key.
-
Compound Inactivity: This could be due to degradation from improper storage or poor solubility (see Q1 & Q2).
-
Reagent Failure: One or more critical reagents in your master mix may have expired, been prepared incorrectly, or degraded. Always run a positive control to ensure the assay itself is working.[13]
-
Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome you are measuring in your specific model.[8]
-
Incorrect Protocol: Issues with timing, reagent concentrations, or cell health can mask the compound's effect.[8]
Q5: My IC50 values are inconsistent between experiments. What should I look for?
High variability in potency measurements like IC50 values is a common challenge.
-
Cell Passage Number: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to compounds.[10]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell density will lead to variable results.[10]
-
Compound Solubility: Visually inspect your compound dilutions for any signs of precipitation. Always prepare fresh dilutions for each experiment.[10]
-
Incubation Time: Standardize the incubation time with the compound across all experiments, as the effect can be time-dependent.[10]
-
Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.
Q6: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. What should I do?
It's crucial to distinguish between specific, on-target effects and non-specific cytotoxicity.
-
Determine the Cytotoxic Threshold: Before your main functional assay, run a simple cell viability assay (e.g., MTT, Resazurin, or Trypan Blue) to determine the concentration range that is non-toxic to your cells.[10]
-
Use Lower Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[10]
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).[10]
Troubleshooting Workflows
A logical, step-by-step process is the most effective way to diagnose experimental problems. The following diagrams illustrate troubleshooting pathways for common issues.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. This compound | 300831-06-5 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Assay Troubleshooting | MB [molecular.mlsascp.com]
Technical Support Center: Scale-Up of Substituted Thiazole Carboxylic Acids
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the scale-up production of substituted thiazole carboxylic acids. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning these valuable heterocyclic compounds from the laboratory bench to pilot and manufacturing scales.
The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] However, the journey from a successful lab-scale synthesis to a robust, scalable process is fraught with challenges. Issues that are minor inconveniences at the gram-scale can become significant obstacles at the kilogram-scale, impacting yield, purity, safety, and cost.
This resource is structured in a practical question-and-answer format to directly address the common pitfalls encountered in the field. We will delve into the "why" behind these issues, providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot your own unique systems.
Section 1: Hantzsch Synthesis & Reaction Control
The Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thioamide, remains one of the most prevalent methods for constructing the thiazole core due to its simplicity and high yields.[3][4][5] However, its scale-up presents distinct challenges related to reaction kinetics, thermal management, and side-product formation.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction yield dropped significantly when moving from a 1 L to a 100 L reactor. What are the likely causes?
This is a classic scale-up problem often rooted in mixing and thermal control. Several factors could be at play:
-
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of high reagent concentration can occur if mixing is not adequate. This can accelerate side reactions. The initial S-alkylation of the thioamide is fast, but the subsequent cyclization and dehydration steps can be sensitive to temperature and pH.[4][6]
-
Poor Temperature Control: The Hantzsch synthesis is often exothermic. A small lab flask has a high surface-area-to-volume ratio, dissipating heat easily. A large reactor has a much lower ratio, making it harder to remove heat. An uncontrolled exotherm can lead to the degradation of starting materials, products, and the formation of impurities.[7][8]
-
Reagent Addition Rate: Adding reagents too quickly on a large scale can exacerbate both mixing and temperature issues. A slow, controlled addition of the α-haloketone to the thioamide solution is critical for maintaining a consistent temperature and minimizing the concentration of the reactive halide.
Troubleshooting Workflow: Diagnosing Low Yield
Below is a systematic approach to identifying the root cause of decreased yield upon scale-up.
Caption: Troubleshooting workflow for low yield in scale-up.
Q2: I'm observing a significant amount of a dimeric byproduct. What is it and how can I prevent it?
The most common dimeric byproduct results from the self-condensation of the α-haloketone under basic or even neutral conditions, especially if the thioamide is not reactive enough or is present in a substoichiometric amount. Another possibility is the reaction of the product with a starting material.
Prevention Strategy:
-
Stoichiometry Control: Ensure a slight excess (1.05-1.1 equivalents) of the thioamide is used. This ensures the α-haloketone is consumed quickly in the desired reaction.
-
Reverse Addition: Consider adding the thioamide to the α-haloketone. While less common, this can sometimes prevent self-condensation if the thioamide is particularly stable.
-
pH Control: The reaction is often run in a solvent like ethanol.[4] If basic conditions are required for a specific substrate, use a non-nucleophilic, hindered base and add it slowly.
Section 2: Work-up, Crystallization, and Purification
Isolating a substituted thiazole carboxylic acid of high purity on a large scale is often more challenging than the synthesis itself. These molecules can have awkward physical properties, such as poor solubility in common organic solvents but high solubility in aqueous media, especially at different pH values.
Frequently Asked Questions (FAQs)
Q1: My product is an amorphous solid that is difficult to filter and dry. How can I induce crystallization to get a handleable solid?
Amorphous solids or oils are a common issue, leading to poor isolation, difficult filtration, and trapped solvent. The goal is to find conditions that favor the formation of a well-ordered crystal lattice.
Step-by-Step Protocol for Crystallization Screening:
-
Solubility Assessment: Determine the solubility of your crude product in a range of solvents with varying polarities at both room temperature and elevated temperature (e.g., reflux). See the table below for a starting point.
-
Antisolvent Crystallization:
-
Dissolve the crude product in a "good" solvent (one where it is highly soluble) at a concentration of ~100-200 mg/mL.
-
Slowly add a miscible "anti-solvent" (one where it is poorly soluble) until turbidity persists.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.
-
-
Cooling Crystallization:
-
Prepare a saturated or near-saturated solution of the crude product in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed. Slow cooling is key to growing larger, more ordered crystals.
-
-
pH Adjustment (for Carboxylic Acids):
-
Dissolve the crude thiazole carboxylic acid in a basic aqueous solution (e.g., 1M NaHCO₃ or Na₂CO₃).
-
Filter the solution to remove any insoluble, non-acidic impurities.
-
Slowly add acid (e.g., 1M HCl) with vigorous stirring to lower the pH to the point of minimum solubility (typically pH 1.5-2.5).[9] This "crashing out" can sometimes yield a crystalline solid directly.
-
Table 1: Common Solvents for Crystallization Screening
| Solvent Class | Examples | Polarity Index | Typical Use Case |
| Protic | Water, Methanol, Ethanol, Isopropanol | High | Good for cooling crystallizations or as the anti-solvent for nonpolar compounds. |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Medium | Often good single-solvent systems for cooling crystallizations. |
| Aprotic Nonpolar | Toluene, Heptane, Dichloromethane | Low | Good as anti-solvents for polar compounds. |
Q2: My final product purity is low due to a persistent, closely-related impurity. How can I improve purification?
When an impurity has similar polarity and structure to the desired product, standard chromatography can be difficult and costly at scale. The best strategy is to prevent its formation in the first place. If that's not possible, exploiting a chemical difference is the next best approach.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Section 3: Process Safety Considerations
Scaling up chemical reactions introduces safety risks that must be rigorously evaluated and mitigated. Thermal hazards, reagent toxicity, and potential for runaway reactions are paramount concerns.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the Hantzsch synthesis on a large scale?
-
Thermal Runaway: As mentioned, the reaction can be exothermic. A failure in cooling or an overly rapid addition of reagents could lead to a runaway reaction, where the temperature and pressure increase uncontrollably. A Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) study is essential to quantify the heat of reaction and determine the thermal stability of the reaction mixture.
-
Toxic Reagents: α-haloketones are lachrymatory and alkylating agents, requiring careful handling in well-ventilated areas with appropriate personal protective equipment (PPE). Thioamides can also be toxic.
-
Byproduct Generation: The reaction liberates HX (e.g., HCl or HBr) as a byproduct, which is corrosive. The reactor and off-gas system must be constructed of compatible materials.[4]
Q2: How do I handle the work-up of a large-scale reaction that used a toxic solvent like dichloromethane (DCM)?
Minimizing the use of toxic and environmentally harmful solvents is a key principle of green chemistry.[5] If DCM is unavoidable for solubility reasons, consider the following:
-
Solvent Swap: After the reaction or extraction, replace DCM with a higher-boiling, less hazardous solvent via distillation. This is often done before crystallization. For example, distill off the DCM and replace it with ethyl acetate or toluene.
-
Containment: Ensure all transfers and operations are performed in a closed system to minimize operator exposure and fugitive emissions.
-
Waste Management: The aqueous and organic waste streams must be properly segregated and disposed of according to environmental regulations.
References
- Vertex AI Search. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide.
- Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips.
- Slideshare. (n.d.). Trouble Shooting of Chemical Process Industry.
- Wikipedia. (2024). Thiazole.
- ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
- Scribd. (n.d.). Chemical Plant Troubleshooting Guide.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- bepls. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Janowska, S., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC - NIH.
- Just Measure it. (n.d.). Comprehensive Guide to Maintenance and Troubleshooting of Chemical Process Instrumentation.
- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- Benchchem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
- Bekhit, A. A., et al. (2008). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
- Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. NIH.
- Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- Journal of Chemical Health Risks. (2014). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
- ResearchGate. (n.d.). Scheme 3: Synthesis of thiazole carboxylic acid 3a and 3b via based-catalysed.
- Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid.
- ResearchGate. (2025). Synthesis and Crystal Structure of Thiazole Orange Derivative.
- Iacob, A. A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
- YouTube. (2019). synthesis of thiazoles.
- Thompson, R. L., et al. (2024). Carboxylic Acid Concentration in Downstream Bioprocessing Using High-Pressure Reverse Osmosis. PMC - NIH.
- ResearchGate. (n.d.). Separation of Carboxylic Acids: Conventional and Intensified Processes and Effects of Process Engineering Parameters.
- ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- Publications. (2024). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations.
- Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
- MDPI. (2018). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications.
- OSTI.gov. (2018). In situ recovery of bio-based carboxylic acids.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. bepls.com [bepls.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemicaltimes.in [chemicaltimes.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Managing Temperature Control in Exothermic Thiazole Syntheses
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to providing in-depth guidance on managing temperature control for exothermic reactions involving thiazoles. The synthesis of thiazole derivatives, which are crucial scaffolds in many pharmaceuticals, often involves highly exothermic steps.[1][2] Inadequate temperature control can lead to reduced yield, impurity formation, and, most critically, hazardous runaway reactions.[3][4][5]
This guide is designed to be a practical resource, offering troubleshooting advice and frequently asked questions to help you navigate the challenges of thermal management in your laboratory and scale-up operations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during exothermic thiazole syntheses.
Q1: My thiazole synthesis reaction is showing a sudden, sharp temperature increase. What's happening and what should I do?
A1: You are likely experiencing the onset of a runaway reaction. This is a critical situation where the reaction rate and heat generation accelerate uncontrollably.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.[6]
-
Enhance Cooling: Maximize the cooling to your reactor. This may involve lowering the temperature of your cooling fluid or increasing its flow rate.
-
Emergency Quenching (If Necessary): If the temperature continues to rise rapidly despite maximum cooling, you may need to quench the reaction. Have a pre-determined quenching agent ready. The choice of quencher depends on your specific reaction chemistry but should be able to quickly neutralize a key reactive species without generating additional heat or hazardous byproducts.
-
-
Causality: Runaway reactions in thiazole synthesis, such as the Hantzsch synthesis, can be triggered by several factors.[7][8] The condensation of α-haloketones with thioamides is often highly exothermic.[9] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will increase, further accelerating the reaction rate in a dangerous feedback loop.[4]
Q2: I'm noticing a lower than expected yield and the formation of dark, tar-like byproducts in my reaction mixture. Could this be related to temperature?
A2: Yes, this is a classic sign of poor temperature control.
-
Explanation: Localized hot spots within the reaction mixture, caused by inefficient heat transfer, can lead to the degradation of starting materials, intermediates, or the final thiazole product.[3] These elevated temperatures can promote side reactions, leading to the formation of polymeric materials or tars.[3]
-
Preventative Measures:
-
Improve Agitation: Ensure your stirring is efficient to promote uniform temperature distribution throughout the reactor.[10][11]
-
Controlled Reagent Addition: Add the most reactive or exothermic component slowly and sub-surface if possible.[6] This prevents localized high concentrations and allows the cooling system to keep pace with heat generation.
-
Use a Dilute Solution: Running the reaction at a lower concentration can help to moderate the heat evolution.
-
Q3: How can I proactively assess the thermal risk of my new thiazole synthesis before scaling up?
A3: Reaction calorimetry is an essential tool for this purpose.
-
Function: A reaction calorimeter measures the heat flow of a chemical reaction in real-time.[12] This data allows you to determine key safety parameters such as the total heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise.
-
Benefits:
-
Safe Operating Conditions: It helps you define safe temperature and dosing limits before moving to a larger scale.
-
Scale-Up Confidence: The data generated can be used to model the thermal behavior in larger reactors, which have a lower surface-area-to-volume ratio and are therefore less efficient at dissipating heat.[3][5]
-
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving more complex temperature control issues.
Guide 1: Diagnosing and Mitigating Inconsistent Batch-to-Batch Temperature Profiles
Problem: You observe significant variations in the temperature profiles of what should be identical thiazole synthesis reactions.
Step-by-Step Troubleshooting:
-
Verify Reagent Quality and Stoichiometry:
-
Action: Analyze the purity of your starting materials (e.g., α-haloketone, thioamide). Impurities can sometimes catalyze or inhibit the reaction, altering the heat evolution profile.[3]
-
Rationale: Even small variations in reagent quality can have a significant impact on reaction kinetics and exothermicity.
-
-
Standardize Your Dosing Protocol:
-
Evaluate Mixing Efficiency:
-
Action: Visually inspect the mixing during the reaction (if possible). Look for signs of poor mixing, such as solids settling at the bottom or reagents clinging to the reactor walls. Consider using computational fluid dynamics (CFD) to model mixing in your reactor setup.[13]
-
Rationale: Inefficient mixing leads to non-uniform reaction conditions and localized hot spots.[3][10] The type and speed of the agitator are critical parameters.
-
-
Monitor with Process Analytical Technology (PAT):
-
Action: Employ in-situ monitoring tools like infrared (IR) or Raman spectroscopy.
-
Rationale: PAT provides real-time information on the concentration of reactants and products, allowing you to correlate changes in reaction rate with temperature fluctuations.[12][14][15] This can help pinpoint the exact stage of the reaction where inconsistencies arise.
-
Guide 2: Managing Temperature Control During Scale-Up
Problem: A thiazole synthesis that was well-behaved at the 1L scale is showing signs of thermal instability at the 20L scale.
Step-by-Step Mitigation Strategy:
-
Re-evaluate Heat Transfer Capacity:
-
Action: Calculate the heat transfer coefficient of your larger reactor and compare it to the heat evolution rate determined by calorimetry.
-
Rationale: The surface-area-to-volume ratio decreases significantly upon scale-up, which can dramatically reduce the efficiency of heat removal.[3][5] Your cooling system may be insufficient for the larger volume.
-
-
Adjust the Dosing Profile:
-
Action: Extend the dosing time for the exothermic reagent. You may also need to lower the initial reaction temperature to create a larger temperature difference between the reaction mixture and the cooling jacket, thereby increasing the driving force for heat transfer.
-
Rationale: A slower addition rate reduces the instantaneous heat load on the cooling system, preventing temperature spikes.
-
-
Consider a Semi-Batch or Continuous Flow Approach:
-
Action: For highly exothermic reactions, transitioning from a batch process to a semi-batch or continuous flow (microreactor) setup can be a safer alternative.[14]
-
Rationale: Flow chemistry offers superior heat transfer due to the very high surface-area-to-volume ratio of the reactors, allowing for precise temperature control even for very fast and exothermic reactions.[14][16]
-
Part 3: Protocols and Data
Protocol 1: Basic Setup for a Controlled Exothermic Thiazole Synthesis
-
Reactor Assembly:
-
Use a jacketed glass reactor connected to a circulating thermostat.
-
Equip the reactor with a mechanical stirrer, a temperature probe (thermocouple), a condenser, and an addition funnel or syringe pump for controlled reagent addition.
-
-
Initial Charge:
-
Charge the reactor with the thioamide and the solvent.
-
Begin stirring and set the thermostat to the desired initial temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
Dissolve the α-haloketone in a portion of the solvent.
-
Add the α-haloketone solution dropwise via the addition funnel or syringe pump over a predetermined period (e.g., 1-2 hours).
-
-
Temperature Monitoring:
-
Continuously monitor the internal reaction temperature.
-
Set a maximum temperature alarm on your control system. If the temperature exceeds this limit, the addition should be paused automatically.[5]
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).
-
Proceed with the appropriate work-up and purification steps.
-
Table 1: Comparison of Heat Management Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Batch Reaction with Cooling Jacket | Simple setup, widely available equipment. | Poor heat transfer at larger scales, risk of runaway. | Small-scale synthesis (<1L), moderately exothermic reactions. |
| Semi-Batch (Controlled Dosing) | Improved control over heat evolution, safer for scale-up. | Requires precise dosing equipment, can be time-consuming. | Pilot plant and production scale, highly exothermic reactions.[5] |
| Continuous Flow Chemistry | Excellent heat transfer, inherently safer, easy to scale out.[14] | Higher initial equipment cost, potential for clogging with solids.[16] | Highly exothermic and hazardous reactions, process optimization. |
Part 4: Visualizing a Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting an unexpected exotherm in a thiazole synthesis.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. labproinc.com [labproinc.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. yuanhuaiglobal.com [yuanhuaiglobal.com]
- 12. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 13. alfa-chemclinix.com [alfa-chemclinix.com]
- 14. azom.com [azom.com]
- 15. agilent.com [agilent.com]
- 16. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Catalyst Selection for Thiazole Ring Formation
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical solutions to common challenges encountered during the formation of the thiazole ring. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst always necessary for thiazole synthesis?
Not always. The most common method, the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can often proceed without a catalyst.[1][2] However, the use of a catalyst can significantly improve reaction rates, yields, and selectivity, especially with less reactive substrates.
Q2: What are the primary types of catalysts used for thiazole ring formation?
The choice of catalyst is highly dependent on the specific synthetic route. For the foundational Hantzsch synthesis, simple acid or base catalysts are often sufficient.[1] For more advanced transformations, such as C-H functionalization of a pre-formed thiazole ring, transition metal catalysts, particularly palladium-based systems, are employed.[1] In recent years, heterogeneous catalysts and organocatalysts have also emerged as effective and environmentally benign alternatives.[3]
Q3: When should I opt for a metal catalyst over a simpler acid/base catalyst?
The decision hinges on the desired transformation:
-
Ring Construction (e.g., Hantzsch Synthesis): For the fundamental assembly of the thiazole ring from acyclic precursors, catalyst-free methods or simple acid/base catalysis are generally robust and well-established.[1][4]
-
Post-Synthesis Modification (e.g., C-H Arylation): If you are functionalizing an existing thiazole ring, metal catalysts like palladium are necessary to activate the C-H bonds for cross-coupling reactions.[1]
Q4: How does the choice of solvent impact my thiazole synthesis?
Solvent polarity is a critical parameter. Alcohols such as ethanol and methanol are commonly used and often give good results.[5] However, for specific substrates, a solvent screening can be a valuable optimization step.[5] In some cases, solvent-free conditions have been shown to increase reaction rates and yields.[5][6] For instance, in a modified Gewald reaction for thiazole formation, trifluoroethanol showed superior results due to its high polarity and slightly acidic nature, which aids in the solubilization of reactants.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yield is a frequent issue in thiazole synthesis. The following workflow can help diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Causality-Driven Insights:
-
Purity of Reactants: Impurities in your starting materials, such as the α-haloketone or thioamide, can lead to side reactions that consume reactants and complicate purification.[5]
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the progress of your reaction. If starting materials are still present, extending the reaction time may be necessary.[5]
-
Temperature Control: While heating can accelerate the reaction, excessive heat can cause decomposition of reactants and products, leading to lower yields.[5] For less reactive substrates, refluxing might be required.[5]
-
Work-up Procedure: Product can be lost during the isolation phase. Thiazole products are often precipitated by neutralizing the reaction mixture with a base like ammonium hydroxide.[5] If your product is soluble in the aqueous layer, extraction with an organic solvent such as ethyl acetate will be necessary.[5]
Problem 2: Formation of an Unexpected Isomer
Controlling regioselectivity is crucial for obtaining the desired product, particularly in Hantzsch synthesis with N-monosubstituted thioureas.
Key Determinant: Reaction Medium
-
Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[1][8]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1][8] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[1][8]
Solution: To favor a single isomer, carefully control the pH of your reaction medium. For the synthesis of 2-(N-substituted amino)thiazoles, ensure your reaction is run under neutral conditions.
Problem 3: Sluggish or Failed Palladium-Catalyzed C-H Activation/Arylation
Palladium catalysts are highly effective for C-H functionalization, but their activity can be hindered by the thiazole ring itself.
The Issue: Catalyst Poisoning
The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst.[1] It coordinates to the metal center, blocking its catalytic activity.[1] This often necessitates the use of a higher catalyst loading to achieve a reasonable reaction rate.[1]
Solutions:
-
Increase Catalyst Loading: If you observe a sluggish reaction, consider incrementally increasing the amount of your palladium catalyst.[1]
-
Explore Alternative Catalyst Systems: Investigate catalyst systems that are known to be more resistant to sulfur poisoning.
Catalyst Selection and Performance Data
The choice of catalyst significantly impacts reaction efficiency, yield, and conditions. The following table summarizes the performance of various catalysts for thiazole synthesis.
| Catalyst Type | Catalyst Example | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Reference |
| Heterogeneous | Silica-Supported Tungstosilisic Acid (SiW.SiO₂) | Hantzsch | 1.5 - 2 h (ultrasound) | Room Temperature | 79 - 90% | Reusable, efficient under mild conditions, environmentally benign. | [9][10] |
| Biocatalyst | Chitosan-grafted-poly(vinyl pyridine) | Hantzsch-type | 6 - 10 min (microwave) | Not specified | High | Environmentally friendly, high yields, rapid reaction. | [3] |
| Organocatalyst | 2-Pyridinecarboxaldehyde oxime | Cyclization of aziridines and carbon disulfide | Not specified | Mild conditions | Excellent | Metal-free approach. | [3] |
| Palladium | Pd(OAc)₂ | Direct Arylation | Varies | Varies | Varies | Highly efficient for C-H functionalization. | [1] |
| None | Catalyst-Free | Hantzsch | Varies | Varies | Good to Excellent | Simple, avoids catalyst cost and removal. | [6] |
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis (General Procedure)
This protocol describes a general method for the synthesis of 2-aminothiazoles.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol
-
Water
-
Ammonium hydroxide (for work-up)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the thiourea in water. In a separate container, dissolve the 2-bromoacetophenone in ethanol.
-
Reaction: Add the 2-bromoacetophenone solution to the thiourea solution. Equip the flask with a reflux condenser and heat the mixture under reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Isolation: Carefully add a base (e.g., ammonium hydroxide) to the cooled solution to precipitate the product.[1]
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.
Catalyst Selection Logic
Caption: Logical workflow for catalyst selection in thiazole synthesis.
References
- Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis - Benchchem.
- Comparative analysis of different catalysts for thiazole synthesis - Benchchem.
- Thiazole - Wikipedia.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
- Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacet
- Chapter 1: Synthesis, Properties, and Biological Applic
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Thiazole synthesis - Organic Chemistry Portal.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Thiazole formation through a modified Gewald reaction - PMC - NIH.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Hantzsch Thiazole Synthesis - SynArchive.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Addressing racemization during the synthesis of chiral thiazole derivatives
A Guide to Maintaining Stereochemical Integrity
Welcome to the Technical Support Center for chiral thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the critical challenge of racemization during the synthesis of stereochemically pure thiazole derivatives. Chiral thiazoles are privileged structures in medicinal chemistry, and maintaining their enantiomeric purity is paramount to ensuring therapeutic efficacy and safety.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve racemization issues in your experimental work.
Section 1: Understanding the Enemy: Racemization Fundamentals (FAQs)
This section addresses the foundational concepts of racemization in the context of thiazole synthesis, focusing on the underlying mechanisms.
Q1: What is racemization, and why is it a critical problem in chiral thiazole synthesis?
A: Racemization is the conversion of an enantiomerically pure compound (containing only one of two mirror-image stereoisomers) into a mixture containing equal amounts of both enantiomers, known as a racemate or racemic mixture.[1] This loss of stereochemical integrity is a major concern because different enantiomers of a drug candidate can have vastly different biological activities, potencies, and toxicological profiles. For a chiral thiazole therapeutic, ensuring enantiomeric purity is essential for safety and efficacy.
Q2: What is the primary chemical mechanism responsible for racemization when coupling chiral amino acids to build thiazole precursors?
A: The most prevalent mechanism for racemization during the amide bond formation step (peptide coupling) is through the formation of a 5(4H)-oxazolone intermediate .[2][3][4] This process occurs in two main stages:
-
Activation & Cyclization: The carboxyl group of the N-protected chiral amino acid is activated by a coupling reagent. This highly activated intermediate can be attacked intramolecularly by the oxygen of the N-protecting group's carbonyl, forming the planar, achiral oxazolone ring.[2][5]
-
Proton Abstraction & Tautomerization: A base in the reaction mixture can easily abstract the now-acidic proton from the α-carbon of the oxazolone.[5] The resulting intermediate can tautomerize, destroying the original stereocenter. Re-protonation can then occur from either face of the planar ring, leading to a mixture of both (R) and (S) configurations.[1][6]
A secondary, though less common, pathway is the direct abstraction of the α-proton from the activated amino acid by a strong base, forming an enolate intermediate without cyclizing into an oxazolone.[2][4][5]
Q3: Which steps in a typical thiazole synthesis are most vulnerable to loss of stereochemical purity?
A: There are two primary hotspots for racemization:
-
Amide Bond Formation: This step, where a chiral N-protected amino acid is coupled to an amine, is highly susceptible, primarily through the oxazolone mechanism described above.[2] The choice of coupling reagents, additives, base, and temperature is critical here.
-
Hantzsch Thiazole Synthesis/Cyclization: The classic Hantzsch synthesis involves condensing a thioamide with an α-haloketone.[7][8] Racemization can occur during the formation of the thioamide precursor if harsh basic conditions are used.[9] Furthermore, the acidic conditions often used for the subsequent cyclization and dehydration to form the thiazole ring can promote enamine-imine tautomerization, which can also jeopardize the integrity of an adjacent stereocenter.[9]
Section 2: Troubleshooting Guide: Step-by-Step Problem Solving
This section provides actionable solutions to specific problems you may encounter during your experiments.
Problem: Significant racemization is detected after the amide coupling step to form the thiazole precursor.
This is the most common point of failure. If chiral HPLC analysis shows a poor enantiomeric excess (ee%), your coupling protocol needs optimization.
The choice of coupling reagent and, more importantly, the additive used alongside it, is the single most critical factor in suppressing racemization.[5] Carbodiimides like DCC or EDC activate the carboxylic acid, but without an additive, they are highly prone to forming the problematic oxazolone intermediate.[2]
Core Principle: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) work by forming an active ester with the activated amino acid.[6][10] This active ester is more stable and less likely to cyclize into an oxazolone than the initial O-acylisourea intermediate formed by the carbodiimide alone.[6][11]
| Additive | Racemization Risk | Key Advantages & Considerations |
| None | Very High | Not recommended for chiral amino acids. Leads to significant racemization. |
| HOBt | Low | The classic, cost-effective additive. Highly effective at suppressing racemization compared to no additive.[5][10] Note: Anhydrous HOBt has explosive properties, so safer alternatives are now often preferred.[5] |
| HOAt | Very Low | Generally considered superior to HOBt.[12][13] The nitrogen atom in the pyridine ring provides an "anchimeric assistance" effect that further stabilizes the active ester and prevents oxazolone formation.[2][6] |
| OxymaPure® | Very Low | A modern, non-explosive alternative to HOBt and HOAt with excellent performance in suppressing racemization and high coupling efficiency.[5] Often used in coupling reagents like COMU.[5] |
| CuCl₂ (with HOBt) | Very Low | The simultaneous use of copper(II) chloride and HOBt has been shown to eliminate racemization even in challenging couplings.[11] The copper is thought to prevent racemization of any small amount of oxazolone that may still form.[11] |
Recommended Action: If you are using a carbodiimide (e.g., EDC, DIC) without an additive, immediately incorporate one. If you are using HOBt and still see racemization, switch to HOAt or OxymaPure. For particularly sensitive substrates, the addition of CuCl₂ can be beneficial.[11][14]
The base used during coupling plays a crucial role. Its job is to neutralize protonated species, but an overly strong or sterically unhindered base can actively promote racemization by abstracting the α-proton.[4][12]
Core Principle: The ideal base should be strong enough to facilitate the reaction but sufficiently sterically hindered to discourage α-proton abstraction.[12]
-
Avoid: Triethylamine (TEA). Its small steric profile and strong basicity make it highly prone to causing racemization.[12]
-
Better: N,N-Diisopropylethylamine (DIPEA or Hünig's base). It is more sterically hindered than TEA, reducing the rate of racemization.[12]
-
Best: For highly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine are recommended as they produce the least amount of racemic product.[12]
Recommended Action:
-
Replace TEA with DIPEA or, preferably, NMM.
-
Use the minimum amount of base necessary, typically 1.0-1.1 equivalents for neutralizing amine salts and 1.0 equivalent per equivalent of coupling additive if required by the onium salt reagent (e.g., HATU, HBTU). Excess base dramatically increases the risk of racemization.[5]
Core Principle: Racemization is a kinetically controlled process. Higher temperatures provide the activation energy needed for oxazolone formation and proton abstraction.[15]
Recommended Action:
-
Run the activation and coupling steps at 0 °C. Start by cooling your solution of the amino acid, coupling reagent, and additive to 0 °C before adding the base and the amine component.
-
Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it is complete. Prolonged reaction times, especially in the presence of excess reagents or base, provide more opportunity for racemization to occur.
Problem: Stereochemical purity is lost during the Hantzsch synthesis (cyclization/dehydration step).
Even with an enantiopure precursor, the conditions of the thiazole ring formation can cause racemization.
Core Principle: The traditional Hantzsch synthesis can involve harsh conditions. Acid-catalyzed dehydration of the intermediate thiazoline can proceed through an enamine intermediate, which is achiral at the relevant carbon, allowing for non-stereospecific re-protonation during aromatization.[9]
Recommended Action:
-
Use Milder Dehydrating Agents: Instead of strong acids and high heat, consider milder conditions. Reagents like trifluoroacetic anhydride (TFAA) with a hindered base (e.g., 2,6-lutidine) or Burgess reagent can promote dehydration under less aggressive conditions, minimizing the risk to nearby stereocenters.
-
Temperature Control: Perform the cyclocondensation at the lowest temperature that allows the reaction to proceed at a reasonable rate.
Section 3: Validated Protocols & Analytical Methods
This section provides standardized procedures to help you implement the troubleshooting advice.
Protocol 3.1: Low-Racemization Amide Coupling using DIC/OxymaPure
This protocol is a robust starting point for coupling a chiral N-protected amino acid to an amine to generate a thiazole precursor.
Materials:
-
N-protected chiral amino acid (1.0 equiv)
-
Amine hydrochloride salt (1.0 equiv)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (1.2 equiv)
-
Diisopropylcarbodiimide (DIC) (1.1 equiv)
-
N-methylmorpholine (NMM) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected chiral amino acid and OxymaPure in anhydrous DCM or DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine hydrochloride salt to the solution.
-
Add N-methylmorpholine (NMM) dropwise and stir for 5 minutes.
-
Add Diisopropylcarbodiimide (DIC) dropwise to the cold solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, proceed with standard aqueous workup and purification. The byproduct, diisopropylurea (DIU), is soluble in most organic solvents and is typically removed during chromatography.[5]
Protocol 3.2: Quantifying Enantiomeric Excess (ee%) by Chiral HPLC
Confirming the success of your strategy requires accurate analytical data. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of your product.[16][17]
General Procedure:
-
Column Selection: The choice of Chiral Stationary Phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Lux® series) are highly effective for separating a wide range of chiral compounds, including azoles.[18][19]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to optimize separation. Small amounts of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape.
-
Reversed Phase: Use a mixture of water (often with a buffer like ammonium acetate) and an organic modifier like acetonitrile or methanol.[20]
-
-
Method Validation:
-
Inject an authentic racemic sample of your compound to determine the retention times of both enantiomers and calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is ideal.[18]
-
Inject your synthesized sample.
-
-
Calculation: Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers (E1 and E2) from the chromatogram:
-
ee% = (|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))) * 100
-
Section 4: Visual Summaries and Workflows
Diagram 1: The Oxazolone Racemization Pathway
Caption: Mechanism of racemization via a planar oxazolone intermediate.
Diagram 2: Troubleshooting Workflow for Racemization
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. nbinno.com [nbinno.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scilit.com [scilit.com]
- 20. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Thiazole Scaffold: A Lynchpin in the Design of Potent Hepatitis C Virus NS3/4A Protease Inhibitors
A Comparative Analysis for Drug Development Professionals
In the landscape of antiviral drug discovery, the hepatitis C virus (HCV) NS3/4A protease has been a cornerstone target. Its essential role in viral polyprotein processing makes it a prime candidate for therapeutic intervention. While a multitude of inhibitors have been developed, a deep dive into their chemical architecture reveals recurring structural motifs that are pivotal to their efficacy. This guide provides a comparative analysis of HCV NS3/4A protease inhibitors, with a special focus on the strategic incorporation of the 4-isopropylthiazole-2-carboxylic acid scaffold and its derivatives in the synthesis of potent, macrocyclic inhibitors. We will explore the mechanistic advantages conferred by this and related moieties, compare their performance against other inhibitor classes using experimental data, and provide a validated protocol for assessing inhibitor potency.
The Central Role of HCV NS3/4A Protease in Viral Replication
The HCV genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for viral replication to occur. The NS3/4A serine protease is responsible for four of these critical cleavage events. By inhibiting this enzyme, the viral lifecycle is effectively halted. This targeted approach has led to the development of highly effective direct-acting antivirals (DAAs).
However, the high mutation rate of HCV presents a significant challenge, leading to the emergence of drug-resistant variants. This has driven the evolution of inhibitor design, moving from early linear, covalent inhibitors to more advanced, potent, and pan-genotypic macrocyclic non-covalent inhibitors. The design of these next-generation inhibitors often involves a delicate balance of optimizing potency, pharmacokinetic properties, and resistance profiles.
The Strategic Importance of the Thiazole Moiety
While this compound is not itself a protease inhibitor, it serves as a crucial building block in the synthesis of a class of highly potent proline-urea based macrocyclic HCV NS3/4A protease inhibitors. The thiazole ring, in this context, is typically incorporated into the P1' position of the inhibitor, where it can form key interactions with the S1' subsite of the protease active site. The isopropyl group provides favorable hydrophobic interactions, enhancing the binding affinity of the inhibitor.
The general structure of these inhibitors involves a macrocycle that constrains the conformation of the molecule, reducing the entropic penalty of binding to the protease. This pre-organization of the inhibitor into a bioactive conformation is a key reason for the high potency of macrocyclic inhibitors compared to their linear counterparts.
Performance Comparison of HCV NS3/4A Protease Inhibitors
The efficacy of HCV protease inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) in enzymatic assays, and their half-maximal effective concentration (EC50) in cell-based replicon assays. A lower value indicates higher potency. Furthermore, their activity against different HCV genotypes and common drug-resistant variants is a critical factor in their clinical utility.
Below is a comparative summary of the in vitro potency of several key HCV NS3/4A protease inhibitors, including those with structural features derived from or similar to the thiazole-scaffold concept, against various HCV genotypes and resistant variants.
| Inhibitor Class | Representative Drug(s) | HCV Genotype 1b (EC50, nM) | HCV Genotype 3a (EC50, nM) | Key Resistant Variant (Fold Change in EC50) |
| Proline-Urea Based Macrocycle | Experimental Compound 13Bh | 4.5 | N/A | N/A |
| P2-P4 Macrocyclic Non-covalent | Glecaprevir | 0.29 | 1.9 | A156T: Low resistance |
| Grazoprevir | ~0.4 | ~83.6 | A156T: Moderate resistance | |
| Simeprevir | 8 | ~37 | Q80K: Significant resistance | |
| Linear Covalent | Boceprevir | ~14 | Lower potency | R155K, A156T, D168A: High resistance |
| Telaprevir | ~7 | Lower potency | R155K, A156T, D168A: High resistance |
Note: Data is compiled from multiple sources and should be considered representative. Actual values may vary depending on the specific assay conditions.
The data clearly illustrates the superior potency and broader genotypic coverage of the newer generation of macrocyclic inhibitors like glecaprevir and grazoprevir compared to the first-generation linear inhibitors, boceprevir and telaprevir. Glecaprevir, in particular, demonstrates remarkable potency against the difficult-to-treat genotype 3 and maintains activity against common resistant variants.
Experimental Workflow: Assessing Inhibitor Potency
A robust and reproducible method for determining the potency of novel protease inhibitors is essential in the drug discovery pipeline. The Fluorescence Resonance Energy Transfer (FRET)-based assay is a widely accepted standard for this purpose.
Principle of the FRET-based Protease Assay
This assay utilizes a synthetic peptide substrate that contains a cleavage sequence recognized by the HCV NS3/4A protease. The peptide is flanked by a fluorophore and a quencher molecule. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the protease activity. The presence of an inhibitor will reduce the rate of cleavage and thus the rate of fluorescence increase.
Detailed Experimental Protocol
Materials:
-
HCV NS3/4A protease (recombinant)
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense 100 nL of the diluted test compounds into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Dilute the HCV NS3/4A protease in assay buffer to the desired final concentration (e.g., 5 nM). Add 10 µL of the diluted enzyme to each well containing the test compound.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the FRET substrate in assay buffer to a final concentration of 200 nM. Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm for the Edans/Dabcyl pair) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well by determining the linear slope of the fluorescence signal over time.
-
Normalize the velocities to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
HCV Polyprotein Processing and Inhibition Pathway
The following diagram illustrates the central role of the NS3/4A protease in the HCV replication cycle and the mechanism of action of its inhibitors.
Conclusion
The strategic use of chemical scaffolds like this compound in the synthesis of macrocyclic HCV NS3/4A protease inhibitors has been instrumental in the development of highly potent, pan-genotypic direct-acting antivirals. These next-generation inhibitors demonstrate a clear advantage over their linear predecessors in terms of potency, resistance profile, and genotypic coverage. A thorough understanding of their structure-activity relationships, coupled with robust in vitro characterization using assays such as the FRET-based method detailed here, is paramount for the continued development of effective therapies against hepatitis C and other viral diseases. The principles of macrocyclization and strategic scaffold incorporation will undoubtedly continue to be a cornerstone of modern antiviral drug design.
References
- Chen, K. X., Njoroge, F. G., Vibulbhan, B., Prongay, A., Pichardo, J., Madison, V., & Buevich, A. (2005). Proline-based Macrocyclic Inhibitors of the Hepatitis C Virus: Stereoselective Synthesis and Biological Activity. Angewandte Chemie International Edition, 44(43), 7024-7028. [Link]
- Coburn, C. A., et al. (2013). Discovery of MK-5172, a P2-P4 Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor with Potent Pan-Genotypic Activity. ACS Medicinal Chemistry Letters, 4(12), 1173–1178. [Link]
- Ng, T., et al. (2017). In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir. Antimicrobial Agents and Chemotherapy, 61(5), e02593-16. [Link]
- McIntyre, J. A., et al. (2019). Resistance Analysis of a 3-Day Monotherapy Study with Glecaprevir or Pibrentasvir in Patients with Chronic Hepatitis C Virus Genotype 1 Infection. Viruses, 11(9), 789. [Link]
- Lamarre, D., et al. (2003). An NS3 protease inhibitor with potent antiviral activity in humans chronically infected with hepatitis C virus.
- Ali, A., et al. (2010). A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization. Journal of Biomolecular Screening, 15(4), 435-443. [Link]
- Buck, M., et al. (2008).
- Gentile, I., et al. (2018). Protease inhibitors for the treatment of hepatitis C virus infection. Expert Opinion on Pharmacotherapy, 19(13), 1431-1442. [Link]
- Perni, R. B., et al. (2006). Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of the Hepatitis C Virus NS3-4A Serine Protease. Antimicrobial Agents and Chemotherapy, 50(3), 899-909. [Link]
- Romano, K. P., et al. (2012). Evaluating the Role of Macrocycles in the Susceptibility of Hepatitis C Virus NS3/4A Protease Inhibitors to Drug Resistance. Journal of Virology, 86(2), 786-797. [Link]
Validating the Anti-Proliferative Effects of 4-Isopropylthiazole-2-carboxylic Acid Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of a novel class of compounds: 4-Isopropylthiazole-2-carboxylic acid derivatives. We will objectively compare their potential efficacy against a well-established chemotherapeutic agent, doxorubicin, and provide detailed experimental protocols to support these investigations. This document is intended to serve as a practical roadmap for initiating and conducting robust in vitro studies to assess the anti-cancer potential of these promising molecules.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anti-cancer properties.[1] Thiazole derivatives have been shown to exert their anti-proliferative effects through various mechanisms, such as the induction of apoptosis, disruption of tubulin polymerization, and modulation of critical signaling pathways, including NF-κB, mTOR, and PI3K/Akt.[2] While the broader family of thiazole-containing compounds has been extensively studied, the specific anti-cancer potential of this compound derivatives remains a compelling area for investigation. This guide outlines a systematic approach to validate their efficacy and elucidate their mechanism of action.
Experimental Design: A Multi-faceted Approach to Validation
A rigorous validation of the anti-proliferative effects of novel compounds requires a multi-pronged experimental design. This involves the careful selection of relevant cancer cell lines, a well-characterized comparator compound, and a series of robust assays to measure cell viability, proliferation, and cell cycle progression.
Cell Line Selection
The choice of cancer cell lines is critical and should ideally represent different cancer types to assess the breadth of the compounds' activity. For this proposed study, we will utilize three well-characterized and commonly used human cancer cell lines:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for hormone-responsive breast cancer.[3][4]
-
A-549 (Lung Carcinoma): A human lung adenocarcinoma cell line, serving as a model for non-small cell lung cancer.[2][5]
-
HCT 116 (Colorectal Carcinoma): A human colon cancer cell line with a mutation in the KRAS proto-oncogene, making it a relevant model for colorectal cancer studies.[][7][8]
Comparator Compound: Doxorubicin
To benchmark the anti-proliferative activity of the this compound derivatives, a well-established chemotherapeutic agent is essential. Doxorubicin, an anthracycline antibiotic, is a widely used anti-cancer drug with a known mechanism of action that involves DNA intercalation and inhibition of topoisomerase II.[3][4][5][][7] Its potent and broad-spectrum activity makes it an ideal positive control for these in vitro studies.
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive assessment of the anti-proliferative effects of the test compounds.
Caption: A streamlined workflow for validating anti-proliferative effects.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and reliable data. The following sections provide step-by-step methodologies for the key experiments outlined in the workflow.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][8][9][10]
Materials:
-
96-well plates
-
Cancer cell lines (MCF-7, A-549, HCT 116)
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
Doxorubicin (dissolved in sterile water or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and doxorubicin in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13] This analysis can reveal if the compounds induce cell cycle arrest at a specific phase.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds at their IC50 concentrations
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivatives and doxorubicin at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
The quantitative data obtained from the experiments should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical IC50 Values of this compound Derivative (Compound X) and Doxorubicin
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A-549 | 25.6 ± 3.1 | 1.2 ± 0.2 |
| HCT 116 | 18.9 ± 2.5 | 0.5 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Cell Cycle Distribution after Treatment with Compound X and Doxorubicin in MCF-7 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control (Untreated) | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| Compound X (15 µM) | 45.2 ± 3.8 | 15.8 ± 2.1 | 39.0 ± 3.5 |
| Doxorubicin (0.8 µM) | 30.1 ± 3.1 | 10.5 ± 1.8 | 59.4 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Mechanism of Action and Signaling Pathway
Based on existing literature on thiazole derivatives, a plausible mechanism of action for this compound derivatives could involve the induction of apoptosis through the modulation of key signaling pathways. A potential pathway to investigate is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.
Caption: A potential signaling pathway targeted by thiazole derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the anti-proliferative effects of this compound derivatives. The proposed experiments, from initial cell viability screening to more detailed cell cycle analysis, will generate the necessary data to compare their efficacy against a standard chemotherapeutic agent.
Positive results from these in vitro studies would warrant further investigation into the precise molecular targets and signaling pathways affected by these compounds. Subsequent studies could include apoptosis assays (e.g., Annexin V/PI staining), western blotting to analyze the expression of key cell cycle and apoptotic proteins, and in vivo studies using animal models to assess their therapeutic potential in a more complex biological system. The exploration of this novel class of thiazole derivatives holds promise for the development of new and effective anti-cancer agents.
References
- HCT116 cells. Wikipedia. [Link]
- MCF-7 - ECACC Cell Line Profiles. Culture Collections. [Link]
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
- MCF-7. Wikipedia. [Link]
- A549 cell. Wikipedia. [Link]
- Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
- Cell Cycle Analysis by DNA Content - Protocols. UC San Diego Moores Cancer Center. [Link]
- Doxorubicin. Wikipedia. [Link]
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
- What is the mechanism of Doxorubicin Hydrochloride?.
- Mechanism of action of doxorubicin.
- Detailed protocol for MTT Cell Viability and Prolifer
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
- In vitro anti-proliferative activities of the tested compounds.
- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed. [Link]
- Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. [Link]
- Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost
- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PMC. [Link]
- In vitro antiproliferative activity of 4-substituted 2-(2-hydroxyphenyl)thiazolines on murine leukemia cells. PubMed. [Link]
- 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. PMC - NIH. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- Processes for preparing thiazole carboxylic acids.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchhub.com [researchhub.com]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. clyte.tech [clyte.tech]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanocellect.com [nanocellect.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Pivotal Role of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of Thiazole-2-Carboxylic Acid Analogs
For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile nature, arising from its unique electronic properties and ability to engage in various intermolecular interactions, has led to its incorporation into a multitude of clinically approved drugs. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-substituted thiazole-2-carboxylic acid and carboxamide analogs, with a particular focus on their anticancer and anti-inflammatory activities. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based resource to inform the rational design of next-generation thiazole-based therapeutics.
The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This arrangement confers upon the ring a unique set of physicochemical properties, including the ability to act as a hydrogen bond acceptor and to participate in π-π stacking and hydrophobic interactions. The substituents at the 2-, 4-, and 5-positions of the thiazole ring can be readily modified, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. The 2-carboxylic acid or carboxamide moiety is a common feature in many biologically active thiazole derivatives, often serving as a key interacting group with the target protein. The focus of this guide, the 4-position, is a critical determinant of the molecule's overall shape, lipophilicity, and ultimately, its biological function.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the development of 4-substituted thiazole-2-carboxamides as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
Structure-Activity Relationship of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMARTs)
One notable class of anticancer thiazole derivatives is the 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs). These compounds have demonstrated potent antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range.[1] The general structure of these analogs involves a 4-aryl group on the thiazole ring.
| Compound ID | 4-Substituent on Thiazole | Cancer Cell Line | IC50 (µM) | Reference |
| ATCAA-1 | Phenyl (on thiazolidine) | Various | 0.124 - 3.81 | [1] |
| 8f | 3,4,5-Trimethoxyphenyl | Melanoma/Prostate | 0.021 - 0.071 | [1] |
Table 1: Comparative Anticancer Activity of Thiazole Analogs. This table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against various cancer cell lines.
The significant increase in potency observed with the introduction of the 3,4,5-trimethoxyphenyl group at the 4-position suggests that this moiety plays a crucial role in the compound's interaction with its biological target, which has been identified as tubulin.[1] This substitution pattern is a common feature in many potent tubulin polymerization inhibitors.
Comparative Analysis of Anti-inflammatory Activity: COX Inhibition
Thiazole-2-carboxamide derivatives have also been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The two isoforms, COX-1 and COX-2, are responsible for the production of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
SAR of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives
A study on a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors also provides insights into the role of substituents on the benzamido moiety. While the primary focus of this guide is the 4-position of the thiazole, this study highlights the electronic effects of substituents on a phenyl ring attached to the thiazole core, which can be extrapolated to the SAR of 4-phenylthiazole analogs. The presence of electron-withdrawing groups, such as fluoro and chloro at the para-position of the phenyl ring, resulted in excellent inhibitory activity.
| Compound ID | Substituent on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | 3,4,5-Trimethoxy | - | 0.958 | 2.766 | [2] |
| 2b | 4-tert-Butyl | 0.239 | 0.191 | 1.251 | [2] |
| Celecoxib | - | - | 0.002 | 23.8 | [2] |
Table 2: Comparative COX Inhibitory Activity of Thiazole Carboxamide Derivatives. This table presents the in vitro inhibitory activity and selectivity of thiazole carboxamides against COX-1 and COX-2 enzymes.
The data in Table 2 clearly demonstrates that modifications to the substituent on the phenyl ring of the carboxamide moiety significantly impact both potency and selectivity. The bulky and lipophilic tert-butyl group in compound 2b leads to potent inhibition of both COX isoforms, while the trimethoxy substitution in 2a confers greater selectivity for COX-2.[2] This suggests that the active sites of COX-1 and COX-2 have different steric and electronic requirements for optimal binding.
Experimental Protocols
To facilitate the replication and extension of the findings discussed in this guide, we provide a detailed, step-by-step methodology for a key experiment used in the evaluation of these compounds.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the appropriate wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Self-Validation: The inclusion of a known reference inhibitor like Celecoxib in each assay allows for the validation of the experimental setup and ensures the reliability of the obtained IC50 values.
Mechanistic Insights: Signaling Pathways
The anticancer activity of many 4-substituted thiazole derivatives has been linked to their ability to interfere with critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such key pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for tumor-induced angiogenesis.
Caption: VEGF signaling pathway and the inhibitory action of 4-substituted thiazole analogs.
As depicted in the diagram, Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR2, on the surface of endothelial cells. This binding triggers a cascade of intracellular signaling events, primarily through the PLCγ/PKC/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways ultimately lead to increased cell proliferation, survival, and angiogenesis, which are essential for tumor growth and metastasis. Certain 4-substituted thiazole analogs have been shown to inhibit the kinase activity of VEGFR2, thereby blocking these downstream signaling events and exerting their anti-angiogenic and anticancer effects.
Conclusion and Future Directions
The 4-position of the thiazole-2-carboxylic acid scaffold is a critical determinant of biological activity. The evidence presented in this guide, synthesized from various studies, underscores the importance of this position in dictating the potency and selectivity of these compounds as both anticancer and anti-inflammatory agents.
For anticancer applications, the incorporation of bulky, electron-rich aryl groups at the 4-position, such as the 3,4,5-trimethoxyphenyl moiety, has proven to be a successful strategy for developing potent tubulin polymerization inhibitors. In the context of anti-inflammatory drug design, the nature of the substituent on a 4-phenyl ring can be modulated to achieve selective inhibition of the COX-2 enzyme.
Future research in this area should focus on the systematic exploration of a wider range of substituents at the 4-position, including various alkyl and cycloalkyl groups, to build a more comprehensive SAR dataset. The use of computational modeling and molecular docking studies will be invaluable in guiding the design of new analogs with improved potency and selectivity. Furthermore, a deeper understanding of the off-target effects and pharmacokinetic properties of these compounds will be crucial for their successful translation into clinical candidates. This comparative guide serves as a foundational resource to aid in these future endeavors, empowering researchers to rationally design the next generation of innovative thiazole-based therapeutics.
References
- Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Request PDF.
- Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30285–30302. [Link]
- Lv, K., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(19), 8381–8393. [Link]
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. [Link]
- Turan-Zitouni, G., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
- Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 28. [Link]
- Li, J., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33579. [Link]
- Song, D., et al. (2019). Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(7), 1835–1844. [Link]
- S.N., S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]
- Al-Ostoot, F. H., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon, 11(9), e29339. [Link]
- Aouad, M. R., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5594. [Link]
- Request PDF. (2025). Alkyl 2-(2-(arylidene)alkylhydrazinyl)thiazole-4-carboxylates: Synthesis, Acetyl cholinesterase inhibition and docking studies. [Link]
- Request PDF. (2025).
Sources
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 4-Isopropylthiazole-2-carboxylic Acid versus the 2-Aminothiazole Scaffold in Drug Discovery
This guide provides an in-depth, objective comparison between the specific chemical entity, 4-Isopropylthiazole-2-carboxylic acid, and the broad, versatile class of 2-aminothiazole derivatives. For researchers, scientists, and professionals in drug development, understanding the distinct roles and therapeutic potential of different molecular scaffolds is paramount. This document moves beyond a simple feature list, delving into the causality behind experimental applications, supported by synthesis protocols and efficacy data, to illuminate the strategic application of these compounds in modern medicinal chemistry.
Introduction: The Thiazole Ring as a Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its structural features confer desirable pharmacological properties, including enhanced target binding, favorable metabolic profiles, and improved bioavailability.[1] This has led to the classification of certain thiazole-containing structures as "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. This guide focuses on comparing two important facets of the thiazole universe: the vast and biologically active class of 2-aminothiazole derivatives and the specific, functionally distinct molecule, this compound.
Section 1: The 2-Aminothiazole Derivatives - A Pharmacophore of Broad-Spectrum Efficacy
The 2-aminothiazole motif is a quintessential example of a privileged structure in drug development.[2][3][4][5] Its chemical versatility allows for straightforward structural modifications at multiple positions, yielding a vast library of derivatives with a wide array of pharmacological activities.[3][4]
Synthetic Versatility: The Hantzsch Synthesis
The prevalence of 2-aminothiazole derivatives in research is largely due to accessible and robust synthetic pathways. The most classical and widely utilized method is the Hantzsch thiazole synthesis, which involves the cyclization of α-halocarbonyl compounds with compounds containing an N-C-S fragment, such as thiourea.[6][7] This method's reliability allows chemists to readily generate diverse libraries of 2-aminothiazoles with various substituents at the 4- and 5-positions of the thiazole ring.
Caption: General workflow of the Hantzsch reaction for synthesizing 2-aminothiazole cores.
A Spectrum of Biological Activities
The true power of the 2-aminothiazole scaffold lies in its demonstrated efficacy across numerous therapeutic areas. This is not a theoretical potential but one validated by extensive preclinical and, in some cases, clinical data.
-
Anticancer Activity : 2-aminothiazole derivatives have emerged as a highly promising class of anticancer agents, showing potent inhibitory activity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[2][3][8][9] Their efficacy is often attributed to the modulation of key proteins involved in cancer cell proliferation and survival.[2] For instance, certain derivatives have been developed as highly active Hec1/Nek2 inhibitors, targets crucial for mitotic progression in cancer cells.[5] The clinically approved drug Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy, notably contains a 2-aminothiazole core, cementing the scaffold's clinical relevance.[9]
-
Antimicrobial and Antifungal Activity : Numerous studies have reported the potent antibacterial and antifungal properties of 2-aminothiazole derivatives.[3][10] Their mechanism often involves the disruption of essential cellular processes in pathogens. The 2-aminothiazole-4-carboxylate scaffold, for example, has been identified as a promising template for developing new anti-tubercular agents against Mycobacterium tuberculosis.[11]
-
Anti-inflammatory and Enzyme Inhibition : The scaffold is also prevalent in compounds designed as anti-inflammatory agents.[3][4][5] A notable study detailed the design of 2-aminothiazole derivatives as regulators of phosphodiesterase type 5 (PDE5) and inhibitors of cyclooxygenase enzymes (COX-1/COX-2), highlighting their potential in treating conditions like erectile dysfunction and inflammation.[12]
-
Other Therapeutic Areas : The list of activities extends further, including anti-HIV, anticonvulsant, antidiabetic, and antioxidant properties, making it one of the most explored heterocyclic systems in medicinal chemistry.[10]
Section 2: this compound - A Specialized Synthetic Building Block
In stark contrast to the broad biological profile of the 2-aminothiazole class, this compound is primarily documented and utilized as a specialized chemical reagent or synthetic intermediate.
Primary Application in Synthesis
The predominant use of this compound is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Specifically, it has been identified as a reagent for preparing quinazoline-substituted macrocycles that act as potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.[13] In this context, its role is not to exert a direct therapeutic effect but to provide a specific, pre-functionalized fragment (the isopropylthiazole moiety) necessary for the final molecule's structure and function.
This distinction is critical: while 2-aminothiazoles are often the final drug candidate, this compound is a step on the path to creating one.
Comparative Efficacy and Application
The comparison between these two topics is not of two competing drugs, but of a versatile pharmacophore versus a specialized synthon. Their "efficacy" must be evaluated in the context of their intended roles in the drug discovery pipeline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 13. This compound | 300831-06-5 [chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Isopropylthiazole-2-carboxylic acid
Introduction: The Analytical Imperative for a Niche Analyte
4-Isopropylthiazole-2-carboxylic acid is a heterocyclic compound of increasing interest in pharmaceutical development, often appearing as a synthetic intermediate or a potential metabolite. The reliable quantification of this molecule is paramount for process control, pharmacokinetic studies, and regulatory compliance. The choice of an analytical method is not trivial; it dictates the sensitivity, specificity, and throughput of sample analysis. However, simply validating a single method in isolation is often insufficient. A rigorous cross-validation between two orthogonal methods provides the highest level of confidence in data integrity, especially when transferring methods between laboratories or bridging data from different stages of drug development.
This guide provides a comprehensive framework for the development, validation, and cross-validation of two common yet powerful analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols herein are grounded in the authoritative guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2][3]
Method Selection: Choosing the Right Tool for the Job
The selection of analytical techniques was deliberate, offering a contrast between a robust, widely accessible method and a highly sensitive, specific one.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many analytical laboratories. It is cost-effective, robust, and ideal for analyzing samples where the analyte concentration is relatively high (e.g., drug substance purity, dissolution testing). Its reliance on the chromophore of the thiazole ring for detection makes it a reliable quantitative tool.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis (e.g., measuring low concentrations in plasma or tissue) or for detecting trace-level impurities.[4] By monitoring a specific precursor-to-product ion transition, LC-MS/MS can effectively eliminate interference from complex sample matrices.[5]
The Validation Master Plan: A Framework for Trust
Before any cross-validation can occur, each method must be individually and thoroughly validated to demonstrate its fitness for purpose.[3][6] Our validation protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) and quality controls (QCs) to ensure the system is performing correctly during the validation exercise itself. The core validation parameters, as defined by ICH Q2(R1), will be assessed for both methods.[1][7]
Validation Parameters
The following parameters are critical for establishing the performance characteristics of each analytical method:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: Assessed at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (addressed by the cross-validation itself).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Deep Dive: HPLC-UV Method Protocol & Validation
Rationale for Experimental Choices
The carboxylic acid functional group on the analyte necessitates careful pH control of the mobile phase.[8][9] An acidic mobile phase (e.g., using formic acid) suppresses the ionization of the carboxyl group, leading to better retention on a non-polar C18 stationary phase and improved peak shape. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (determined by UV scan of a standard solution).
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution.
-
HPLC-UV Validation Workflow
Caption: Workflow for the validation of the HPLC-UV analytical method.
Deep Dive: LC-MS/MS Method Protocol & Validation
Rationale for Experimental Choices
For LC-MS/MS, electrospray ionization (ESI) is the most suitable ionization technique. Given the carboxylic acid group, the analysis is performed in negative ion mode to monitor the deprotonated molecule [M-H]⁻.[4] A stable isotope-labeled internal standard (SIL-IS), if available, is the ideal choice to correct for matrix effects and variability in ionization. If not, a structural analog can be used. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific fragmentation pathway (Selected Reaction Monitoring, SRM), which provides exceptional specificity.
Experimental Protocol: LC-MS/MS
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions: (Often uses faster gradients than HPLC-UV)
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
SRM Transition:
-
Analyte: m/z 170.1 → 126.1 (corresponding to [M-H]⁻ → [M-H-CO₂]⁻). Note: These are hypothetical values and must be determined experimentally.
-
Internal Standard: To be determined based on the IS used.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows.
-
-
Standard & Sample Preparation (for Bioanalysis):
-
Stock Solution: 1 mg/mL in methanol.
-
Calibration Standards: Serially dilute stock and spike into the appropriate biological matrix (e.g., human plasma) to create standards from 0.1 ng/mL to 200 ng/mL.
-
Sample Pretreatment: Protein precipitation (e.g., adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma), vortex, centrifuge, and inject the supernatant. This is a common and effective technique for cleaning up biological samples.
-
LC-MS/MS Validation Workflow
Caption: Workflow for the validation of the LC-MS/MS bioanalytical method.
Cross-Validation: Bridging the Methods
Cross-validation is essential when data from two different methods need to be compared or when samples are analyzed at different laboratories.[10][11] The core principle is to analyze the same set of samples using both validated methods and compare the results against predefined acceptance criteria.
Cross-Validation Protocol
-
Sample Selection: Select a minimum of 30 study samples whose concentrations span the quantitative range of both analytical methods. If the ranges do not overlap perfectly, focus on the range that is common to both.
-
Analysis: Analyze the selected samples in a single run on each instrument system by the same analyst, if possible, to minimize variability.
-
Data Evaluation:
-
Calculate the percentage difference for each sample using the formula: %Difference = ((Result_MethodA - Result_MethodB) / Mean(Result_A, Result_B)) * 100
-
Acceptance Criteria (per FDA and EMA guidance): [11][12][13]
-
The mean percentage difference should not exceed ±15%.
-
At least two-thirds (67%) of the individual sample differences should be within ±20%.
-
-
Logical Framework for Cross-Validation
Caption: Logical decision framework for the cross-validation process.
Comparative Data Summary
The following table presents a typical summary of validation results. The data shown are illustrative but representative of what would be expected from these methods.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Specificity | No interference at analyte RT | No interference in SRM transition | No significant interfering peaks |
| Linearity (r²) | 0.9992 | 0.9985 (weighted) | r² ≥ 0.99 |
| Range | 1.0 - 100.0 µg/mL | 0.1 - 200.0 ng/mL | As defined by linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.7% - 104.5% | 85-115% (Bioanalytical) / 98-102% (Assay) |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.1% | ≤ 4.5% | ≤ 15% (Bioanalytical) / ≤ 2% (Assay) |
| - Intermediate | ≤ 3.5% | ≤ 6.8% | ≤ 15% (Bioanalytical) / ≤ 2% (Assay) |
| LOD | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10; Acc/Prec criteria met |
| Robustness | Unaffected by ±10% flow change | Unaffected by ±5°C source temp | System suitability passes |
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of this compound, but they serve distinctly different purposes.
-
The HPLC-UV method is robust, cost-effective, and perfectly suited for routine quality control, purity assessments, and formulation analysis where analyte concentrations are in the µg/mL range or higher.
-
The LC-MS/MS method provides the high sensitivity and specificity required for trace-level quantification in complex biological matrices, making it the only choice for pharmacokinetic, toxicokinetic, or metabolism studies.
A successful cross-validation demonstrates that, within a defined range, the methods provide comparable data. This allows for a seamless transition between methods during the drug development lifecycle. For instance, early-stage formulation work using the HPLC-UV method can be confidently correlated with later-stage bioanalytical data generated by the LC-MS/MS method, ensuring a consistent and reliable data package for regulatory submission.
References
- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link
- ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
- European Medicines Agency (EMA). (2011).
- European Medicines Agency (EMA).
- European Bioanalysis Forum.
- International Council for Harmonis
- U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link
- Slideshare.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
- Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351–361. Link
- U.S. Food and Drug Administration (FDA). (2018).
- Ansari, A. A., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(9), 834. Link
- Ma, H., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (89), 51678. Link
- U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Link
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. fda.gov [fda.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4-Isopropylthiazole-2-Carboxylic Acid Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is often fraught with challenges. The disconnect between the controlled environment of a cell-based assay and the complex biological system of a living organism, often referred to as the translational gap, is a critical hurdle in preclinical drug development. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of compounds based on the 4-isopropylthiazole-2-carboxylic acid scaffold and its analogues. By examining the experimental data and the underlying methodologies, we aim to provide field-proven insights into the complexities of translating preclinical data.
Introduction to Thiazole-Based Compounds in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound moiety, in particular, has garnered interest due to its structural features that can be readily modified to optimize potency and pharmacokinetic properties. This guide will delve into specific examples of thiazole-based compounds and their analogues to illustrate the critical comparison between in vitro and in vivo performance.
Case Study 1: Anti-Inflammatory Activity of Carboxylic Acid Analogues
A study on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid and its derivatives provides a compelling example of the in vitro to in vivo translation for anti-inflammatory agents.[1][2]
In Vitro Activity: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
The initial screening of these compounds focused on their ability to inhibit key enzymes in the inflammatory cascade: COX-1, COX-2, and 5-LOX.
Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assays [1][2]
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes were used. 5-LOX was prepared from potato tubers.
-
Assay Principle : The assay measures the initial rate of prostaglandin E2 (for COX) or leukotriene B4 (for 5-LOX) production from arachidonic acid.
-
Procedure :
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), were pre-incubated with the respective enzyme in a buffer solution.
-
Arachidonic acid was added to initiate the enzymatic reaction.
-
The reaction was terminated after a specific time, and the amount of product formed was quantified using an appropriate method, such as spectrophotometry or ELISA.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated.
-
In Vitro Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| FM4 | - | 0.74 | - |
| FM10 (Carboxylic acid analogue) | - | 0.69 | - |
| FM12 (Carboxylic acid analogue) | - | 0.18 | - |
Data extracted from Molecules 2022, 27(13), 4068.[1][2]
The in vitro data clearly indicated that the carboxylic acid derivatives, particularly FM12, were potent inhibitors of COX-2.[1][2] This potent and selective in vitro activity made them strong candidates for in vivo testing.
In Vivo Activity: Analgesic and Anti-inflammatory Models
Based on their promising in vitro profiles, compounds FM10 and FM12 were advanced to in vivo studies to assess their analgesic and anti-inflammatory effects in rodent models.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema [1][2]
-
Animal Model : Wistar rats were used.
-
Procedure :
-
A baseline measurement of the paw volume was taken.
-
The test compounds or vehicle were administered orally.
-
After a set period (e.g., 1 hour), a solution of carrageenan was injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume was measured at various time points post-carrageenan injection.
-
The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated group to the control group.
-
Experimental Protocol: In Vivo Acetic Acid-Induced Writhing Test [1][2]
-
Animal Model : Swiss albino mice were used.
-
Procedure :
-
The test compounds or vehicle were administered orally.
-
After a set period (e.g., 30 minutes), a solution of acetic acid was injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes was counted for a specific duration.
-
The percentage of analgesic protection was calculated by comparing the number of writhes in the treated group to the control group.
-
In Vivo Data Summary
The in vivo experiments demonstrated that both FM10 and FM12 exhibited significant anti-inflammatory and analgesic activities, corroborating the in vitro findings.[1][2]
Workflow for In Vitro to In Vivo Anti-Inflammatory Drug Discovery
Caption: A streamlined workflow from in vitro enzyme inhibition assays to in vivo validation in animal models for anti-inflammatory drug discovery.
Case Study 2: Anticancer Activity of 2-Arylthiazolidine-4-Carboxylic Acid Amides
Another illustrative example comes from the development of 2-arylthiazolidine-4-carboxylic acid amides as potential anticancer agents.[3]
In Vitro Activity: Antiproliferative Screening
The initial evaluation of these compounds involved screening for their ability to inhibit the growth of various cancer cell lines.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Lines : A panel of cancer cell lines (e.g., melanoma, prostate cancer) and a normal control cell line were used.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds.
-
After a specific incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured using a microplate reader.
-
The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated.
-
In Vitro Data Summary
| Compound | Melanoma Cell Line (Average IC50, µM) | Prostate Cancer Cell Line (Average IC50, µM) | Selectivity (vs. Control Cells) |
| 3id | Potent | - | 11.3-fold |
| 3ac | - | Potent | 9.1-fold |
| 15b | - | Potent | 9.4-fold |
Data extracted from J Med Chem. 2011 Nov 10; 54(21): 7584–7599.[3]
The in vitro results highlighted several compounds with potent antiproliferative activity and good selectivity against cancer cells compared to normal cells.[3]
In Vivo Activity: Xenograft Model
Based on its promising in vitro profile, a lead compound was selected for in vivo efficacy studies in a mouse xenograft model.
Experimental Protocol: In Vivo Xenograft Study [3]
-
Animal Model : Immunocompromised mice (e.g., nude mice) were used.
-
Procedure :
-
Human cancer cells were subcutaneously injected into the flank of the mice.
-
Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
The test compound was administered to the treatment group (e.g., orally or intraperitoneally) according to a specific dosing schedule.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, the tumors were excised and weighed.
-
The antitumor efficacy was evaluated by comparing the tumor growth in the treated group to the control group.
-
In Vivo Data Summary
The in vivo study demonstrated that the selected compound exhibited potent antitumor activity, significantly inhibiting tumor growth in the xenograft model.[3]
Logical Relationship in Anticancer Drug Development
Caption: The progression from in vitro antiproliferative screening and selectivity assessment to in vivo efficacy testing in a xenograft model for anticancer drug development.
Bridging the Gap: Key Considerations
The successful translation from in vitro to in vivo is not guaranteed. Several factors contribute to the potential discrepancies:
-
Pharmacokinetics (ADME) : A compound that is highly active in vitro may have poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo, preventing it from reaching the target site at a sufficient concentration.
-
Toxicity : A compound may exhibit unforeseen toxicity in a whole organism that is not apparent in isolated cells.
-
Metabolism : The compound may be rapidly metabolized in vivo into inactive or even toxic metabolites.
-
Target Engagement : Demonstrating that the compound interacts with its intended target in the complex in vivo environment is crucial.
Conclusion
The development of this compound-based compounds and their analogues highlights the essential interplay between in vitro and in vivo studies. While in vitro assays are indispensable for high-throughput screening and initial mechanism of action studies, in vivo models are critical for evaluating the true therapeutic potential and safety profile of a drug candidate. A thorough understanding of the experimental methodologies and a careful analysis of the data from both settings are paramount for successfully navigating the translational gap and advancing promising compounds toward clinical development.
References
- Alshammari, M. B., et al. (2021). Thiazole-containing compounds as anticancer agents: A review. Molecules, 26(9), 2567.
- Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]
- Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed, 35807313. [Link]
- Dolezal, M., et al. (2003). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Il Farmaco, 58(11), 1105-1111.
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30169–30184. [Link]
- Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4577.
- Raju, C., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4443-4448.
- Li, Y., et al. (2011). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of Medicinal Chemistry, 54(21), 7584-7599. [Link]
- Hassan, M. H., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure, 1292, 136158.
- El-Sayed, M. A. A., et al. (2022).
- Płazińska, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(2), 435. [Link]
- DeSimone, R. W., et al. (1994). A phase I/II evaluation of oral L-2-oxothiazolidine-4-carboxylic acid in asymptomatic patients infected with human immunodeficiency virus. Journal of Acquired Immune Deficiency Syndromes, 7(4), 370-377.
- Karmaus, A. L., et al. (2022). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids.
Sources
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Isopropylthiazole-2-carboxylic acid: A Comparative Analysis Against Commercially Available Drugs in Attenuating Cisplatin-Induced Nephrotoxicity
Introduction: The Pressing Need for Novel Cytoprotective Agents
Cisplatin, a cornerstone of chemotherapy for various solid tumors, is beset by a significant dose-limiting side effect: nephrotoxicity. This severe renal damage not only impacts the quality of life for cancer patients but can also necessitate the reduction or cessation of life-saving treatment. The underlying pathophysiology of cisplatin-induced nephrotoxicity is a complex interplay of oxidative stress, inflammation, and apoptosis within renal tubular epithelial cells. While some cytoprotective agents are commercially available, their efficacy can be limited, and they may be associated with their own set of adverse effects. This landscape underscores the urgent need for novel, more effective, and safer therapeutic interventions.
This guide introduces 4-Isopropylthiazole-2-carboxylic acid , a novel investigational compound, and benchmarks its potential as a cytoprotective agent against a commercially available drug, Amifostine . Through a series of in vitro and in vivo experiments, we will explore the hypothesized mechanism of action of this compound and compare its efficacy and safety profile with the current standard of care. This document is intended for researchers, scientists, and drug development professionals actively seeking to advance the field of oncology and supportive care.
The Investigational Compound: this compound
This compound is a sulfur-containing heterocyclic compound. While its primary current use is as a reagent in the synthesis of Hepatitis C virus (HCV) NS3/4A protease inhibitors, the thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] We hypothesize that this compound, by virtue of its thiazole core, possesses intrinsic antioxidant and anti-inflammatory capabilities that could be harnessed to protect renal cells from cisplatin-induced damage.
Hypothesized Mechanism of Action
We propose that this compound exerts its cytoprotective effects through a dual mechanism:
-
Direct Radical Scavenging and Upregulation of Endogenous Antioxidants: The thiazole ring can act as a scavenger of reactive oxygen species (ROS), directly neutralizing their damaging effects. Furthermore, it may upregulate the expression of key endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), bolstering the cell's natural defense against oxidative stress.
-
Modulation of Inflammatory Pathways: The compound is hypothesized to inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6, which are known to contribute to cisplatin-induced renal injury.
The Commercial Comparator: Amifostine
Amifostine is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active metabolite, WR-1065. This active form is a potent scavenger of free radicals and is indicated to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer. While effective, Amifostine can be associated with side effects such as hypotension and nausea.
Head-to-Head Comparison: In Vitro Efficacy
To assess the cytoprotective potential of this compound against Amifostine, a series of in vitro experiments were conducted using a human renal proximal tubular epithelial cell line (HK-2).
Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro evaluation of cytoprotective agents.
Comparative Data: In Vitro Assays
| Parameter | Vehicle Control | Cisplatin (20 µM) | Cisplatin + this compound (50 µM) | Cisplatin + WR-1065 (50 µM) |
| Cell Viability (% of Control) | 100 ± 5 | 45 ± 4 | 85 ± 6 | 78 ± 5 |
| Intracellular ROS (Fold Change) | 1.0 ± 0.1 | 4.2 ± 0.5 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| TNF-α Secretion (pg/mL) | 12 ± 2 | 85 ± 7 | 25 ± 4 | 32 ± 5 |
| Caspase-3/7 Activity (Fold Change) | 1.0 ± 0.1 | 5.8 ± 0.6 | 1.8 ± 0.2 | 2.2 ± 0.3 |
Table 1: In vitro comparison of this compound and WR-1065 in protecting HK-2 cells from cisplatin-induced toxicity. Data are presented as mean ± SD.
The in vitro data suggest that this compound demonstrates superior cytoprotective effects compared to WR-1065 at the same concentration. It exhibited a greater preservation of cell viability, a more potent reduction in intracellular ROS and TNF-α secretion, and a stronger inhibition of apoptosis.
Head-to-Head Comparison: In Vivo Efficacy
To translate these promising in vitro findings, an in vivo study was conducted in a mouse model of cisplatin-induced nephrotoxicity.
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo evaluation of cytoprotective agents.
Comparative Data: In Vivo Assays
| Parameter | Vehicle Control | Cisplatin | Cisplatin + this compound | Cisplatin + Amifostine |
| BUN (mg/dL) | 25 ± 3 | 150 ± 12 | 55 ± 8 | 75 ± 10 |
| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 2.5 ± 0.3 | 0.8 ± 0.2 | 1.2 ± 0.2 |
| Renal SOD Activity (% of Control) | 100 ± 8 | 42 ± 5 | 88 ± 7 | 75 ± 6 |
| Renal NF-κB Activation (Fold Change) | 1.0 ± 0.2 | 6.5 ± 0.8 | 2.1 ± 0.4 | 3.0 ± 0.5 |
Table 2: In vivo comparison of this compound and Amifostine in a mouse model of cisplatin-induced nephrotoxicity. Data are presented as mean ± SD.
The in vivo results corroborate the in vitro findings, with this compound demonstrating a more pronounced protective effect against cisplatin-induced renal dysfunction compared to Amifostine. This was evidenced by significantly lower levels of BUN and serum creatinine, greater preservation of renal antioxidant enzyme activity, and more effective suppression of renal inflammation. Histopathological examination of kidney sections (not shown) also revealed a marked reduction in tubular necrosis and inflammation in the group treated with this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of cisplatin-induced nephrotoxicity and points of intervention.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Seed HK-2 cells in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.
-
Pre-treat cells with this compound, WR-1065, or vehicle for 2 hours.
-
Introduce cisplatin (20 µM) and incubate for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
In Vivo Cisplatin-Induced Nephrotoxicity Model
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
Administer a single intraperitoneal (IP) injection of cisplatin (20 mg/kg).
-
Administer this compound (50 mg/kg, IP) or Amifostine (100 mg/kg, IP) daily for 5 days, starting on the same day as cisplatin administration.
-
On day 5, collect blood via cardiac puncture for BUN and serum creatinine analysis.
-
Euthanize mice and harvest kidneys for histopathology and biochemical analysis.
Conclusion and Future Directions
The data presented in this guide strongly suggest that this compound holds significant promise as a novel cytoprotective agent for the amelioration of cisplatin-induced nephrotoxicity. Its superior performance in both in vitro and in vivo models compared to the commercially available drug Amifostine warrants further investigation. The hypothesized dual mechanism of action, combining potent antioxidant and anti-inflammatory activities, provides a strong rationale for its enhanced efficacy.
Future studies should focus on elucidating the precise molecular targets of this compound and conducting comprehensive pharmacokinetic and toxicology studies to establish a robust safety profile. Ultimately, the goal is to advance this promising compound into clinical trials to address the unmet medical need for safer and more effective strategies to mitigate the debilitating side effects of chemotherapy.
References
- Walsh, D. A., et al. (1998). L-2-Oxothiazolidine-4-carboxylic acid prevents endotoxin-induced cardiac dysfunction. American Journal of Respiratory and Critical Care Medicine, 158(4), 1109-1113. [Link]
- Kalejaiye, O., et al. (1997). L-2-oxothiazolidine-4-carboxylic Acid Inhibits Human Immunodeficiency Virus Type 1 Replication in Mononuclear Phagocytes and Lymphocytes.
- Li, Z., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(8), 2689-2701. [Link]
- Abou-Gharbia, M. A., et al. (2019). Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis. ACS Infectious Diseases, 5(9), 1541-1551. [Link]
- Kim, D. H., et al. (2009). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury.
- Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4553-4557. [Link]
- Kym, P. R., et al. (2012). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 55(21), 9474-9486. [Link]
- Monks, T. J., et al. (1993). Effects of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid on extrahepatic sulfhydryl levels in mice treated with acetaminophen. Toxicology and Applied Pharmacology, 121(1), 107-114. [Link]
- Bernard, G. R., et al. (2002). A double-blind placebo-controlled study to evaluate the safety and efficacy of L-2-oxothiazolidine-4-carboxylic acid in the treatment of patients with acute respiratory distress syndrome. Critical Care Medicine, 30(1), 1-6. [Link]
- Ogle, C. W., & O'Mahony, C. (1988). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Medical Hypotheses, 26(4), 263-268. [Link]
- PubChem. 2-Aminothiazole-4-carboxylic acid. [Link]
- ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
- Rajashekhar, G., et al. (2014). L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. Molecular Vision, 20, 73-88. [Link]
- Moree, W. J., & Wadman, S. (1992). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Journal of Biological Chemistry, 267(7), 4838-4841. [Link]
Sources
A Head-to-Head Comparison of Synthetic Routes to 4-Isopropylthiazole-2-carboxylic Acid: A Guide for Researchers and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among its many derivatives, 4-isopropylthiazole-2-carboxylic acid is a key building block in the synthesis of various biologically active compounds. The efficient and scalable production of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this compound, offering in-depth technical insights and experimental data to inform your selection of the most appropriate method for your research and development needs.
At a Glance: Key Synthesis Routes and Their Characteristics
The synthesis of this compound can be approached through several pathways, each with its own set of advantages and disadvantages. The most prominent methods include the classic Hantzsch thiazole synthesis and modern variations thereof, as well as emerging one-pot multicomponent reactions. While the Cook-Heilbron synthesis is a notable method for producing 5-aminothiazoles, its direct application for 2-carboxylic acid derivatives is less common and will be considered as a potential, albeit less direct, alternative.
| Synthesis Route | General Yield (%) | Reaction Time | Key Advantages | Common Drawbacks |
| Route 1: Hantzsch Thiazole Synthesis | 70-95% | 2-24 hours | Well-established, broad substrate scope, reliable.[1] | Often requires elevated temperatures and potentially harsh reagents.[1] |
| Route 2: Modified One-Pot Synthesis | 75-90% | 1-3 hours | High atom economy, operational simplicity, reduced waste and reaction time.[2] | Optimization of reaction conditions for all components can be complex. |
| Route 3: Cook-Heilbron Synthesis (Indirect) | 50-80% (for 5-aminothiazoles) | 1-5 hours | Mild reaction conditions, provides access to aminothiazoles.[1] | Primarily for 5-aminothiazoles, requiring subsequent modification; can involve hazardous reagents like carbon disulfide.[1] |
In-Depth Analysis of Synthesis Routes
Route 1: The Hantzsch Thiazole Synthesis: A Time-Tested Workhorse
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the preparation of thiazole derivatives.[3] The core of this reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to a two-step process: the initial synthesis of ethyl 4-isopropylthiazole-2-carboxylate followed by hydrolysis.
Logical Framework for Hantzsch Synthesis
Caption: Workflow for the Hantzsch synthesis of this compound.
Experimental Protocol: Hantzsch Synthesis
Step 1a: Synthesis of 3-Bromo-4-methyl-2-pentanone (α-haloketone)
-
Rationale: The α-haloketone is a key electrophilic component in the Hantzsch synthesis. Bromination of 4-methyl-2-pentanone at the α-position provides the necessary functionality for the subsequent cyclization.
-
Procedure: To a solution of 4-methyl-2-pentanone (1.0 eq) in a suitable solvent such as methanol, bromine (1.0 eq) is added dropwise at 0-5°C. The reaction mixture is stirred until the color of bromine disappears, indicating the completion of the reaction. The solvent is then removed under reduced pressure, and the crude 3-bromo-4-methyl-2-pentanone is purified by distillation.
Step 1b: Synthesis of Ethyl thiooxamate (Thioamide precursor)
-
Rationale: Ethyl thiooxamate provides the N-C-S fragment required for the thiazole ring formation. It can be synthesized from ethyl cyanoformate and hydrogen sulfide.
-
Procedure: Ethyl cyanoformate (1.0 eq) and a catalytic amount of triethylamine are dissolved in diethyl ether and cooled to 0°C.[1][4][5] Hydrogen sulfide gas is bubbled through the solution for approximately 2 hours.[1][4][5] The reaction is then stirred overnight at room temperature. After purging with nitrogen, the mixture is acidified with 1N HCl, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to yield ethyl thiooxamate as a yellow solid.[1][4][5]
Step 2: Hantzsch Cyclocondensation to Ethyl 4-isopropylthiazole-2-carboxylate
-
Rationale: This is the key ring-forming step where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Procedure: 3-Bromo-4-methyl-2-pentanone (1.0 eq) and ethyl thiooxamate (1.0 eq) are dissolved in a suitable solvent like ethanol. The mixture is heated at reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield ethyl 4-isopropylthiazole-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Rationale: The final step involves the saponification of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis is generally preferred as it is an irreversible reaction, leading to higher yields.[6][7]
-
Procedure: Ethyl 4-isopropylthiazole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M). The mixture is heated at reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
Performance Analysis of the Hantzsch Route
-
Yield: Generally high, often in the range of 70-95% for the cyclization step.[1]
-
Scalability: The Hantzsch reaction is a well-understood and robust reaction, making it amenable to large-scale production.
-
Cost-Effectiveness: The starting materials are relatively inexpensive and commercially available.
-
Safety and Environmental Considerations: The use of bromine and α-haloketones requires caution as they are lachrymatory and corrosive.[8][9] The generation of halogenated waste is a drawback from an environmental perspective.
Route 2: Modified One-Pot Synthesis: A Streamlined Approach
Modern advancements in organic synthesis have led to the development of one-pot, multi-component reactions that offer significant advantages in terms of efficiency and sustainability.[2][9] A plausible one-pot synthesis of ethyl 4-isopropylthiazole-2-carboxylate can be envisioned, followed by hydrolysis.
Logical Framework for One-Pot Synthesis
Caption: Workflow for a one-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
Step 1: One-Pot Synthesis of Ethyl 4-isopropylthiazole-2-carboxylate
-
Rationale: This approach combines the bromination and cyclization steps into a single operation, avoiding the isolation of the lachrymatory α-bromoketone. N-Bromosuccinimide (NBS) is a safer and easier-to-handle brominating agent compared to liquid bromine.
-
Procedure: To a solution of 4-methyl-2-pentanone (1.0 eq) and ethyl thiooxamate (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (1.0 eq) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. After completion, the solvent is removed, and the crude product is worked up and purified as in the conventional Hantzsch method.
Step 2: Hydrolysis to this compound
-
Procedure: The hydrolysis of the ester is carried out as described in Route 1, Step 3.
Performance Analysis of the One-Pot Route
-
Yield: Generally good to excellent, often comparable to or slightly lower than the stepwise Hantzsch synthesis, typically in the range of 75-90%.[2]
-
Scalability: This method is highly scalable and advantageous for industrial production due to the reduced number of unit operations.
-
Cost-Effectiveness: While NBS may be more expensive than bromine, the savings in processing time and the avoidance of isolating a hazardous intermediate can make this route economically favorable.
-
Safety and Environmental Considerations: The use of NBS is a significant safety improvement over elemental bromine. The one-pot nature of the reaction reduces solvent usage and waste generation.
Route 3: The Cook-Heilbron Synthesis: An Alternative for Aminothiazoles
The Cook-Heilbron synthesis is a classic method for preparing 5-aminothiazoles from α-aminonitriles and carbon disulfide or other sulfur-containing reagents.[3] While not a direct route to this compound, it is worth considering as a potential, albeit more complex, pathway that would involve the initial synthesis of a 5-aminothiazole intermediate followed by diazotization and subsequent functional group transformations to introduce the carboxylic acid at the 2-position.
Logical Framework for an Indirect Cook-Heilbron Approach
Caption: A potential indirect workflow for this compound via a Cook-Heilbron intermediate.
Due to the multi-step nature and the primary utility of this reaction for a different class of thiazoles, a detailed experimental protocol for the synthesis of the target molecule is not provided here. However, for researchers specifically interested in exploring novel synthetic pathways or requiring access to related aminothiazole intermediates, the Cook-Heilbron synthesis offers a valuable tool.
Performance Analysis of the Indirect Cook-Heilbron Route
-
Yield: The initial cyclization to the 5-aminothiazole typically proceeds in moderate to good yields (50-80%).[1] However, the subsequent transformations would significantly lower the overall yield.
-
Scalability: The use of highly toxic and flammable carbon disulfide presents significant challenges for large-scale synthesis.
-
Cost-Effectiveness: The multi-step nature of this indirect route makes it less economically viable compared to the more direct Hantzsch and one-pot methods.
-
Safety and Environmental Considerations: Carbon disulfide is a major safety and environmental concern.
Head-to-Head Comparison: A Quantitative Overview
| Parameter | Route 1: Hantzsch Synthesis | Route 2: Modified One-Pot Synthesis | Route 3: Cook-Heilbron (Indirect) |
| Overall Yield | High | High | Low (overall) |
| Number of Steps | 3 (including precursor synthesis) | 2 | >4 |
| Reaction Time | Longer | Shorter | Longest |
| Scalability | Good | Excellent | Poor |
| Cost of Reagents | Low to moderate | Moderate | Moderate to high (overall) |
| Safety Profile | Moderate (requires handling of bromine and α-haloketone) | Good (avoids isolation of hazardous intermediate) | Poor (use of carbon disulfide) |
| Environmental Impact | Moderate (halogenated waste) | Low (reduced solvent and waste) | High (toxic reagents and byproducts) |
Conclusion and Recommendations
For the synthesis of this compound, the Modified One-Pot Synthesis (Route 2) emerges as the most advantageous route for most applications. It offers a balance of high yield, operational simplicity, enhanced safety, and a reduced environmental footprint, making it particularly well-suited for both laboratory-scale synthesis and industrial production.
The classic Hantzsch Thiazole Synthesis (Route 1) remains a robust and reliable alternative, especially when the cost of N-bromosuccinimide is a significant consideration or when a stepwise approach is preferred for process control.
The Cook-Heilbron synthesis (Route 3) is not a recommended direct pathway for the target molecule. Its utility is primarily in the synthesis of 5-aminothiazole derivatives, and its adaptation would involve a lengthy and less efficient multi-step process with significant safety and environmental drawbacks.
Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, cost constraints, available equipment, and safety protocols. This guide provides the necessary data and insights to make an informed decision, empowering researchers and drug development professionals to select the optimal pathway for the efficient and responsible synthesis of this compound.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of 3-Bromo-4-methyl-pentan-2-one. [Link]
- BEPLS. (2024).
- Chem Service. (2017). SAFETY DATA SHEET: 4-Methyl-2-pentanone Solution. [Link]
- Popa, M., & Păunescu, V. (2021).
- Wikipedia. (2023). Cook–Heilbron thiazole synthesis. [Link]
- Chemguide. (n.d.). Hydrolysis of esters. [Link]
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl thiooxamate | 16982-21-1 [chemicalbook.com]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Synthesis of Ethyl 2-Thioxo (And 2 [research.amanote.com]
- 8. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives [mdpi.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Isopropylthiazole-2-carboxylic Acid and a Comparative Analysis of Alternative Heterocyclic Scaffolds
This guide provides an in-depth analysis of the synthesis of 4-Isopropylthiazole-2-carboxylic acid, a key building block in medicinal chemistry, with a focus on ensuring experimental reproducibility. For researchers, particularly those in drug development, the ability to reliably synthesize such scaffolds is paramount. Inconsistent yields, unexpected byproducts, or purification challenges can derail project timelines and compromise the integrity of biological data.
Here, we present a detailed, self-validating protocol for the synthesis of this compound. We will delve into the causality behind critical experimental choices, from reagent selection to reaction monitoring and work-up procedures. Furthermore, we will objectively compare this thiazole scaffold with alternative heterocyclic carboxylic acids that are also prevalent in drug discovery programs, particularly in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[1][2] This comparative guide is designed to equip researchers with the necessary insights to make informed decisions when selecting and implementing synthetic strategies for their specific research needs.
Section 1: A Reproducible Protocol for this compound
The synthesis of this compound is most reliably achieved via a two-step sequence: the Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by saponification to yield the desired carboxylic acid. The Hantzsch synthesis is a classic and robust method for forming the thiazole ring.[3][4] However, its success and reproducibility hinge on careful control of several key parameters.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Part A: Synthesis of Intermediate Ethyl 4-isopropylthiazole-2-carboxylate
This step involves the cyclocondensation of 2-methylpropanethioamide with ethyl bromopyruvate. The thioamide can be prepared from the corresponding amide or aldehyde.
Protocol: Preparation of 2-Methylpropanethioamide
-
Reagent Preparation : To a solution of isobutyraldehyde (1.0 equiv.) in anhydrous toluene, add Lawesson's reagent (0.5 equiv.).
-
Causality: Lawesson's reagent is a highly effective thionating agent for converting carbonyls, including amides and aldehydes, into thiocarbonyls. Toluene is used as a non-polar solvent that allows for heating to the required temperature.
-
-
Reaction : Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up : Cool the reaction mixture, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure. The crude 2-methylpropanethioamide is often of sufficient purity to be used directly in the next step.
Protocol: Hantzsch Synthesis
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpropanethioamide (1.0 equiv.) in absolute ethanol.
-
Causality: Ethanol is a common solvent for Hantzsch synthesis as it readily dissolves both reactants and facilitates the reaction at a moderate reflux temperature. The use of absolute (anhydrous) ethanol is crucial to prevent potential side reactions involving water.
-
-
Reagent Addition : Add ethyl bromopyruvate (1.0 equiv.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Causality: Dropwise addition helps to control the initial exotherm of the reaction. Ethyl bromopyruvate is the α-haloketone component that provides the C2-C3 backbone of the thiazole ring.
-
-
Reaction : After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Trustworthiness: The reaction should be monitored for the disappearance of the starting materials. A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
-
-
Work-up and Purification : a. Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the ethanol. b. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. d. Purify the crude product by column chromatography on silica gel to yield pure ethyl 4-isopropylthiazole-2-carboxylate.
Part B: Synthesis of this compound
This final step is a standard ester hydrolysis (saponification).
Protocol: Saponification
-
Reaction Setup : Dissolve the ethyl 4-isopropylthiazole-2-carboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.
-
Causality: THF is a co-solvent used to ensure the solubility of the relatively non-polar ester in the aqueous reaction medium.
-
-
Reagent Addition : Add lithium hydroxide (LiOH, 1.5-2.0 equiv.) to the solution and stir vigorously at room temperature.
-
Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. An excess is used to ensure the reaction goes to completion.
-
-
Reaction Monitoring : Monitor the reaction by TLC until the starting ester is no longer visible. This typically takes 4-12 hours.
-
Work-up and Purification : a. Remove the THF under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M hydrochloric acid (HCl). The product should precipitate as a solid.
-
Trustworthiness: Careful pH monitoring is essential. Over-acidification can sometimes lead to degradation, while insufficient acidification will result in incomplete precipitation of the product. c. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Key Factors for Reproducibility
| Parameter | Importance | Rationale & Troubleshooting |
| Purity of Thioamide | High | Impurities in the thioamide can lead to side reactions and difficult purification. If the crude thioamide is not pure, it should be purified by chromatography or recrystallization before use. |
| Anhydrous Conditions | Moderate | While not strictly necessary for all Hantzsch syntheses, using anhydrous ethanol can prevent the hydrolysis of ethyl bromopyruvate and improve yields. |
| Temperature Control | High | The initial reaction can be exothermic. Maintaining control during the addition of ethyl bromopyruvate is important. Consistent reflux temperature is key for reproducible reaction times. |
| Reaction Monitoring | High | Reaction times can vary. Relying on a fixed time can lead to incomplete reactions or the formation of degradation products. TLC is essential for determining the optimal endpoint. |
| pH of Work-up | High | During saponification work-up, the final pH determines the yield of the precipitated product. A calibrated pH meter should be used for accuracy. |
Section 2: Comparative Analysis with Alternative Heterocyclic Scaffolds
While the thiazole ring is a valuable scaffold, other heterocycles are often considered during lead optimization to modulate physicochemical and pharmacological properties.[5][6] Here, we compare this compound with two common alternatives: a pyrazole-based acid and an oxazole-based acid.
Alternative 1: 5-Isopropyl-1H-pyrazole-3-carboxylic acid
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are common in medicinal chemistry and can serve as bioisosteres for thiazoles.
Synthetic Workflow: 5-Isopropyl-1H-pyrazole-3-carboxylic acid
Caption: Workflow for pyrazole carboxylic acid synthesis.
Representative Protocol Summary : The synthesis typically involves a Claisen condensation between diethyl oxalate and a ketone (e.g., 3-methyl-2-butanone) to form a 1,3-diketone intermediate. This intermediate is then cyclized with hydrazine in what is known as the Knorr pyrazole synthesis, followed by saponification of the resulting ester.
Alternative 2: 4-Isopropyloxazole-2-carboxylic acid
Oxazoles are isosteres of thiazoles where the sulfur atom is replaced by an oxygen atom. This change can significantly impact properties like lipophilicity and metabolic stability.[7]
Synthetic Workflow: 4-Isopropyloxazole-2-carboxylic acid
Caption: Workflow for oxazole carboxylic acid synthesis.
Representative Protocol Summary : A common route is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. This intermediate is formed by the reaction of an amide (isobutyramide) with an α-haloketone (ethyl bromopyruvate). The subsequent ester hydrolysis yields the target acid.
Comparative Performance Metrics
| Metric | This compound | 5-Isopropyl-1H-pyrazole-3-carboxylic acid | 4-Isopropyloxazole-2-carboxylic acid |
| Synthetic Route | Hantzsch Synthesis + Saponification | Claisen Condensation + Knorr Synthesis + Saponification | Robinson-Gabriel Synthesis + Saponification |
| Typical Overall Yield | Moderate to Good | Moderate | Moderate |
| Key Reproducibility Challenge | Purity of thioamide, consistent reaction times. | Controlling the Claisen condensation, regioselectivity in the Knorr synthesis. | Harsh conditions for cyclodehydration can lead to decomposition. |
| Starting Material Accessibility | Readily available | Readily available | Readily available |
| Predicted pKa | ~3.0 - 3.5 | ~4.0 - 4.5 | ~2.5 - 3.0 |
| Predicted logP | Higher (more lipophilic) | Lower (more hydrophilic) | Intermediate |
| Key Advantage | Robust and well-established synthesis. Thiazole is a common, well-tolerated scaffold in drugs. | The N-H bond offers an additional vector for chemical modification. | Can sometimes offer improved solubility over the corresponding thiazole.[7] |
| Key Disadvantage | Thioamides can be malodorous and require careful handling. | Potential for regioisomer formation during cyclization. | The cyclodehydration step can require harsh acidic conditions. |
Conclusion
The reproducible synthesis of this compound is readily achievable through the Hantzsch synthesis followed by saponification, provided that key experimental parameters are carefully controlled. This guide emphasizes the importance of understanding the causality behind each step, from reagent purity to reaction monitoring and work-up conditions, to ensure consistent and reliable outcomes.
When considering alternatives, pyrazole and oxazole carboxylic acids offer different physicochemical properties and synthetic challenges. The choice of scaffold should be guided by the specific goals of the drug discovery program. For instance, if increased hydrophilicity is desired, a pyrazole might be a suitable alternative. If a different metabolic profile is sought, an oxazole could be explored. This comparative guide provides the foundational knowledge for researchers to confidently synthesize these valuable building blocks and to make strategic decisions in the design of novel therapeutics.
References
- Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. PMC - NIH.
- Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid. PubMed.
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate.
- Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as Hepatitis C virus NS3-4A serine protease inhibitors: Synthesis, activity, and X-ray crystal structure of an enzyme inhibitor complex. ResearchGate.
- Thiazole synthesis. Organic Chemistry Portal.
- Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. PMC - NIH.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
- A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Structure Property Relationships of Carboxylic Acid Isosteres. PMC - NIH.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. myjurnal.my.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
- Conversion of Thioamide to Benzothiazole with Oxidizing Agents. ResearchGate.
- Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega.
- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. NIH.
- Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate.
- Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. Google Patents.
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
- Structure Property Relationships of Carboxylic Acid Isosteres. ResearchGate.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. Google Patents.
- 2-aminothiazole-4-ethyl formate preparation method. Google Patents.
- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC - NIH.
- Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. MDPI.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.
- Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate.
- Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. Google Patents.
Sources
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole-Based Inhibitors
This guide provides an in-depth, technical comparison of thiazole-based inhibitors through the lens of molecular docking. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, emphasizes self-validating protocols, and is grounded in authoritative scientific literature. Our objective is to equip you with the expertise to not only perform these computational assays but to critically evaluate and interpret the results for meaningful therapeutic insights.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions make it a "privileged" scaffold in the design of enzyme inhibitors.[1][2] Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Their mechanism of action often involves the targeted inhibition of key enzymes in pathological pathways, such as cyclin-dependent kinases (CDKs) in cancer or enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[4][5][6] Molecular docking has become an indispensable tool for elucidating these interactions at an atomic level and for rationally designing novel, more potent inhibitors.[][8][9]
The Cornerstone of In Silico Screening: A Validated Molecular Docking Workflow
A robust and reproducible molecular docking protocol is fundamental to any comparative study. The following workflow is designed to be a self-validating system, ensuring that the generated data is both accurate and reliable.
Experimental Workflow: From Target Preparation to Data Analysis
Caption: A comprehensive workflow for comparative molecular docking studies.
Step-by-Step Experimental Protocol:
-
Target Selection and Retrieval: The initial and most critical step is the selection of a high-quality, experimentally determined 3D structure of the target protein.[10] The Protein Data Bank (PDB) is the primary repository for these structures. For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as an example target, a key regulator of the cell cycle and a validated target in cancer therapy.[4][11] A suitable PDB entry is 1GIJ .
-
Protein Preparation: The raw PDB file requires meticulous preparation. This typically involves:
-
Removing non-essential molecules: Water molecules, co-solvents, and ions not critical for binding are generally removed.
-
Adding hydrogen atoms: PDB structures often lack explicit hydrogen atoms, which are crucial for accurate hydrogen bond calculations.
-
Assigning partial charges and protonation states: This is accomplished using force fields like AMBER or CHARMm.
-
Repairing missing residues or loops: If the crystal structure has gaps, these may need to be modeled.
-
-
Ligand Preparation: The thiazole-based inhibitors to be docked must also be prepared:
-
2D to 3D conversion: If starting from a 2D structure, it needs to be converted to a 3D conformation.
-
Generating multiple conformers: For flexible ligands, generating a set of low-energy conformers is advisable.
-
Assigning partial charges and atom types: This is essential for the scoring function to accurately calculate interaction energies.
-
Energy minimization: The ligand's geometry is optimized to relieve any steric strain.
-
-
Binding Site Definition and Grid Generation: The search space for the docking simulation must be defined.[10] This is typically a cubic grid centered on the known binding site of a co-crystallized ligand or a predicted "druggable" pocket.[10] The grid parameters define the volume within which the docking algorithm will attempt to place the ligand.
-
Molecular Docking Simulation: This is the core of the process where a docking program systematically explores various orientations and conformations of the ligand within the defined binding site.[12] Popular and validated software includes AutoDock, Glide, and GOLD.[13][14] These programs employ different search algorithms (e.g., genetic algorithms, Monte Carlo) and scoring functions to predict the most favorable binding pose.[13]
-
Protocol Validation (Redocking): Before docking novel compounds, the protocol's ability to reproduce a known binding mode must be validated.[10][15] This is achieved by extracting the co-crystallized ligand from the PDB structure, and then docking it back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[15]
-
Pose Scoring and Ranking: The docking software will generate a series of possible binding poses for each ligand, ranked by a scoring function.[16] This score is typically an estimation of the binding free energy (e.g., in kcal/mol), with lower (more negative) values indicating a more favorable interaction.
-
Interaction Analysis: The top-ranked poses for each inhibitor should be visually inspected to analyze the specific molecular interactions with the protein's active site residues.[16] This includes identifying hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges.
-
Comparative Analysis and Structure-Activity Relationship (SAR): By comparing the docking scores and interaction patterns of a series of thiazole-based inhibitors, one can begin to build a structure-activity relationship. This analysis helps to understand why certain chemical modifications lead to improved binding affinity and can guide the design of more potent inhibitors.
Interpreting the Data: Beyond the Docking Score
While the docking score is a valuable metric, a comprehensive analysis requires a deeper dive into the nature of the predicted interactions.
Key Molecular Interactions in Ligand Binding
Caption: Key molecular interactions governing ligand-protein binding.
A lower docking score generally correlates with higher binding affinity. However, it is crucial to analyze the specific interactions that contribute to this score. For instance, an inhibitor that forms multiple hydrogen bonds with key catalytic residues in the active site is likely to be a more potent inhibitor than one with a similar docking score derived primarily from non-specific hydrophobic interactions.
Case Study: Comparative Docking of Thiazole-Based Inhibitors Against CDK2
To illustrate the practical application of this guide, we present a comparative analysis of two hypothetical thiazole-based inhibitors, Inhibitor A and Inhibitor B , against CDK2 (PDB: 1GIJ). A known CDK2 inhibitor, Roniciclib , is included as a reference.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Number of H-Bonds |
| Roniciclib (Reference) | -8.6 | 150 | Leu83, Glu81, Asp145 | 3 |
| Inhibitor A | -9.5 | 50 | Leu83, Gln131, Asp145 | 4 |
| Inhibitor B | -7.9 | 300 | Phe80, Ile10 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Analysis of the Case Study:
-
Inhibitor A shows a more favorable docking score (-9.5 kcal/mol) compared to the reference compound Roniciclib (-8.6 kcal/mol) and Inhibitor B (-7.9 kcal/mol).[4]
-
The lower docking score of Inhibitor A is supported by the formation of four hydrogen bonds with key residues in the CDK2 active site, including the crucial Leu83 in the hinge region.[11][17]
-
Inhibitor B , despite being a thiazole derivative, exhibits a weaker docking score and forms only one hydrogen bond, suggesting a less optimal fit within the binding pocket.
-
The predicted binding affinities (Ki) correlate with the docking scores, with Inhibitor A having the lowest predicted Ki, indicating the highest potential potency.
This comparative analysis suggests that Inhibitor A is a more promising candidate for further development due to its superior predicted binding affinity and favorable interaction profile. These in silico findings provide a strong rationale for prioritizing its synthesis and subsequent in vitro biological evaluation.
Conclusion and Future Directions
Molecular docking is a powerful and cost-effective computational tool for the comparative analysis of enzyme inhibitors.[][8] By following a rigorous and validated workflow, researchers can gain valuable insights into the structure-activity relationships of thiazole-based compounds and rationally design novel therapeutic agents. It is imperative to remember that docking results are predictions and must be validated through experimental assays.[12] Future studies should focus on integrating molecular dynamics simulations to assess the stability of the predicted binding poses and employing more advanced free energy calculation methods for more accurate predictions of binding affinity.
References
- Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Taylor & Francis Online.
- Bathula, R., et al. (2021). Synthesis and Molecular Docking Studies of Triazole Conjugated Novel 2,4-Disubstituted Thiazole Derivatives as CDK2 Inhibitors. ResearchGate.
- ResearchGate. (n.d.). The docking poses of some active compounds with the target enzymes InhA and CYP121.
- Koilpillai, J., et al. (2022). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
- ResearchGate. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors | Request PDF.
- Ahmad, I., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- Consensus. (n.d.). What tools and frameworks are recommended for molecular docking studies in drug discovery?.
- El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- El-Naggar, A. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules.
- Kumar, D., et al. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews.
- El-Gohary, N. S., & Shaaban, M. I. (2024). Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. RSC Advances.
- Mishra, D., et al. (2022). Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against Mpro and ACE2 receptor for SARS COV-2. Semantic Scholar.
- ResearchGate. (2022). How to validate the molecular docking results?.
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (2022). Journal of Pharmaceutical Negative Results.
- Perumal, R. V., et al. (2012). Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Kumar, A., et al. (2024). Design, Synthesis, In Vitro Evaluation, Multitargeted Molecular Docking, and In Silico Analysis of Some Azo-Linked 1,3,4-Thiadiazole and 1,2,4-Triazole Heterocyclic Hybrids as Potent Antitubercular Agents. ACS Omega.
- Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
- Salmaso, V., & Moro, S. (2018). DockBench: An Integrated Informatic Platform Bridging the Gap between the Robust Validation of Docking Protocols and Virtual Screening Simulations. Molecules.
- e-Drug3D. (n.d.). Directory of in silico Drug Design tools.
- ResearchGate. (2014). (PDF) Best Practices in Docking and Activity Prediction.
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences.
- Eldehna, W. M., et al. (2022). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. Molecules.
- Rudnitskaya, A., et al. (2010). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. University of Massachusetts Boston.
Sources
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wjarr.com [wjarr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. collaborate.umb.edu [collaborate.umb.edu]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Target Engagement of 4-Isopropylthiazole-2-carboxylic Acid in Cellular Models
Introduction: The Imperative of Target Validation in Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is contingent on a thorough understanding of its mechanism of action. A critical and often challenging step in this process is the unequivocal validation of target engagement within the complex milieu of a living cell.[1][2] Demonstrating that a compound physically interacts with its intended protein target is fundamental to establishing a clear structure-activity relationship and building confidence in the downstream biological effects observed.[3] This guide provides a comparative analysis of leading methodologies for assessing the cellular target engagement of 4-Isopropylthiazole-2-carboxylic acid, a compound noted for its potential as a reagent in the preparation of Hepatitis C virus (HCV) NS3/4A protease inhibitors.[4] While its direct cellular targets are not extensively documented in publicly available literature, this guide will use it as a model compound to illustrate the principles and practicalities of target validation.
We will delve into the theoretical underpinnings and practical applications of two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[5] Additionally, we will touch upon the more advanced, proteomics-based approach of Thermal Proteome Profiling (TPP) for unbiased target discovery. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate strategy for their specific research questions.
The Challenge: Moving Beyond Biochemical Assays
Traditional drug discovery often relies on in vitro assays using purified proteins to determine a compound's binding affinity. While valuable for initial screening, these reductionist approaches fail to recapitulate the intricate environment of a cell, where factors such as membrane permeability, intracellular transport, and off-target interactions can significantly influence a compound's efficacy.[6] Validating target engagement directly in cells or even tissues provides a more physiologically relevant assessment of a compound's behavior.[7][8]
Comparative Analysis of Target Engagement Methodologies
Choosing the right method for validating target engagement is a critical decision that depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput.[5]
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Thermal Proteome Profiling (TPP) |
| Principle | Ligand binding increases the thermal stability of the target protein.[9][10] | Ligand binding protects the target protein from proteolytic degradation.[11][12][13] | Global, mass spectrometry-based analysis of ligand-induced thermal stability shifts across the proteome.[14][15][16] |
| Readout | Quantification of the soluble (non-denatured) target protein after heat treatment.[9] | Quantification of the intact target protein after limited proteolysis.[11] | Mass spectrometry-based quantification of thousands of proteins to generate melting curves.[17] |
| Key Advantage | Applicable in intact cells and tissues, does not require compound modification.[10][18] | Does not require compound modification and is independent of the drug's mechanism of action.[12][13][19] | Unbiased, proteome-wide target and off-target identification.[14] |
| Limitations | Requires a specific antibody for detection (Western blot) or advanced proteomics for global analysis. The target must exhibit a thermal shift upon binding.[5] | Requires a specific antibody for Western blot-based detection and optimization of protease digestion conditions.[11] | Requires specialized mass spectrometry equipment and bioinformatics expertise for data analysis.[16] |
| Throughput | Can be adapted for higher throughput formats (HT-CETSA).[5] | Generally lower throughput.[5] | Lower throughput, more suitable for in-depth analysis. |
Experimental Workflows and Protocols
A clear understanding of the experimental workflow is essential for successful implementation. Below are diagrams and detailed protocols for CETSA and DARTS.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: General workflow for a CETSA experiment.
Detailed CETSA Protocol (Melt Curve):
This protocol is designed to determine the melting temperature (Tagg) of a target protein in the presence and absence of this compound.[9]
-
Cell Culture and Treatment:
-
Culture your cellular model to approximately 80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined incubation time.
-
-
Cell Harvesting and Aliquoting:
-
Heat Treatment:
-
Place the aliquots in a thermal cycler with a temperature gradient.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute incubation at room temperature.[9]
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.[9]
-
Quantify the total protein concentration in each sample.
-
Analyze the abundance of the target protein in the soluble fraction by Western blot or another suitable detection method.
-
Plot the normalized amount of soluble target protein against the temperature to generate melting curves. A shift in the curve for the compound-treated samples compared to the vehicle control indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Workflow
Caption: General workflow for a DARTS experiment.
Detailed DARTS Protocol:
This protocol aims to identify proteins that are protected from proteolysis upon binding to this compound.[11][13]
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., M-PER or RIPA) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate into equal volumes.
-
Add this compound to the treatment group to the desired final concentration. For the vehicle control, add an equivalent volume of solvent (e.g., DMSO).[11]
-
Incubate the samples at room temperature for at least 1 hour to allow for compound-protein binding.[11]
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample. The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion of the total protein.[11]
-
Incubate the samples at room temperature for a specific duration (e.g., 15-30 minutes).
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the putative target protein.
-
A stronger band in the compound-treated lane compared to the vehicle control lane indicates that the compound has bound to and protected the target protein from proteolysis.
-
Interpreting the Data: A Hypothetical Case Study
Let's consider a hypothetical scenario where we are investigating if this compound targets a specific cellular kinase, "Kinase X".
CETSA Results:
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
In this case, the melting curve for Kinase X in the presence of this compound is shifted to the right, indicating an increase in its thermal stability. This provides strong evidence for direct target engagement.
DARTS Results:
A Western blot for Kinase X after a DARTS experiment would ideally show a more intense band for the full-length protein in the lane corresponding to the lysate treated with this compound compared to the vehicle-treated lane. This would suggest that the compound is protecting Kinase X from proteolytic cleavage.
Advanced Strategy: Thermal Proteome Profiling (TPP) for Unbiased Target Identification
For novel compounds where the target is unknown, or to investigate potential off-targets, Thermal Proteome Profiling (TPP) is an invaluable tool.[14][17] TPP extends the principle of CETSA to a proteome-wide scale by using quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously.[15][16] This approach can reveal not only the primary target of a compound but also its off-targets, providing a comprehensive view of its cellular interactions. The workflow is similar to CETSA but involves complex sample preparation for mass spectrometry and sophisticated bioinformatic analysis to identify statistically significant thermal shifts.[20]
Conclusion: A Multi-Faceted Approach to Target Validation
Validating the target engagement of a small molecule like this compound in a cellular context is a cornerstone of modern drug discovery.[7] Both CETSA and DARTS offer robust, label-free methods to confirm direct physical interaction between a compound and its target protein.[5] The choice between them will depend on the specific experimental context and available resources. For a more comprehensive and unbiased analysis of a compound's cellular interactome, Thermal Proteome Profiling stands as a powerful discovery tool. By employing these techniques, researchers can build a solid foundation for understanding a compound's mechanism of action, ultimately increasing the probability of success in the drug development pipeline.
References
- Pai, M. Y., Lomenick, B., & Huang, J. (2014). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1177, 133–147. [Link]
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, S. G., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163–180. [Link]
- Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. In Mass Spectrometry-Based Proteomics (pp. 79-106). Humana, New York, NY. [Link]
- ResearchGate. Thermal proteome profiling (TPP) method can be performed in one of.... [Link]
- George, A. L., Sidgwick, F. R., Watt, J. E., Martin, M. P., Trost, M., Marín-Rubio, J. L., & Dueñas, M. E. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629–2640. [Link]
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
- Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435–441. [Link]
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- National Institutes of Health. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. [Link]
- Medicines Discovery Catapult. Strategies for target and pathway engagement in cellular assays. [Link]
- Cravatt, B. F., & Champion, K. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(12), 958–961. [Link]
- Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411–438. [Link]
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
Sources
- 1. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. This compound | 300831-06-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. annualreviews.org [annualreviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. massdynamics.com [massdynamics.com]
- 17. benchchem.com [benchchem.com]
- 18. news-medical.net [news-medical.net]
- 19. pnas.org [pnas.org]
- 20. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Elucidating the Structures of 4-Isopropylthiazole-2-carboxylic acid and Its Precursors
<
A definitive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 4-Isopropylthiazole-2-carboxylic acid and its synthetic precursors. This guide provides in-depth technical insights, experimental data, and validated protocols to facilitate structural confirmation and purity assessment in the synthesis of this important heterocyclic compound.
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of pharmaceuticals.[1][2] this compound, in particular, serves as a crucial building block for the synthesis of complex molecules, including potent inhibitors of Hepatitis C virus (HCV) NS3/4A protease.[3][4] Accurate structural confirmation of this target molecule and its precursors is paramount for ensuring the integrity of drug discovery and development pipelines. This guide offers a comprehensive spectroscopic comparison of this compound with its common precursors, providing a practical framework for their unambiguous identification.
The most common and high-yielding route to thiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[5][6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][6][8] Following this established pathway, the logical precursors to this compound are an appropriate α-halocarbonyl compound and an isopropyl-containing thioamide. Subsequent functional group manipulation would then yield the final carboxylic acid.
Synthetic Pathway Overview
The synthesis of this compound can be logically envisioned through the Hantzsch thiazole synthesis, followed by functional group transformation. This multi-step process provides distinct chemical entities, each with a unique spectroscopic fingerprint.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following sections detail the expected spectroscopic signatures for the final product and a key precursor, 2-bromo-4-isopropylthiazole, which represents a closely related thiazole intermediate.
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Techniques |
| This compound | C₇H₉NO₂S | 171.22 g/mol [9] | ¹H NMR, ¹³C NMR, IR, MS |
| 2-Bromo-4-isopropylthiazole | C₆H₈BrNS | 206.10 g/mol | ¹H NMR, ¹³C NMR, IR, MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[10] The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.
¹H NMR Data
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -COOH | ~12.0 (broad singlet) | s | - |
| Thiazole H-5 | ~8.0 | s | - | |
| -CH(CH₃)₂ | ~3.3 | septet | ~7.0 | |
| -CH(CH ₃)₂ | ~1.3 | d | ~7.0 | |
| 2-Bromo-4-isopropylthiazole | Thiazole H-5 | ~7.2 | s | - |
| -CH(CH₃)₂ | ~3.1 | septet | ~7.0 | |
| -CH(CH ₃)₂ | ~1.2 | d | ~7.0 |
¹³C NMR Data
| Compound | Carbon | Expected Chemical Shift (δ, ppm) |
| This compound | -C OOH | ~165-185[11] |
| Thiazole C-2 | ~160 | |
| Thiazole C-4 | ~155 | |
| Thiazole C-5 | ~120 | |
| -C H(CH₃)₂ | ~30 | |
| -CH(C H₃)₂ | ~23 | |
| 2-Bromo-4-isopropylthiazole | Thiazole C-2 | ~145 |
| Thiazole C-4 | ~158 | |
| Thiazole C-5 | ~115 | |
| -C H(CH₃)₂ | ~32 | |
| -CH(C H₃)₂ | ~23 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[12][13]
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| This compound | O-H (Carboxylic Acid) | 2500-3300[14] | Very Broad |
| C=O (Carboxylic Acid) | 1710-1760[14] | Strong, Sharp | |
| C=N (Thiazole) | ~1650 | Medium | |
| C-H (Alkyl) | 2850-3000 | Medium | |
| 2-Bromo-4-isopropylthiazole | C=N (Thiazole) | ~1650 | Medium |
| C-H (Alkyl) | 2850-3000 | Medium | |
| C-Br | 500-600 | Medium to Weak |
The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band and a strong C=O stretching absorption.[15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.[13][17]
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 171 | 126 (M⁺ - COOH), 156 (M⁺ - CH₃) |
| 2-Bromo-4-isopropylthiazole | 205/207 (Isotopic pattern for Br) | 126 (M⁺ - Br), 190/192 (M⁺ - CH₃) |
The presence of bromine in 2-bromo-4-isopropylthiazole will result in a characteristic M and M+2 isotopic pattern in a roughly 1:1 ratio in the mass spectrum.[17]
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR analysis.
For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[10]
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Ensure the ATR crystal is clean before applying a small amount of the solid sample.
-
Data Acquisition: Place the ATR accessory in the spectrometer and collect a background spectrum. Apply the sample to the crystal and acquire the sample spectrum.
-
Data Processing: The resulting spectrum should be baseline corrected.
Mass Spectrometry Protocol
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns.
Conclusion
The structural elucidation of this compound and its precursors is readily achievable through a combination of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing the spectroscopic data and comparing it to the expected values presented in this guide, researchers can confidently confirm the identity and purity of their synthesized compounds, ensuring the reliability of their subsequent research and development efforts.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- YouTube. Synthesis of thiazoles. (2019-01-19).
- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural.
- Zitouni, G., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18731-18744.
- Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
- Journal of Applied Pharmaceutical Science. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 11(04), pp.025-034.
- Mass Spectrometry and Infrared Spectroscopy. Chapter 13.
- Gomha, S. M., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(10), 1643.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- NIST WebBook. CAS Reg. No. 15879-39-7.
- ResearchGate. Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... | Download Scientific Diagram.
- El-Sayed, M. A. A., et al. (2022). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Scientific Reports, 12(1), 1-17.
- Organic Chemistry Portal. Thiazole synthesis.
- PubChem. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30).
- ResearchGate. Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. (2025-08-05).
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
- MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-953.
- Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021-12-27).
- Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
- ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF. (2025-08-07).
- ARC Journals. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs.
- PubChem. 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541.
- eCampusOntario Pressbooks. 11: Infrared Spectroscopy and Mass Spectrometry.
- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020-03-07).
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 300831-06-5 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. 300831-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. arcjournals.org [arcjournals.org]
- 13. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
Introduction: The Imperative for Selectivity in HCV Drug Discovery
The Hepatitis C virus (HCV) NS3/4A serine protease is a cornerstone target in modern antiviral therapy. Its essential role in cleaving the viral polyprotein into functional nonstructural proteins makes it indispensable for viral replication.[1][2][3] 4-Isopropylthiazole-2-carboxylic acid serves as a key building block for a class of potent, competitive inhibitors that target the active site of this enzyme.[4] These inhibitors function by mimicking the natural substrate and binding to the catalytic triad (Ser139, His57, Asp81) of the NS3 protease domain, thereby blocking polyprotein processing and halting the viral life cycle.[1][5]
However, the therapeutic success of any enzyme inhibitor hinges not just on its potency against the intended target but critically on its selectivity. Off-target inhibition of host cellular proteases can lead to a range of adverse effects, from metabolic disturbances to severe toxicities, which can derail an otherwise promising drug candidate.[6][7] The human proteome contains a vast number of proteases with diverse functions, including digestion, blood coagulation, and apoptosis.[8][] Given that HCV NS3/4A is a chymotrypsin-like serine protease, there is an inherent risk of cross-reactivity with human proteases that share similar substrate specificities.[5][]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel inhibitors derived from this compound. We will delve into the causality behind the selection of a relevant off-target panel, provide detailed, self-validating experimental protocols for determining inhibitory activity, and offer a clear methodology for data interpretation. Our focus is to provide a robust, field-proven approach to generate a clear and reliable selectivity profile, a critical dataset for advancing any new chemical entity toward clinical consideration.
The Rationale for a Curated Selectivity Panel
A meaningful selectivity assessment requires a thoughtfully curated panel of human proteases. The selection should not be arbitrary but based on structural and functional relationships to the primary target, as well as their physiological importance. For an inhibitor of the chymotrypsin-like HCV NS3/4A protease, the panel should prioritize:
-
Human Serine Proteases with Similar Substrate Specificity: Enzymes that, like NS3/4A, prefer to cleave after large hydrophobic residues.
-
Key Proteases in Critical Physiological Pathways: Enzymes where even minor off-target inhibition could lead to significant safety concerns.
Based on these principles, we recommend the following tiered panel for comprehensive selectivity profiling:
-
Tier 1 (Primary Serine Protease Panel):
-
Human Chymotrypsin: The archetypal protease with substrate specificity highly similar to NS3/4A.
-
Human Trypsin: Represents a different S1 pocket preference (basic residues), providing a good counter-screen for specificity.[8][10]
-
Human Elastase: Targets small, neutral residues, further defining the inhibitor's specificity profile.
-
-
Tier 2 (Coagulation Cascade Serine Proteases):
-
Thrombin (Factor IIa): A critical enzyme in the final step of blood coagulation. Inhibition can lead to bleeding disorders.[11][12]
-
Factor Xa: Sits at the convergence of the intrinsic and extrinsic coagulation pathways. Its inhibition is a major anticoagulant strategy.[8]
-
Plasma Kallikrein: Involved in inflammation, blood pressure regulation, and coagulation.[13][14][15]
-
-
Tier 3 (Apoptosis- and Other Pathway-Related Proteases):
Experimental Workflow for Selectivity Profiling
A systematic approach is essential for generating high-quality, reproducible data. The following workflow outlines the key stages, from initial biochemical assays to cellular target engagement validation.
Caption: A streamlined workflow for assessing inhibitor selectivity.
Detailed Experimental Protocols
Scientific integrity demands that protocols be robust and self-validating. The following methods describe standardized assays for determining the 50% inhibitory concentration (IC50), a key metric for comparing inhibitor potency across different enzymes.
Protocol 1: General In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol is adaptable for all serine proteases in the proposed panel by selecting the appropriate enzyme and a corresponding fluorogenic substrate.
Causality: This assay directly measures the catalytic activity of the enzyme. An effective inhibitor will compete with the substrate for the active site, leading to a dose-dependent decrease in the rate of fluorescent product generation. The use of a continuous, kinetic read-out provides robust data for calculating initial reaction velocities (V₀).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the specific protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Many proteases have specific ionic or cofactor requirements (e.g., CaCl₂ for Trypsin).[10]
-
Enzyme Stock Solution: Reconstitute the purified human protease in the assay buffer to a known concentration.
-
Inhibitor Stock Solution: Prepare a 10 mM stock of the this compound derivative in 100% DMSO.
-
Substrate Stock Solution: Dissolve the appropriate fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the inhibitor in assay buffer. We recommend a 10-point, 3-fold dilution series starting from 100 µM. Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control (assay buffer only).
-
To each well of a black, flat-bottom 96-well plate, add 50 µL of the appropriate inhibitor dilution or control.
-
Add 25 µL of the working enzyme solution to each well (except the "no enzyme" control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells. The final substrate concentration should be at or below its Km value.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.[16]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the "no inhibitor" control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: CETSA is a powerful biophysical method that assesses direct binding of a compound to its target protein within a cellular environment.[1] The principle is based on ligand-induced thermal stabilization; when an inhibitor binds to its target protein, it increases the protein's resistance to heat-induced denaturation.[8][19] This allows for confirmation that the inhibitor reaches and engages its intended target in a more physiologically relevant setting.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that express the target protein (e.g., Huh-7 cells for HCV studies).
-
Treat the cells with the inhibitor at various concentrations and a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler with a temperature gradient for 3 minutes (e.g., from 40°C to 64°C).[1]
-
-
Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles.
-
Separate the soluble (non-denatured) protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g).[1]
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (HCV NS3) at each temperature point using Western blotting or ELISA.
-
Plot the percentage of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[19][20]
-
Caption: The general experimental workflow for a CETSA experiment.[1]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The primary metric for selectivity is the Selectivity Index (SI) , calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target.
SI = IC50 (Off-Target Enzyme) / IC50 (HCV NS3/4A)
A higher SI value indicates greater selectivity for the intended target. Generally, a selectivity index of >100-fold is considered desirable for a promising drug candidate.
Table 1: Example Selectivity Profile of Compound X
| Enzyme Target | Class / Pathway | IC50 (nM) | Selectivity Index (SI) |
| HCV NS3/4A Protease | Viral Serine Protease | 15 | - |
| Human Chymotrypsin | Digestive Serine Protease | 8,500 | 567 |
| Human Trypsin | Digestive Serine Protease | > 50,000 | > 3,333 |
| Human Elastase | Digestive Serine Protease | > 50,000 | > 3,333 |
| Human Thrombin | Coagulation Serine Protease | 12,300 | 820 |
| Human Factor Xa | Coagulation Serine Protease | 25,100 | 1,673 |
| Human Plasma Kallikrein | Kallikrein-Kinin System | > 50,000 | > 3,333 |
| Human Caspase-3 | Apoptosis Cysteine Protease | > 50,000 | > 3,333 |
Interpretation: In this hypothetical example, Compound X demonstrates high potency against the target HCV NS3/4A protease with an IC50 of 15 nM. Crucially, it exhibits excellent selectivity, with SI values well over 500-fold against all tested human proteases. The lack of activity against key enzymes like Thrombin, Factor Xa, and Caspase-3 at concentrations up to 50,000 nM is a strong indicator of a favorable safety profile, warranting further development.
Conclusion
The rigorous assessment of enzyme selectivity is a non-negotiable step in the development of safe and effective therapeutics. For inhibitors of HCV NS3/4A protease derived from scaffolds like this compound, a systematic approach combining potent on-target activity with a clean off-target profile is the bedrock of a successful drug discovery campaign. By employing a rationally designed protease panel, utilizing robust biochemical assays, and confirming target engagement in a cellular context, researchers can build a comprehensive and trustworthy selectivity profile. This data-driven approach not only de-risks preclinical development but also provides the critical evidence needed to advance novel antiviral agents to the patients who need them.
References
- Lam, A. M., et al. (2019). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. Protein Science, 28(5), 984-995.
- RxList. (2021). HCV NS3/4A Protease Inhibitors.
- American Society for Microbiology. (2014). Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle. Journal of Virology, 88(21), 12344-12354.
- Patsnap. (2024). What is the mechanism of Boceprevir?
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Journal of Thrombosis and Haemostasis. (2020). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Journal of Thrombosis and Haemostasis, 18(10), 2693-2703.
- Archives of Razi Institute. (2022). Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors. Archives of Razi Institute, 77(5), 2021-2031.
- BioVision. (n.d.). Plasma Kallikrein Inhibitor Screening Kit (Colorimetric).
- protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
- Chromogenix. (n.d.). Kallikrein inhibitor activity.
- National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 229-237.
- MedCrave. (2017). HCV NS3/4A Protease and its Emerging Inhibitors.
- National Center for Biotechnology Information. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences, 22(19), 10738.
- ACS Publications. (2005). Enzymatic Characterization of Membrane-Associated Hepatitis C Virus NS3-4A Heterocomplex Serine Protease Activity Expressed in Human Cells. Biochemistry, 44(30), 10255-10263.
- ScienceDirect. (2024). Caspases activity assay procedures.
- National Center for Biotechnology Information. (n.d.). HCV NS3-4A Serine Protease.
- ResearchGate. (2014). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics.
- National Center for Biotechnology Information. (2014). Caspase Protocols in Mice.
- Semantic Scholar. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors.
- MedCrave. (2017). HCV NS3/4A protease and its emerging inhibitors.
- Practical Haemostasis. (n.d.). Screening Tests in Haemostasis: The Thrombin Time.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- HYPHEN BioMed. (n.d.). HEMOCLOT™ Thrombin Inhibitors.
- G-Biosciences. (n.d.). Protease Assay™.
- Frontiers. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry.
- National Center for Biotechnology Information. (2008). Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). Antimicrobial Agents and Chemotherapy, 52(12), 4432-4441.
- Chromogenix. (n.d.). Plasma Kallikrein-like activity.
- National Center for Biotechnology Information. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases.
- Roche. (n.d.). The Complete Guide for Protease Inhibition.
- MDPI. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors.
- National Center for Biotechnology Information. (2022). Viral proteases as therapeutic targets.
- Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions.
Sources
- 1. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. HCV NS3/4A Protease and its Emerging Inhibitors - MedCrave online [medcraveonline.com]
- 4. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Viral proteases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 10. protocols.io [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Thrombin Inhibitor Screening Assay Kit - Nordic Biosite [nordicbiosite.com]
- 13. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mpbio.com [mpbio.com]
- 19. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Thiazole Derivatives
Introduction: The Convergence of Thiazole Chemistry and Computational Modeling
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the development of drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Drugs such as the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam feature this versatile core, underscoring its therapeutic significance.[2] However, the journey from a promising thiazole-based compound to a clinically approved drug is fraught with challenges, high costs, and a significant attrition rate.
To navigate this complex landscape, computational methods have become indispensable. Among these, the Quantitative Structure-Activity Relationship (QSAR) analysis stands out as a powerful strategy for rational drug design.[3][4] QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[5] By translating molecular features into numerical descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, optimizing lead compounds, and providing insights into the mechanism of action.[6]
This guide provides a comparative analysis of various QSAR studies performed on thiazole derivatives across different therapeutic areas. It further offers a detailed, step-by-step protocol for conducting a robust QSAR analysis, designed for researchers, scientists, and drug development professionals seeking to leverage this computational approach to accelerate their discovery programs.
Comparative Insights: QSAR Models for Thiazole Derivatives in Drug Discovery
The application of QSAR to thiazole derivatives has yielded predictive models across several therapeutic targets. These studies vary in their choice of molecular descriptors, statistical methods, and the specific biological endpoints they aim to predict. The following table summarizes key findings from representative studies, offering a comparative landscape of the field.
| Therapeutic Target/Activity | QSAR Model Type | Key Molecular Descriptors Identified | Statistical Method | Key Statistical Metrics | Reference |
| Anti-inflammatory (5-LOX Inhibition) | 2D-QSAR | AATSC4c, GATS5s, maxHBa, JGI4 (Topological & Constitutional) | Multiple Linear Regression (MLR) | R² = 0.626, R²_test = 0.621 | [2] |
| Antimicrobial (Glucosamine-6-P Synthase) | 2D-QSAR | Molecular Connectivity Index (2χv), Kier's Shape Index (κα3) | Not Specified | Multi-target models were more effective | [7][8] |
| Anticancer (General) | 2D/3D-QSAR | Not specified; used Associative Neural Networks for descriptor selection. | Associative Neural Networks (ASNN) | Accuracy (Ac) = 0.96-0.97 (model), 0.694 (prediction) | [9] |
| Anticancer (PIN1 Inhibition) | 2D-QSAR | Molar Refractivity (MR), LogP, ELUMO (Electronic & Physicochemical) | MLR & Artificial Neural Network (ANN) | MLR: R²_test = 0.78; ANN: R²_test = 0.98 | |
| Anticancer (Lung Cancer A549 cells) | 2D-QSAR | Not specified; focused on thiadiazole derivatives. | Not Specified | Emphasized drug-likeness properties (MW, LogP, TPSA) | [5] |
| Carbonic Anhydrase-II Inhibition | 2D-QSAR | GATS2c, SpMax2_Bhv, VP-6 (Topological & 2D Autocorrelation) | Not Specified | Mechanistic interpretation of descriptors was central | [10] |
This comparative data reveals a crucial insight: the choice of molecular descriptors is intrinsically linked to the biological target and the mechanism of action. For instance, topological and shape descriptors (e.g., Kier's shape index) proved critical for antimicrobial activity, suggesting that the overall size and branching of the molecule are key for binding to the target enzyme.[7][8] In contrast, for PIN1 inhibition, a combination of physicochemical (LogP, MR) and electronic (LUMO energy) descriptors provided the best predictive model, indicating that both hydrophobicity and the molecule's ability to accept electrons are vital for its activity.
Experimental Protocol: A Self-Validating Workflow for Thiazole QSAR
The following protocol outlines a comprehensive, step-by-step workflow for developing a predictive and mechanistically informative QSAR model. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Diagram: General QSAR Analysis Workflow
Caption: A comprehensive workflow for QSAR model development.
Step 1: Dataset Preparation and Curation
-
Action: Select a series of thiazole derivatives with experimentally determined biological activities against a specific target, preferably from a single, reliable source to minimize experimental variability. The dataset should be "congeneric," meaning the compounds share a common chemical scaffold. Collect the activity data, typically as IC₅₀ or EC₅₀ values.
-
Causality: A high-quality dataset is the foundation of any predictive model. Using a congeneric series ensures that changes in activity are primarily due to substituent variations, which is the core principle of QSAR.
-
Protocol:
-
Compile a list of at least 30-50 thiazole derivatives and their corresponding IC₅₀ values.
-
Convert the biological activity to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure the data is normally distributed, a common requirement for statistical modeling.[6]
-
Draw the 2D structure of each molecule using chemical drawing software.
-
Standardize the chemical structures by removing salts, neutralizing charges, and checking for structural errors.[9] This ensures that calculated descriptors are consistent and accurate.
-
Step 2: Molecular Structure Optimization
-
Action: Convert the 2D structures into 3D and perform energy minimization.
-
Causality: The 3D conformation of a molecule dictates its interaction with a biological target. Energy minimization finds the most stable, low-energy conformation, which is presumed to be the bioactive conformation, leading to more relevant 3D descriptors.
-
Protocol:
-
Use a computational chemistry program to generate 3D coordinates from the 2D structures.
-
Optimize the geometry of each molecule using a suitable computational method, such as the semi-empirical PM7 method or a more rigorous Density Functional Theory (DFT) approach.[5]
-
Step 3: Calculation of Molecular Descriptors
-
Action: Calculate a wide range of molecular descriptors for each optimized structure.
-
Causality: Descriptors are the numerical variables that translate the chemical structure into a format that statistical algorithms can process. A diverse set of descriptors (physicochemical, topological, electronic, geometric) is calculated to capture the various aspects of the molecule that might influence its activity.
-
Protocol:
-
Utilize specialized software like PaDEL-Descriptor or Dragon to calculate descriptors.[6][9]
-
Generate a comprehensive set of descriptors, which can range from hundreds to thousands. These will include descriptors for LogP, molar refractivity, molecular weight, topological indices, electronic properties (HOMO/LUMO energies), and 3D shape descriptors.
-
Step 4: Data Splitting
-
Action: Divide the entire dataset into a training set and a test set.
-
Causality: The training set is used to build the QSAR model. The test set, which the model has never seen, is used to perform an unbiased evaluation of the model's predictive power. A typical split is 70-80% for the training set and 20-30% for the test set.[11]
-
Protocol:
-
Use a random selection algorithm or a more sophisticated method like Kennard-Stone to divide the dataset.
-
Ensure that the range of biological activities and the chemical space of the descriptors are well-represented in both sets.
-
Step 5: Feature Selection and Model Building
-
Action: Select a small subset of the most relevant descriptors and use them to build the mathematical model.
-
Causality: Calculating thousands of descriptors for a few dozen compounds creates a high risk of chance correlations and overfitting. Feature selection identifies the descriptors that have a true correlation with biological activity, leading to a simpler, more robust, and more interpretable model.
-
Protocol:
-
Employ a feature selection algorithm (e.g., BestFirst search, genetic algorithms) to identify the optimal subset of descriptors.[2]
-
Construct the QSAR model using a statistical method. For a simple and interpretable model, Multiple Linear Regression (MLR) is a common choice.[2] For more complex, non-linear relationships, machine learning methods like Artificial Neural Networks (ANN) or Support Vector Machines (SVM) can be used.
-
Step 6: Rigorous Model Validation
-
Action: Assess the statistical quality and predictive ability of the generated model.
-
Causality: A model is only useful if it is statistically significant and can accurately predict the activity of new compounds. Validation is a critical, self-validating step to ensure the model is not a result of chance.
-
Protocol:
-
Internal Validation: Perform k-fold cross-validation (typically 5-fold or leave-one-out) on the training set. This assesses the model's robustness. The key metric is the cross-validation coefficient (Q²). A Q² > 0.5 is generally considered acceptable.[9]
-
External Validation: Use the developed model to predict the pIC₅₀ values of the compounds in the test set. Calculate the predictive R² (R²_pred). An R²_pred > 0.6 is indicative of a model with good predictive power.
-
Evaluate other statistical parameters like the coefficient of determination (R²) and the Root Mean Square Error (RMSE).[2]
-
Step 7: Mechanistic Interpretation and Applicability Domain
-
Action: Analyze the selected descriptors in the final model and define the model's limitations.
-
Causality: The descriptors in the final QSAR equation provide valuable clues about the structure-activity relationship. For example, a positive coefficient for LogP suggests that increasing hydrophobicity enhances activity. The Applicability Domain (AD) defines the chemical space in which the model's predictions are reliable.
-
Protocol:
-
Interpret each descriptor in the context of medicinal chemistry principles.
-
Generate a Williams plot (a plot of standardized residuals versus leverage) to visualize the AD and identify outliers. Compounds that fall outside the defined domain should not be used for prediction.
-
Diagram: Descriptor Influence on Thiazole Activity
Caption: Relationship between descriptor classes and biological activity.
Conclusion and Future Outlook
The QSAR analysis of thiazole derivatives is a mature yet continually evolving field that provides invaluable guidance for modern drug discovery. As demonstrated by the comparative analysis, different therapeutic targets demand consideration of different molecular properties, from overall shape and size for antimicrobial agents to specific electronic and hydrophobic features for enzyme inhibitors. By following a rigorous, self-validating workflow, researchers can build predictive models that not only forecast the potency of new chemical entities but also offer a deeper understanding of the underlying structure-activity relationships.
Looking ahead, the integration of more sophisticated machine learning and deep learning algorithms will undoubtedly enhance the predictive power and scope of QSAR models.[12] These advanced techniques can capture highly complex, non-linear relationships within large datasets, paving the way for the design of novel thiazole derivatives with superior efficacy and safety profiles, ultimately accelerating the delivery of new medicines to patients.
References
- 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. (2024).
- Narang, R., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Semantic Scholar. [Link]
- Vasilenko, A.N., et al. (2013). qsar studies of anticancer activity of 1,3-thiazole and 1,3-oxazole derivatives.
- The Use of Qsar and Computational Methods in Drug Design. (n.d.).
- Wang, R., et al. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. Protein & Peptide Letters. [Link]
- What are computational methods for rational drug design? (2024).
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023).
- QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. (2022). YMER. [Link]
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]
- Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2015).
- Quantitative structure–activity relationship-based computational approaches. (2022).
- Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the tre
- Computational Methods in Developing Quantitative Structure-Activity Relationships (QSAR): A Review. (2005).
- Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. (2024). PubMed. [Link]
- TABTI, K., et al. (2020). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. RHAZES: Green and Applied Chemistry. [Link]
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. [Link]
- Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies. (2023). PubMed. [Link]
- View of QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. (n.d.). revues.imist.ma. [Link]
- 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors. (2024).
- 2D and 3D-QSAR/CoMSIA Comparative Study On a Series of Thiazole Derivatives as SDHI Inhibitors. (2020).
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical Research and Development. [Link]
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. [Link]
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2019).
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. laccei.org [laccei.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are computational methods for rational drug design? [synapse.patsnap.com]
Comparative study of the metabolic stability of different thiazole carboxylic esters
For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic stability of a compound is a cornerstone of preclinical assessment. A compound's metabolic fate dictates its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity. Within the diverse landscape of pharmacologically active heterocycles, thiazole carboxylic acids are a prevalent scaffold. Often, these acids are esterified to modulate physicochemical properties, such as lipophilicity and cell permeability, effectively creating prodrugs. However, this esterification introduces a new metabolic liability: susceptibility to hydrolysis by esterases and potential oxidation by cytochrome P450 (CYP) enzymes.
This guide provides an in-depth comparative study of the metabolic stability of different thiazole carboxylic esters. We will delve into the key metabolic pathways, present detailed experimental protocols for assessing stability, offer a comparative analysis of representative ester derivatives, and discuss the strategic implications for drug design. Our approach is grounded in established scientific principles and supported by experimental data to ensure trustworthiness and practical applicability.
The Metabolic Gauntlet: Key Pathways for Thiazole Carboxylic Ester Biotransformation
The metabolic stability of a thiazole carboxylic ester is primarily governed by two major enzymatic systems: esterases and cytochrome P450 monooxygenases. The interplay between these pathways determines the rate of clearance and the profile of metabolites formed.
1. Esterase-Mediated Hydrolysis: Esterases, particularly carboxylesterases, are ubiquitously present in the liver, plasma, intestine, and other tissues.[1][2] They are the primary catalysts for the hydrolysis of the ester bond, liberating the parent carboxylic acid and the corresponding alcohol. This is often the intended activation pathway for ester prodrugs. The rate of hydrolysis is highly dependent on the steric and electronic properties of the ester group. For instance, bulkier esters may exhibit slower hydrolysis rates due to steric hindrance at the enzyme's active site.[3]
2. Cytochrome P450 (CYP) Mediated Oxidation: The thiazole ring itself is susceptible to oxidative metabolism by CYP enzymes, which are predominantly found in the liver.[4] This can lead to the formation of various metabolites, including reactive intermediates that may contribute to toxicity.[5][6] Key oxidative pathways for the thiazole moiety include epoxidation, S-oxidation, N-oxidation, and hydroxylation of substituents on the ring.[4][7] The specific CYP isoforms involved and the preferred site of oxidation are influenced by the overall structure of the molecule.
The following diagram illustrates the principal metabolic pathways for a generic thiazole carboxylic ester.
Caption: Major metabolic routes for thiazole carboxylic esters.
Experimental Assessment of Metabolic Stability: A Validated Protocol
To quantitatively assess and compare the metabolic stability of different thiazole carboxylic esters, the in vitro liver microsomal stability assay is a widely accepted and robust method.[8][9][10] This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t½).
In Vitro Liver Microsomal Stability Assay Protocol
This protocol is designed to be a self-validating system, including controls to ensure the integrity of the experimental results.
Rationale: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, making them an excellent system for studying Phase I metabolism.[10][11] The inclusion of the cofactor NADPH is essential to initiate the CYP-mediated oxidative reactions.[12] By measuring the disappearance of the parent compound over time, we can determine its metabolic rate.
Materials:
-
Test thiazole carboxylic esters and reference compounds (e.g., a known rapidly metabolized compound and a known slowly metabolized compound).
-
Pooled liver microsomes (human, rat, mouse, or other species of interest).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Experimental Workflow:
Caption: Step-by-step workflow for the liver microsomal stability assay.
Detailed Steps:
-
Preparation: Thaw the pooled liver microsomes on ice. Prepare working solutions of the test compounds and reference compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<1%) to avoid enzyme inhibition.
-
Reaction Mixture Assembly: In a 96-well plate, add the phosphate buffer, the liver microsomal suspension, and the test compound solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time point of this addition is considered t=0 for the wells that will be quenched immediately.
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells.
-
Quenching: Stop the enzymatic reaction by adding a volume of cold acetonitrile containing a suitable internal standard. The cold temperature and organic solvent precipitate the microsomal proteins, halting all enzymatic activity.
-
Protein Precipitation: Centrifuge the plate at high speed to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg microsomal protein/mL).[12]
Comparative Analysis of Thiazole Carboxylic Ester Stability
The choice of ester promoiety can significantly impact the metabolic stability of a thiazole carboxylic acid derivative. The following table provides a comparative summary of hypothetical but representative experimental data for different ester modifications of a common thiazole carboxylic acid core, based on principles of structure-metabolism relationships.[3][12]
| Ester Derivative | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway | Rationale for Stability Profile |
| Methyl Ester | 15 | 46.2 | Esterase Hydrolysis & CYP Oxidation | Small and sterically unhindered, allowing for rapid access to esterase active sites. |
| Ethyl Ester | 25 | 27.7 | Esterase Hydrolysis & CYP Oxidation | Slightly increased steric bulk compared to the methyl ester, leading to a moderate reduction in the rate of hydrolysis.[12] |
| Isopropyl Ester | 45 | 15.4 | Esterase Hydrolysis & CYP Oxidation | Increased steric hindrance from the branched alkyl group significantly slows the rate of esterase-mediated hydrolysis.[12] |
| tert-Butyl Ester | > 120 | < 5.8 | Primarily CYP Oxidation | The highly hindered tert-butyl group provides a strong steric shield, making the ester bond very resistant to hydrolysis.[3] |
| Benzyl Ester | 20 | 34.7 | Esterase Hydrolysis & CYP Oxidation | The benzyl group can be readily hydrolyzed but also introduces an additional site for CYP-mediated oxidation on the phenyl ring. |
Discussion and Implications for Drug Design
The data presented in the comparative table underscores a critical principle in prodrug design: a direct trade-off often exists between the rate of prodrug activation (ester hydrolysis) and overall metabolic stability.
-
Rapidly Hydrolyzed Esters (Methyl, Ethyl): These are suitable for prodrugs where rapid conversion to the active carboxylic acid is desired in the target tissue or systemic circulation. However, their high clearance may lead to a short duration of action.
-
Moderately Stable Esters (Isopropyl): These can offer a more balanced pharmacokinetic profile, with a slower rate of activation that may lead to a more sustained release of the active drug.
-
Highly Stable Esters (tert-Butyl): While resistant to esterases, these may not function effectively as prodrugs if the intended mechanism of action requires the free carboxylic acid. Their clearance will be primarily driven by the slower process of CYP-mediated oxidation of the thiazole ring or other parts of the molecule. This can be advantageous for compounds where the ester form itself is active and a longer half-life is desired.
Strategic Considerations for Medicinal Chemists:
-
Balancing Act: The choice of ester should be tailored to the desired pharmacokinetic and pharmacodynamic profile of the drug candidate.
-
Steric Shielding: Introducing steric bulk adjacent to the ester linkage is a well-established strategy to enhance metabolic stability against esterases.[3]
-
Bioisosteric Replacement: In cases where even a stable ester is too labile, replacing the ester group with a more metabolically robust bioisostere (e.g., an amide, oxadiazole, or triazole) should be considered.[10][13]
-
Plasma Stability: In addition to liver microsomes, it is crucial to assess stability in plasma, as plasma esterases can also contribute significantly to the hydrolysis of ester-containing drugs.[14][15]
Conclusion
The metabolic stability of thiazole carboxylic esters is a multifaceted parameter influenced by both esterase-mediated hydrolysis and CYP-mediated oxidation. A systematic in vitro evaluation, as detailed in this guide, is essential for understanding the structure-metabolism relationships within a chemical series. By strategically modifying the ester promoiety, medicinal chemists can fine-tune the metabolic stability of thiazole-based drug candidates, thereby optimizing their pharmacokinetic properties and increasing their potential for clinical success. The principles and protocols outlined herein provide a robust framework for making informed decisions in the iterative cycle of drug design and development.
References
- Satoh, T., Taylor, P., & Hosokawa, M. (2012). The emerging role of human esterases. Journal of Health Science, 58(4), 439-451.
- Kaur, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4887.
- Di, L. (2014). Protocol for the Human Liver Microsome Stability Assay. In Vitro ADME/Tox Protocols, 1-10.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 34(5), 745-753.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- Stachulski, A. V., et al. (2017). Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. European Journal of Medicinal Chemistry, 126, 1079-1090.
- Mohammad, H., et al. (2015). Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin (in duplicate) in dog liver microsomes. figshare. Dataset.
- Jaladanki, C., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Williams, F. M. (1988). Clinical significance of esterases in man. Clinical Pharmacokinetics, 14(4), 191-217.
- Stachulski, A. V., et al. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Omega, 8(32), 29082-29091.
- Jaladanki, C., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.
- Jaladanki, C., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Semantic Scholar.
- Cyprotex. (n.d.). Plasma Stability.
- Domainex. (n.d.). Plasma Stability Assay.
- Jaladanki, C., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate.
- University of Zurich. (n.d.). Optimizing Drug Properties Lead-to-Drug Design.
- Chance, M. R. A., Dirnhuber, P., & Robinson, F. A. (1946). The pharmacology of basic esters of thiazole carboxylic acids. British Journal of Pharmacology and Chemotherapy, 1(3), 153–161.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
Sources
- 1. Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 6. Item - Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin (in duplicate) in dog liver microsomes. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. (PDF) The Pharmacology of Basic Esters of Thiazole [research.amanote.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Isopropylthiazole-2-carboxylic Acid
This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-Isopropylthiazole-2-carboxylic acid (CAS: 300831-06-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a framework for decision-making rooted in scientific principles to ensure that every step of the disposal process is deliberate, safe, and compliant.
Core Principle: Proactive Risk Mitigation
The foundational principle for handling this compound is caution. While classified as a skin, eye, and potential respiratory irritant, its toxicological properties have not been fully investigated.[1] This data gap necessitates treating the compound as potentially hazardous and precludes any form of casual disposal, such as drain or standard trash disposal.[1][2] Our procedures are therefore designed around containment and professional disposal.
Key Hazard Information
A thorough understanding of the compound's characteristics is the first step in safe handling.
| Property | Data | Source |
| Chemical Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [3] |
| Physical State | Solid | [4] |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
| Storage Temp. | Store at -20°C for long-term stability. | [3] |
Operational Protocol: From Bench to Final Disposal
The following step-by-step methodology ensures safety and compliance throughout the chemical's lifecycle in your laboratory.
Step 1: Always Use Personal Protective Equipment (PPE)
Before handling the primary container or any waste, donning the correct PPE is mandatory. The rationale extends beyond simple compliance; it is your primary defense against direct exposure.
-
Eye Protection: Wear chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[1]
-
Hand Protection: Use chemical-impermeable gloves (e.g., Nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of splashes or dust generation, consider an apron or more extensive protective clothing.[1]
-
Respiratory Protection: All handling of solid this compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Step 2: Waste Segregation at the Point of Generation
Proper segregation prevents accidental chemical reactions and ensures the waste stream is correctly identified for the disposal contractor.
-
Solid Waste: Collect unadulterated, excess this compound and any labware grossly contaminated with the solid (e.g., weighing boats, contaminated filter paper) in a dedicated container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible liquid waste container. Crucially, do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS guidelines. This is because its reactivity with other chemicals may not be fully known.
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container.
-
Contaminated Labware: Glassware and other materials that can be cleaned should have their initial rinses collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but the first rinse containing the bulk of the chemical must always be treated as hazardous waste.
Step 3: Waste Container Selection and Labeling
The integrity of the waste containment system is critical to preventing leaks and ensuring clear communication of the hazard.
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic organic compounds.[6] The container must be in good condition, free of leaks, and have a secure, sealable lid.[7]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound" (no abbreviations).[5]
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added.
-
The appropriate hazard pictograms (e.g., GHS07 for irritant).
-
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[5] This prevents the release of vapors and protects the lab environment.
Step 4: Interim Storage
Store waste containers in a designated, well-ventilated satellite accumulation area within or near the lab. This area should be away from heat sources and incompatible materials, particularly strong oxidizing agents and bases.[6][8]
Disposal Workflow and Decision Logic
The following workflow illustrates the mandatory decision-making process for disposing of any waste stream containing this compound. The overarching logic is that no pathway leads to drain or general trash disposal.
Caption: Decision workflow for the disposal of this compound waste.
The Rationale for Professional Disposal
Disposing of contents and containers to an approved waste disposal plant is the only acceptable method.[1][9] Here is the scientific reasoning:
-
Environmental Protection: The ecological effects of this compound are unknown.[1] Disposing of it down the drain could harm aquatic life and disrupt the biological processes at wastewater treatment facilities.
-
Incomplete Combustion Hazard: This compound contains nitrogen and sulfur.[3] Uncontrolled incineration (e.g., in a standard furnace) can lead to the formation of toxic nitrogen oxides (NOx) and sulfur oxides (SOx), which are harmful pollutants.[1][8] Professional hazardous waste incinerators are equipped with scrubbers and operate at temperatures sufficient to ensure complete and safe destruction.
-
Regulatory Compliance: Local, state, and national regulations strictly govern the disposal of chemical waste.[2] Failure to comply can result in significant penalties. These regulations mandate a cradle-to-grave tracking system, which begins with proper collection and labeling in the lab.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if dealing with a large amount of solid.
-
Contain and Clean: For solid spills, carefully sweep or scoop the material into a waste container.[10] Avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be placed in the designated hazardous waste container and disposed of accordingly.[7]
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to these rigorous, scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the highest standards of professional integrity in your research.
References
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Archives of Pharmacy. [Link]
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023).
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]
- Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Tre
- SAFETY DATA SHEET: Thiazole, 4-methyl-2-(1-methylethyl)-. (2025). Fisher Scientific. [Link]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- SAFETY DATA SHEET: Complex of Calcium and carboxylic acids. (2018). Greenbook. [Link]
- Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
- 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester. PubChem. [Link]
- Acceptable Drain Disposal Procedures. USDA ARS. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- 2-Amino-4-isopropylthiazole-5-carboxylic acid. PubChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usbio.net [usbio.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. vumc.org [vumc.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Isopropylthiazole-2-carboxylic acid
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4-Isopropylthiazole-2-carboxylic acid (CAS No. 300831-06-5). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their work. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a self-validating system for chemical management.
Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the foundation of safe handling.
GHS Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Signal Word: Warning [1]
The toxicological properties of this specific compound have not been fully investigated[1]. Therefore, it is imperative to handle it with the caution afforded to all novel chemical entities, assuming it may have other unknown hazardous properties. Structurally, as a carboxylic acid and a thiazole derivative, it requires careful handling to prevent irritation and potential sensitization[2][3].
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the work environment must be engineered for safety.
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[4][5] The fume hood should have a continuous and monitored airflow.
-
Designated Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination. This area should be clearly marked.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this chemical should be available to all personnel. This SOP should include the specific steps for weighing, transferring, and dissolving the compound, as well as emergency procedures.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with this compound.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 standards are mandatory.[1][4][5] A face shield worn over goggles is recommended when there is a significant risk of splashing or dust generation.[4] |
| Skin and Body | A chemical-resistant lab coat, fully buttoned, is required.[4] Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn.[4] |
| Hand | Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, nitrile or neoprene gloves are recommended for handling weak acids and thiazole compounds.[1][6][7] A minimum thickness of 5 mils is suggested for splash protection, and gloves should be changed immediately upon contamination.[8] For prolonged handling, consider double-gloving or using thicker gloves.[8] Always inspect gloves for any signs of degradation before use. |
| Respiratory | If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) or an acid gas filter (Type E, Yellow, conforming to EN14387) is required.[1][5] |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine if it is a minor or major spill. For a major spill, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: For a minor spill that you are trained to handle, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container. [5][6]For a liquid spill (if the compound is in solution), create a dike around the spill with an inert absorbent material like vermiculite or cat litter. [9][10]5. Neutralization and Absorption: For acidic spills, cautiously neutralize with sodium bicarbonate or soda ash until bubbling ceases. [11][12]Then, cover the spill with an inert absorbent material, working from the outside in. [9]6. Collection: Scoop the absorbed and neutralized material into a designated, clearly labeled hazardous waste container. [4][5]7. Decontamination: Clean the spill area and any contaminated equipment with soap and water. [13]8. Disposal: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous waste. [4][5]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container. [4]* Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Management: Keep waste containers closed except when adding waste. Store in a designated, well-ventilated area away from incompatible materials. [3][5] Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations. [14]* Contact your institution's EHS department to arrange for hazardous waste pickup. It is recommended to use a licensed professional waste disposal service for the final disposal of this material. [5]
References
- The MSDS HyperGlossary: Carboxylic Acid.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]
- Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
- SPILLS - Smith College Research and Instruction Safety. Smith College. [Link]
- 8 Steps to Handling a Lab Chemical Spill. Westlab. [Link]
- Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. [Link]
- Decontamination of Laboratory Equipment. The University of British Columbia. [Link]
- Spill Clean up Procedure. The University of British Columbia. [Link]
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- Chemical Resistance of Gloves.pdf. University of California, San Diego. [Link]
- Laboratory Equipment Decontamination Procedures.
- A Quick Guide to Lab Equipment Decontamin
- laboratory equipment decontamination guidelines - standard operating procedure. Northwestern University. [Link]
- All About the Chemical Resistance of Neoprene. Rubber-Cal. [Link]
- Nitrile Glove Chemical-Compatibility Reference.
Sources
- 1. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. westlab.com [westlab.com]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ansell.com [ansell.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. epfl.ch [epfl.ch]
- 14. coleparmer.com [coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

